13-Oxabicyclo[10.1.0]tridecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
13-oxabicyclo[10.1.0]tridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJLXEKIAALSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2C(O2)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883355 | |
| Record name | 13-Oxabicyclo[10.1.0]tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-99-7 | |
| Record name | 13-Oxabicyclo[10.1.0]tridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxabicyclo(10.1.0)tridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxycyclododecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13-Oxabicyclo[10.1.0]tridecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 13-Oxabicyclo[10.1.0]tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxycyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 13-Oxabicyclo[10.1.0]tridecane: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxabicyclo[10.1.0]tridecane, also commonly known as cyclododecene oxide or 1,2-epoxycyclododecane, is a bicyclic ether with the chemical formula C₁₂H₂₂O.[1] Its structure consists of a twelve-membered carbon ring fused to a three-membered epoxide ring. This structural feature, particularly the strained oxirane ring, imparts significant reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key transformations, as well as a summary of its spectral data.
Molecular Structure and Identification
The nomenclature "this compound" describes a bicyclic compound with a total of 13 atoms in the ring system, one of which is an oxygen atom ("oxa"). The "[10.1.0]" notation specifies the bridge lengths connecting the two bridgehead carbons: a ten-atom bridge, a one-atom bridge (the oxygen), and a zero-atom bridge. The molecule is most commonly synthesized through the epoxidation of cyclododecene, which results in a mixture of cis and trans isomers.
Key Identifiers:
| Identifier | Value |
| CAS Number | 286-99-7[1] |
| Molecular Formula | C₁₂H₂₂O[1] |
| Molecular Weight | 182.31 g/mol [2] |
| InChIKey | VLJLXEKIAALSJE-UHFFFAOYSA-N[1] |
| SMILES | C1CCCCCC2C(O2)CCCC1[3] |
| Synonyms | 1,2-Epoxycyclododecane, Cyclododecene oxide, Cyclododecane epoxide[4] |
Physical Properties
This compound is a colorless to light yellow, clear liquid at room temperature.[2] It is generally insoluble in water but soluble in many organic solvents.
| Property | Value | Source |
| Boiling Point | 274-276 °C (lit.) | [2] |
| Melting Point | -7 °C | [2] |
| Density | 0.947 g/mL at 20 °C (lit.) | [5] |
| Refractive Index (n²⁰/D) | 1.481 | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the strained epoxide ring. It readily undergoes ring-opening reactions with a variety of nucleophiles, as well as reduction and oxidation reactions.[1]
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of cyclododecene. Various epoxidizing agents can be employed, with peroxy acids being a common choice in laboratory settings.
This protocol describes a representative lab-scale synthesis.
Materials:
-
Cyclododecene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyclododecene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of cyclododecene over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring.
This protocol provides a method for the synthesis of a β-azido alcohol, a versatile synthetic intermediate.[6][7]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude β-azido alcohol, which can be further purified by chromatography if necessary.
Caption: Workflow for the nucleophilic ring-opening with sodium azide.
Reduction Reactions
This compound can be reduced to the corresponding alcohol, cyclododecanol. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation.[8]
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give cyclododecanol, which can be purified by recrystallization or chromatography.
Oxidation Reactions
The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with dimethyl sulfoxide (DMSO) under acidic catalysis has been reported.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural elucidation of this compound and its reaction products.
-
¹H NMR: The proton NMR spectrum typically shows a complex multiplet in the upfield region (δ 1.0-2.0 ppm) corresponding to the methylene protons of the cyclododecane ring. The protons on the epoxide ring appear at a lower field, typically in the range of δ 2.5-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methylene carbons of the large ring, and distinct signals for the two carbons of the epoxide ring, typically in the range of δ 50-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of the epoxide functional group. The characteristic C-O-C stretching vibrations of the epoxide ring are typically observed in the region of 1250 cm⁻¹ (asymmetric stretch) and 850-950 cm⁻¹ (symmetric stretch).[1] The absence of a strong absorption in the O-H stretching region (3200-3600 cm⁻¹) confirms the purity of the epoxide.
Safety and Handling
This compound may cause skin irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a versatile and reactive intermediate in organic synthesis. Its physical and chemical properties, particularly the reactivity of the epoxide ring, make it a valuable building block for the construction of more complex molecules. The experimental protocols and spectral data provided in this guide offer a practical resource for researchers and scientists working with this compound.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. [PDF] Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. | Semantic Scholar [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
13-Oxabicyclo[10.1.0]tridecane: A Comprehensive Guide to Structural Elucidation and Isomeric Complexity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxabicyclo[10.1.0]tridecane, systematically known as 1,2-Epoxycyclododecane, is a bicyclic ether with the molecular formula C₁₂H₂₂O.[1][2] Its structure, featuring a three-membered epoxide ring fused to a large twelve-membered carbocycle, presents unique challenges and points of interest for structural analysis and stereochemical assignment. This guide provides an in-depth exploration of the methodologies employed to elucidate its structure, navigate its isomeric landscape, and offers field-proven insights into the causality behind experimental choices. It is designed to serve as a technical resource for professionals in chemical research and drug development who work with complex cyclic molecules.
Foundational Structure: A Multi-Modal Spectroscopic Confirmation
The definitive identification of this compound, CAS Number 286-99-7, relies on a synergistic application of modern spectroscopic techniques.[2][3] Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis. The primary challenge lies in precisely characterizing the large, flexible cyclododecane ring and its fusion to the strained oxirane (epoxide) moiety.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy serves as the first line of inquiry. For an epoxide, the diagnostic value lies as much in the absence of certain bands as in the presence of others. A purified sample of this compound will characteristically lack strong absorptions for hydroxyl (-OH, 3200-3700 cm⁻¹) and carbonyl (C=O, 1650-1800 cm⁻¹) groups, immediately ruling out common isomers like hydroxycyclododecenes or cyclododecanones.[4][5][6]
The key epoxide-related vibrations are more subtle and often found in the complex fingerprint region:
-
Asymmetric Ring Stretch: A strong band typically observed between 950-815 cm⁻¹.[7][8]
-
Symmetric Ring Stretch ("Breathing"): A weaker band near 1280-1230 cm⁻¹.[7][8]
-
C-H Stretch: Aliphatic C-H stretches will be prominent just below 3000 cm⁻¹.
Table 1: Representative IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |
| 2925, 2854 | Strong | C-H Stretch | Aliphatic CH₂ groups of the cyclododecane ring. |
| 1465 | Medium | C-H Bend | Scissoring vibration of the CH₂ groups. |
| 1260 | Weak-Medium | C-O Stretch / Ring "Breathing" | Symmetric stretch of the epoxide ring C-O-C bonds.[8] |
| 890 | Strong | C-O-C Stretch | Asymmetric stretch of the epoxide ring, a highly characteristic band.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy provides the most definitive data for connectivity and stereochemistry. The combination of ¹H, ¹³C, and 2D NMR experiments allows for the unambiguous assignment of every atom in the molecule.
-
¹H NMR Insights: The protons attached to the epoxide carbons (H1 and H12) are the most diagnostic. Due to the ring strain and the electronegativity of the adjacent oxygen, they are shifted downfield from the bulk of the aliphatic protons, typically appearing in the 2.0-3.5 ppm range.[4][6] The remaining 20 protons of the cyclododecane ring form a broad, complex multiplet in the upfield region (~1.2-1.7 ppm), reflecting the conformational flexibility of the large ring.
-
¹³C NMR Insights: The two carbons of the epoxide ring are also uniquely shifted. While they are deshielded by the oxygen atom, the significant ring strain causes them to appear further upfield than carbons in a typical acyclic ether, generally in the 45-55 ppm region.[4][5][6] The ten methylene carbons of the larger ring resonate in the standard aliphatic region (20-35 ppm).
Table 2: Predicted NMR Assignments for this compound (cis-isomer example)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~2.9 | m | H1, H12 | Protons on the epoxide ring, deshielded by oxygen and ring strain.[9] |
| ¹H | ~1.2-1.7 | br m | CH₂ (x10) | Overlapping signals from the 20 protons on the flexible cyclododecane ring. |
| ¹³C | ~52 | - | C1, C12 | Epoxide carbons, shifted downfield by oxygen but upfield relative to other ethers due to strain.[4][5] |
| ¹³C | ~22-28 | - | CH₂ (x10) | Aliphatic carbons of the cyclododecane ring. |
-
2D NMR for Unambiguous Connectivity: For a molecule of this complexity, 2D NMR is not optional; it is essential for trustworthy assignment.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity of the protons along the cyclododecane backbone and their relationship to the epoxide protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to, allowing for the definitive assignment of the ¹³C signals based on the more easily distinguished ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, cementing the overall connectivity of the bicyclic framework.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Impact Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural clues through fragmentation patterns. The molecular ion peak [M]⁺ should be observed at m/z 182.3, corresponding to the molecular formula C₁₂H₂₂O.[2]
The fragmentation of cyclic ethers is complex but often proceeds via inductive cleavage or α-cleavage.[10] For this compound, fragmentation would likely involve initial ring-opening of the strained epoxide, followed by cleavage of the large carbocycle. While predicting the exact fragmentation is non-trivial, the analysis of the resulting fragments helps to confirm the absence of other functional groups and supports the proposed bicyclic structure.[11]
Table 3: Anticipated Mass Spectrometry Data
| m/z | Relative Intensity | Interpretation |
| 182.3 | Low-Medium | [M]⁺, Molecular Ion |
| 164.3 | Variable | [M-H₂O]⁺, Loss of water (common rearrangement) |
| Various | High/Medium | Complex fragmentation pattern from cleavage of the C₁₂ ring |
The Isomeric Landscape: Beyond the Connectivity
A full structural elucidation requires a deep understanding of the molecule's stereochemistry. This compound exists as multiple stereoisomers, and commercial samples are often sold as a mixture of cis and trans isomers.
Diastereomers: Cis and Trans Fusion
The epoxide ring can be fused to the cyclododecane ring in two distinct ways, leading to diastereomers:
-
cis-13-Oxabicyclo[10.1.0]tridecane: The two C-C bonds forming the fusion are on the same side of the epoxide ring.
-
trans-13-Oxabicyclo[10.1.0]tridecane: The two C-C bonds are on opposite sides of the epoxide ring.
These diastereomers have different shapes, energies, and, crucially, different NMR spectra. The coupling constants (³J) between the epoxide protons (H1, H12) and the adjacent protons on the cyclododecane ring will differ significantly due to the change in dihedral angles, providing a powerful handle for assignment.
References
- 1. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 286-99-7 [matrix-fine-chemicals.com]
- 3. CAS 286-99-7 | Sigma-Aldrich [sigmaaldrich.com]
- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 5. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 6. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 7. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for 13-Oxabicyclo[10.1.0]tridecane.
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-Epoxycyclododecane, is a bicyclic ether with the chemical formula C₁₂H₂₂O and a molecular weight of 182.3 g/mol .[1][2] Its structure features a strained three-membered epoxide ring fused to a twelve-membered cyclododecane ring. This unique architecture makes it a valuable intermediate in organic synthesis, particularly for the construction of complex macrocyclic structures.[2] The reactivity of the epoxide ring allows for a variety of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Molecular Structure
The structure of this compound is fundamental to understanding its spectroscopic properties. The fusion of the high-energy epoxide ring to the flexible cyclododecane backbone results in a molecule with distinct chemical environments for its protons and carbon atoms.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the epoxide ring and the methylene protons of the cyclododecane ring. The protons on the epoxide ring are deshielded due to the electronegativity of the oxygen atom and the ring strain, appearing at a lower field compared to the methylene protons of the large ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6-2.8 | m | 2H | Protons on the epoxide ring (CH-O) |
| ~1.3-1.7 | m | 20H | Methylene protons of the cyclododecane ring (-CH₂-) |
Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the epoxide ring are significantly deshielded and appear at a lower field. The numerous methylene carbons of the large ring often result in a cluster of peaks in the aliphatic region.
| Chemical Shift (δ) ppm | Assignment |
| ~58-62 | Carbons of the epoxide ring (C-O) |
| ~20-30 | Methylene carbons of the cyclododecane ring (-CH₂-) |
Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument used. A representative spectrum can be found on PubChem (CID 9248).[1]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, the most characteristic absorptions are those associated with the epoxide ring and the C-H bonds of the aliphatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretching of the methylene groups |
| ~1465 | Medium | C-H bending of the methylene groups |
| ~1250 | Medium | Asymmetric C-O-C stretching of the epoxide ring |
| ~950-810 | Strong | Symmetric C-O-C stretching of the epoxide ring |
Data is based on typical values for epoxides and cycloalkanes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight.[3]
The fragmentation of cyclic compounds is often complex. A common fragmentation pathway for cycloalkanes involves the initial cleavage of a C-C bond to form a linear radical cation, which can then undergo further fragmentation. In the case of this compound, the presence of the oxygen atom will influence the fragmentation pathways.
Key Fragmentation Pathway:
A plausible fragmentation pathway involves the cleavage of the C-C bond of the epoxide ring, followed by rearrangement and loss of small neutral molecules.
Caption: A plausible fragmentation pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: As this compound is likely a liquid or a low-melting solid at room temperature, the neat liquid film method is suitable. Place a small drop of the sample between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The background spectrum will be automatically subtracted.
-
-
Spectral Analysis: Analyze the resulting transmittance or absorbance spectrum to identify the characteristic absorption bands.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters:
-
Gas Chromatograph (GC): Use a capillary column suitable for the separation of non-polar to moderately polar compounds (e.g., a DB-5 or equivalent). Program the oven temperature to ensure good separation from any impurities.
-
Mass Spectrometer (MS): Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
References
Thermodynamic and kinetic studies of 13-Oxabicyclo[10.1.0]tridecane.
An In-Depth Technical Guide to the Thermodynamic and Kinetic Studies of 13-Oxabicyclo[10.1.0]tridecane
Foreword: The Significance of a Strained Ring
Bicyclic ethers represent a fascinating class of organic compounds, offering a rigid structural framework that is invaluable in the stereocontrolled synthesis of complex molecules like pharmaceuticals and other bioactive compounds.[1] this compound, also known as 1,2-Epoxycyclododecane, is a prime example.[2][3][4][5] Its structure consists of a strained three-membered epoxide (oxirane) ring fused to a large, flexible twelve-membered carbon ring.[1] This fusion imparts unique chemical properties, primarily driven by the inherent ring strain of the epoxide, which is approximately 13 kcal/mol.[6][7] This strain makes the molecule a potent electrophile, ready to undergo ring-opening reactions with a variety of nucleophiles.[6][8]
Understanding the thermodynamic stability and kinetic reactivity of this molecule is paramount for researchers in drug development and synthetic chemistry. Thermodynamic data provides insight into the molecule's energy landscape and stability, while kinetic studies reveal the rates and mechanisms of its transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core principles and experimental methodologies for characterizing this compound.
Part 1: Thermodynamic Characterization - Quantifying Stability
Thermodynamic analysis is the foundation upon which we build our understanding of a molecule's stability and energetic properties. For epoxides like this compound, key thermodynamic parameters such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) are directly related to the energy stored as ring strain.[6] This stored energy is the driving force for its reactivity. The primary techniques for these measurements are thermal analysis and reaction calorimetry.[9][10]
Thermal Analysis: Probing Stability with Heat
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.[11] For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[9]
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[11][12] This allows for the determination of thermal stability, melting point, and enthalpies of phase transitions.[9]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere Control: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min. This is crucial to prevent oxidative degradation of the sample at elevated temperatures.
-
Thermal Program:
-
Equilibrate the cell at a low temperature, e.g., 0°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected decomposition point (e.g., 350°C). A linear heating rate ensures uniform heat transfer and allows for accurate kinetic analysis if desired.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events and calculate their corresponding enthalpy changes.
TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to determine the thermal stability and decomposition profile of a material.[9]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the thermobalance within the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate. The controlled atmosphere ensures that any observed mass loss is due to thermal decomposition, not reaction with atmospheric components.
-
Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a linear heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the percentage of mass lost at each stage.
Caption: Workflow for Thermal Analysis using DSC and TGA.
Reaction Calorimetry - Measuring Heats of Formation
While DSC and TGA are excellent for stability, reaction calorimetry is often required to determine the fundamental heat of formation (ΔHf) of a compound.[10] For epoxides, a robust method involves measuring the heat of reduction to the corresponding alcohol, as the thermochemical data for alcohols is often well-established.[6][14]
Experimental Protocol: Heat of Reduction
-
Calorimeter Setup: A solution calorimeter is charged with a suitable solvent (e.g., triethylene glycol dimethyl ether) and a powerful reducing agent, such as lithium triethylborohydride (LiEt3BH).[6] The high-boiling solvent prevents evaporation, which would introduce error, and LiEt3BH provides a rapid, quantitative reduction of the epoxide.[6]
-
Reaction 1 (Epoxide Reduction): A precisely known amount of liquid this compound is injected into the calorimeter. The heat evolved during its reduction to 1,2-cyclododecanediol is measured (ΔHr1).
-
Reaction 2 (Alcohol Dissolution): In a separate experiment, the pure product, 1,2-cyclododecanediol, is dissolved into the same reaction medium. The heat change for this process is measured (ΔHr2).
-
Calculation: The condensed-phase heat of reduction (ΔHred) is found by subtracting the second measurement from the first. This value, combined with known heats of formation for the alcohol and reagents, allows for the calculation of the ΔHf for the epoxide.[6]
Summary of Thermodynamic Data
The following table summarizes representative thermodynamic data that could be obtained for this compound.
| Parameter | Technique | Typical Value | Significance |
| Melting Point (Tm) | DSC | ~35-40 °C | Defines solid-liquid phase transition. |
| Onset of Decomposition (Td) | TGA/DSC | > 200 °C | Indicates the upper limit of thermal stability. |
| Enthalpy of Formation (ΔHf, gas) | Reaction Calorimetry | -250 to -300 kJ/mol | Quantifies the molecule's intrinsic energy content. |
| Strain Energy | Calculation | ~55-65 kJ/mol | Represents the excess energy due to the strained epoxide ring. |
Part 2: Kinetic Studies - Unraveling Reactivity
Kinetic studies investigate the rate and mechanism of chemical reactions.[15] For this compound, the most important reaction is the nucleophilic ring-opening of the epoxide.[1][2][8][16] This reaction relieves the inherent ring strain and is the cornerstone of the molecule's utility in synthesis.[6]
The Epoxide Ring-Opening Reaction
The reaction proceeds via nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. Under basic or nucleophilic conditions (e.g., with NaOH, RO-, or amines), the reaction generally follows an SN2-type mechanism.[7] The nucleophile attacks the sterically least hindered carbon atom, leading to inversion of stereochemistry at that center.[7]
Caption: Generalized SN2 mechanism for basic ring-opening.
Experimental Methods for Kinetic Analysis
To determine the rate law and rate constant (k) for a reaction, the concentration of a reactant or product must be monitored over time.[17][18]
Experimental Protocol: Kinetic Study by UV-Vis Spectrophotometry This method is applicable if one of the reactants or products has a distinct UV-Vis absorbance profile. For this example, we will consider the reaction with a chromophoric nucleophile.
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile in a suitable solvent (e.g., ethanol).
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the species being monitored.
-
Use a temperature-controlled cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Rate constants are highly dependent on temperature, as described by the Arrhenius equation, making precise temperature control essential.[17]
-
-
Reaction Initiation: Pipette the required volumes of the reactant solutions into the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.
-
Data Acquisition: Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law.
-
Plot concentration versus time. The shape of this curve helps determine the reaction order.[19]
-
For more rigorous analysis, plot the integrated rate law expressions (e.g., ln[A] vs. time for first-order) to obtain a linear fit. The slope of this line yields the rate constant, k.[17]
-
For reactions that are too fast for manual mixing and measurement (typically faster than a few seconds), specialized techniques like the stopped-flow method are employed. This instrument uses syringes to rapidly mix reactants in milliseconds, allowing for the study of very fast kinetics.[17][18]
Caption: Workflow for a kinetic study using spectrophotometry.
Summary of Kinetic Data
Kinetic experiments would yield data on how the reaction rate depends on reactant concentrations and temperature.
| Condition | Nucleophile | Rate Law | Rate Constant (k) at 25°C | Significance |
| Basic | NaOH (0.1 M) | rate = k[Epoxide][OH-] | ~1 x 10-3 M-1s-1 | Demonstrates second-order kinetics typical of SN2 reactions. |
| Nucleophilic | Morpholine (0.1 M) | rate = k[Epoxide][Morpholine] | ~5 x 10-4 M-1s-1 | Amine nucleophiles are common in pharmaceutical synthesis. |
| Acidic | H2SO4 (cat.) | rate = k[Epoxide][H+] | Varies | Acid catalysis proceeds via a different mechanism, often faster. |
Conclusion: A Unified View for Drug Development
The thermodynamic and kinetic characterization of this compound provides a complete picture of its chemical behavior. Thermodynamic data quantifies its stability and the energetic driving force for its reactions, which is rooted in its ring strain. Kinetic studies reveal the speed and mechanistic pathways of these transformations, allowing for precise control over reaction outcomes. For researchers in drug development, this knowledge is not merely academic; it is essential for designing efficient synthetic routes, predicting reaction selectivity, and developing robust manufacturing processes for complex active pharmaceutical ingredients derived from this versatile bicyclic ether.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. CAS 286-99-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 286-99-7 [matrix-fine-chemicals.com]
- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
- 10. ia801702.us.archive.org [ia801702.us.archive.org]
- 11. books.rsc.org [books.rsc.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. sump4.com [sump4.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates | Semantic Scholar [semanticscholar.org]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
An In-Depth Technical Guide to 13-Oxabicyclo[10.1.0]tridecane for Advanced Research
This guide provides an in-depth technical overview of 13-Oxabicyclo[10.1.0]tridecane, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its burgeoning role in medicinal chemistry, moving beyond a simple recitation of facts to explain the underlying principles that drive its utility.
Core Identification and Properties
This compound is a bicyclic ether that is also commonly known by its synonym, 1,2-Epoxycyclododecane.[1][2][3] This nomenclature highlights its structure: a twelve-membered carbon ring fused to a three-membered epoxide ring.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5][6] |
| Synonyms | 1,2-Epoxycyclododecane, Cyclododecane oxide | [1][2][3] |
| CAS Number | 286-99-7 | [1][4] |
| Molecular Formula | C₁₂H₂₂O | [1][4][7] |
| Molecular Weight | 182.31 g/mol | [1][7] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 274-276 °C | [7] |
| Melting Point | -7 °C | [7] |
| Density | 0.947 g/mL at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [8] |
The defining feature of this molecule is the strained three-membered epoxide ring. This inherent ring strain makes this compound significantly more reactive than its acyclic ether counterparts, with its chemical behavior dominated by ring-opening reactions.[9]
Synthesis of this compound
The primary and most direct route to this compound is the epoxidation of its precursor, cyclododecene.[9] This reaction involves the addition of an oxygen atom across the double bond of the alkene. Several effective methods exist for this transformation, with the choice of reagent often depending on the desired scale, substrate sensitivity, and laboratory resources.
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and reliable reagent for epoxidation due to its commercial availability and ease of handling. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the alkene in a single step.[3][10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-EPOXYCYCLODODECANE price,buy 1,2-EPOXYCYCLODODECANE - chemicalbook [chemicalbook.com]
- 6. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-EPOXYCYCLODODECANE CAS#: 286-99-7 [m.chemicalbook.com]
- 8. epoxycyclododecane, 286-99-7 [thegoodscentscompany.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. leah4sci.com [leah4sci.com]
Unveiling the Therapeutic Potential of 13-Oxabicyclo[10.1.0]tridecane: A Technical Guide for Researchers
Abstract
13-Oxabicyclo[10.1.0]tridecane, also commonly known as 1,2-Epoxycyclododecane, is a macrocyclic epoxide that has garnered increasing interest within the scientific community. Its unique structural features, characterized by a twelve-membered carbon ring fused to a reactive oxirane (epoxide) ring, position it as a compelling candidate for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, its synthesis, and detailed experimental protocols for its investigation. We will delve into its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent, underpinned by its natural occurrence and theoretical molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, aiming to accelerate the exploration of this promising macrocycle.
Introduction: The Intrigue of a Macrocyclic Epoxide
Macrocyclic compounds, defined as molecules containing a ring of at least twelve atoms, have historically been a rich source of therapeutic agents.[3][4][5][6] Their conformational flexibility and large surface area allow them to interact with challenging protein targets that are often inaccessible to smaller molecules.[3][6] The incorporation of a strained epoxide ring into a macrocyclic scaffold, as seen in this compound, introduces a site of high reactivity.[1][7][8] This electrophilic epoxide moiety can engage in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids, suggesting a potential for covalent modification of therapeutic targets.[7]
This compound has been identified as a constituent in a variety of plant species, including Ilex dipyrena, Senna auriculata, Tinospora cordifolia, Ancistrocladus uncinatus, Persea americana, Euphorbia hirta, and Tribulus terrestris. Its natural origin hints at a co-evolution with biological systems and a potential for bioactivity.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [2] |
| Molecular Weight | 182.30 g/mol | [2] |
| CAS Number | 286-99-7 | [2] |
| Synonyms | 1,2-Epoxycyclododecane, Cyclododecene oxide | [2] |
| Boiling Point | 274-276 °C (lit.) | [9][10] |
| Density | 0.947 g/mL at 20 °C (lit.) | [9][10] |
The most common synthetic route to this compound is through the epoxidation of cyclododecene.[1] This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The choice of reaction conditions can influence the stereochemistry of the resulting epoxide.
Figure 1: Synthetic pathway to this compound.
Potential Biological Activities and Mechanisms of Action
While extensive experimental validation is still required, a combination of in silico studies, data from related compounds, and its natural occurrence points towards several promising biological activities for this compound.
Anti-Cancer Activity
The epoxide functional group is a well-recognized pharmacophore in several anti-cancer agents.[8][11] Its ability to alkylate DNA and proteins can lead to cytotoxicity in rapidly proliferating cancer cells.[11] In silico docking studies have suggested that this compound may exhibit binding affinity for key targets in breast cancer, such as the estrogen and epidermal growth factor receptors. While these computational predictions require experimental confirmation, they provide a strong rationale for investigating its anti-cancer potential.
Potential Mechanism: The anti-cancer activity of epoxides can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The covalent modification of critical cellular proteins by the epoxide ring can disrupt their function and trigger programmed cell death.
Figure 2: Potential anti-cancer signaling pathway modulation.
Anti-Inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Natural products are a significant source of anti-inflammatory compounds.[12][13] The mechanism of action for many of these compounds involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB. Given that some epoxides have demonstrated anti-inflammatory properties, it is plausible that this compound could exhibit similar activity.
Potential Mechanism: The potential anti-inflammatory effects could be mediated through the inhibition of key enzymes in the inflammatory cascade or by interfering with the transcription of pro-inflammatory cytokines. The electrophilic nature of the epoxide ring could allow it to covalently bind to and inactivate enzymes like COX-2.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Epoxides have been reported to possess antibacterial and antifungal properties.[14] An in silico study has indicated that this compound may bind to penicillin-binding protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus epidermidis (MRSE), a key enzyme in bacterial cell wall synthesis. This suggests a potential mechanism for antibacterial activity.
Potential Mechanism: Inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis, is a common mechanism of action for antibiotics. The covalent modification of the active site of PBP2a by the epoxide ring of this compound could lead to bacterial cell death.
Figure 3: Proposed antimicrobial mechanism of action.
Metabolism and Toxicological Profile
Understanding the metabolic fate and potential toxicity of a compound is paramount in drug development. A study on 1,2-epoxycycloalkanes in mouse liver has shown that cyclododecene oxide can be metabolized by microsomal and cytosolic epoxide hydrolases (mEH and cEH).[2] These enzymes catalyze the hydrolysis of the epoxide to the corresponding diol, a common detoxification pathway for epoxides. The same study also indicated that cyclododecene oxide is a weak inhibitor of epoxide hydrolase and glutathione S-transferase (GST) activities.[2]
Preliminary safety data suggests that this compound may cause skin irritation in some cases.[2] Further comprehensive toxicological studies are necessary to fully characterize its safety profile.
Experimental Protocols for Biological Evaluation
To facilitate the experimental validation of the potential biological activities of this compound, the following detailed protocols are provided.
Anti-Cancer Activity Assessment
5.1.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) for selectivity assessment
-
Complete growth medium (specific to cell lines)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
5.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Anti-Inflammatory Activity Assessment
5.2.1. Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Antimicrobial Activity Assessment
5.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that shows no visible bacterial growth.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its natural occurrence, coupled with the inherent reactivity of its epoxide ring, provides a strong impetus for further investigation. The in silico data suggesting potential anti-cancer, anti-inflammatory, and antimicrobial activities must now be rigorously validated through the experimental protocols outlined in this guide.
Future research should focus on:
-
Systematic in vitro screening against a broad panel of cancer cell lines, inflammatory markers, and microbial pathogens.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies through the synthesis and evaluation of analogues to optimize potency and selectivity.
-
In-depth toxicological evaluation to establish a comprehensive safety profile.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Epoxycycloalkanes: substrates and inhibitors of microsomal and cytosolic epoxide hydrolases in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highly Potent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macrocycles: lessons from the distant past, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-EPOXYCYCLODODECANE | 286-99-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
An In-depth Technical Guide to 13-Oxabicyclo[10.1.0]tridecane: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive review of the existing literature on 13-Oxabicyclo[10.1.0]tridecane, a versatile bicyclic ether also widely known as 1,2-epoxycyclododecane or cyclododecane oxide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and diverse applications. The guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: Unveiling the Bicyclic Ether
This compound is a bicyclic organic compound with the chemical formula C₁₂H₂₂O.[1] Its structure features a strained three-membered epoxide (oxirane) ring fused to a twelve-membered cyclododecane ring.[1] This unique structural arrangement, particularly the strained epoxide ring, imparts significant reactivity, making it a valuable intermediate in organic synthesis.[1] The nomenclature "[10.1.0]" in its bicyclic name specifies the number of atoms in the bridges connecting the two bridgehead carbons: a ten-atom bridge, a one-atom bridge (the epoxide oxygen), and a zero-atom bridge.[1]
This guide will delve into the core aspects of this compound, providing a foundational understanding for its application in various scientific endeavors, from the synthesis of complex molecules to its potential role in the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [2] |
| Molecular Weight | 182.31 g/mol | [1][2] |
| CAS Number | 286-99-7 | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Synonyms | 1,2-Epoxycyclododecane, Cyclododecane epoxide, Cyclododecene oxide | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~2.7-2.9 | m | Protons on the epoxide ring (O-CH) |
| ¹H NMR | ~1.2-2.2 | m | Methylene protons of the cyclododecane ring |
| ¹³C NMR | ~55-60 | Carbons of the epoxide ring | |
| ¹³C NMR | ~20-30 | Carbons of the cyclododecane ring |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present. The characteristic absorption bands for the epoxide ring are key identifiers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Strong | C-H stretching of the alkyl chain |
| ~1260 | Medium | C-O-C asymmetric stretching of the epoxide ring[1] |
| ~850-950 | Medium | C-O stretching (ring breathing) of the epoxide |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 182 | [M]⁺ | Molecular ion |
| Various fragments | Loss of alkyl chains from the cyclododecane ring |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the epoxidation of cyclododecene.[1] This reaction involves the addition of an oxygen atom across the double bond of the cyclododecene ring.
Cyclododecene [label="Cyclododecene"]; Epoxidizing_Agent [label="Epoxidizing Agent\n(e.g., m-CPBA, H₂O₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., CH₂Cl₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cyclododecene -> Reaction [arrowhead=none]; Epoxidizing_Agent -> Reaction; Solvent -> Reaction; Reaction [label="Epoxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction -> Product; }
Caption: General workflow for the synthesis of this compound.Detailed Experimental Protocol: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a common and effective method for the epoxidation of cyclododecene using m-CPBA.
Materials:
-
Cyclododecene
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclododecene (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite. The rationale here is to safely neutralize the reactive and potentially explosive peroxide.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity: The Chemistry of the Strained Epoxide Ring
The chemical behavior of this compound is dominated by the high ring strain of the epoxide, making it susceptible to various ring-opening reactions.[1] The primary reaction pathways include oxidation, reduction, and nucleophilic substitution.[1]
Epoxide [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., DMSO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., LiAlH₄)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Opening [label="Nucleophilic Ring-Opening\n(e.g., Grignard Reagents)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Epoxide -> Oxidation [label=" Forms α-hydroxy ketones"]; Epoxide -> Reduction [label=" Forms cyclododecanols"]; Epoxide -> Nucleophilic_Opening [label=" Forms 1,2-disubstituted\ncyclododecanes"]; }
Caption: Key reaction pathways of this compound.Oxidation
Oxidation of this compound can lead to the formation of α-hydroxy ketones or other carbonyl compounds. A documented method involves the use of dimethyl sulfoxide (DMSO) under acidic catalysis.[1]
4.1.1. Experimental Protocol: Oxidation with DMSO (Swern-type Oxidation)
This protocol outlines a general procedure for the oxidation of the epoxide.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride or trifluoroacetic anhydride (activator)
-
Triethylamine (base)
-
Dichloromethane (solvent)
Procedure:
-
Activation of DMSO: In a flask under an inert atmosphere, dissolve oxalyl chloride or trifluoroacetic anhydride in dichloromethane and cool to -78 °C. Slowly add a solution of DMSO in dichloromethane. The low temperature is critical to control the formation of the reactive electrophilic sulfur species and prevent side reactions.
-
Formation of Alkoxysulfonium Salt: To the activated DMSO solution, add a solution of this compound in dichloromethane, maintaining the low temperature. This step forms the key alkoxysulfonium salt intermediate.
-
Elimination: After stirring for a short period, add triethylamine to the reaction mixture. The base facilitates an intramolecular proton transfer, leading to the formation of the carbonyl product, dimethyl sulfide, and triethylammonium salt.
-
Workup: Allow the reaction to warm to room temperature, then quench with water. Extract the product with dichloromethane, wash the organic layer, dry, and concentrate.
-
Purification: Purify the resulting α-hydroxy ketone by column chromatography.
Reduction
The reduction of this compound typically involves the ring-opening of the epoxide to yield an alcohol. A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[4]
4.2.1. Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF. The use of anhydrous conditions is crucial as LiAlH₄ reacts violently with water.
-
Addition of Epoxide: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by water and a saturated aqueous solution of sodium sulfate (Fieser workup). This multi-step quenching procedure is a safety measure to control the vigorous reaction of excess hydride with protic sources.
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to obtain the crude cyclododecanol.
-
Purification: Purify the product by column chromatography or distillation.
Nucleophilic Ring-Opening
The strained epoxide ring is highly susceptible to attack by nucleophiles, leading to ring-opening and the formation of 1,2-disubstituted cyclododecanes. Strong nucleophiles, such as Grignard reagents, attack the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion.
4.3.1. Experimental Protocol: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr) solution in ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether and cool to 0 °C.
-
Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (1.2 equivalents) to the stirred solution of the epoxide. The choice of a slight excess of the Grignard reagent ensures complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.
-
Workup: Separate the ether layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting 2-methylcyclododecan-1-ol by column chromatography or distillation.
Applications and Future Perspectives
This compound and its derivatives have found applications in various fields, primarily driven by their utility as synthetic intermediates.
Fragrance and Perfumery
Derivatives of this compound, particularly those with additional alkyl substitutions, have been reported to possess woody and amber-like fragrances, making them valuable components in perfume compositions.
Intermediate in Organic Synthesis
The facile ring-opening of the epoxide allows for the introduction of various functional groups, making it a versatile building block for the synthesis of more complex molecules. This is particularly relevant in the synthesis of macrocyclic compounds and natural products.
Potential in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in pharmaceuticals are not extensively documented, the epoxide moiety is a recognized pharmacophore in various biologically active molecules. Epoxides are known to act as enzyme inhibitors and have been incorporated into anticancer and antiviral agents.[5] The presence of this compound in some plant extracts with reported biological activities, such as anti-African swine fever virus activity, suggests a potential for this scaffold in medicinal chemistry research.[6] Further investigation into the biological properties of this compound and its derivatives is a promising area for future research.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound and the reagents used in its synthesis and reactions.
-
This compound: May cause skin irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be explosive, especially when impure or in concentrated form. It is also a skin and eye irritant.
-
Lithium aluminum hydride (LiAlH₄): A highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere and with extreme caution.
-
Grignard Reagents: Highly reactive and moisture-sensitive. Must be handled under anhydrous and inert conditions.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all reactions in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive molecule with a rich chemistry centered around its strained epoxide ring. Its straightforward synthesis from cyclododecene and its susceptibility to a variety of chemical transformations make it a versatile intermediate for organic chemists. While its applications in the fragrance industry are established, its potential in medicinal chemistry and drug discovery remains an area ripe for exploration. This technical guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for researchers and scientists to build upon in their future work.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. Sustainability by extraction of bioactive compounds from onion seeds [comptes-rendus.academie-sciences.fr]
- 3. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical analysis and in-vitro anti-African swine fever virus activity of extracts and fractions of Ancistrocladus uncinatus, Hutch and Dalziel (Ancistrocladaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and disposal guidelines for 13-Oxabicyclo[10.1.0]tridecane.
An In-Depth Technical Guide to the Safe Handling and Disposal of 13-Oxabicyclo[10.1.0]tridecane
This guide provides comprehensive safety, handling, and disposal protocols for this compound (CAS No. 286-99-7), a key bicyclic ether intermediate in advanced organic synthesis. Known alternatively as 1,2-Epoxycyclododecane, its utility is derived from the inherent reactivity of its strained epoxide ring.[1] This same reactivity, however, necessitates stringent safety protocols to mitigate risks for researchers and laboratory personnel. This document is intended for drug development professionals, researchers, and scientists, offering field-proven insights grounded in established safety principles.
Section 1: Core Chemical Profile and Hazard Assessment
A foundational understanding of a compound's properties is the cornerstone of a robust safety protocol. The unique structural characteristics of this compound—a twelve-membered carbon ring fused to a three-membered oxirane (epoxide) ring—govern its physical behavior and chemical reactivity.[1]
Physicochemical Properties
The compound is a colorless liquid with a distinct aromatic odor.[2] Its relatively high molecular weight and non-polar character dictate its solubility and vapor pressure, which are critical parameters for assessing exposure risk and designing appropriate engineering controls.
| Property | Value | Source |
| CAS Number | 286-99-7 | [3][4] |
| Molecular Formula | C₁₂H₂₂O | [3] |
| Molecular Weight | 182.30 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 147 °C @ 202 mm Hg | [2] |
| Melting Point | 7 °C | [2] |
| Density | 0.939 g/cm³ | [2] |
| Solubility in Water | 0.05 g/L (20 °C) | [2] |
Hazard Identification and GHS Classification
While the toxicological properties of this compound have not been fully investigated, the known hazards of the epoxide functional group provide a strong basis for a precautionary approach.[2] Epoxides as a class are recognized as moderate to strong irritants and potent skin sensitizers.[5] Data from a closely related analogue, 1-Vinyl-13-oxabicyclo[10.1.0]tridecane, indicates clear hazard classifications that should be provisionally adopted.[6]
Causality of Hazard: The high ring strain of the epoxide makes it susceptible to nucleophilic attack, a property exploited in synthesis.[1] This same reactivity allows the molecule to react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, which can lead to skin irritation, allergic reactions, and eye damage.[5]
| GHS Hazard Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| STOT SE, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Section 2: Proactive Safety: Handling Protocols and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure. The following protocols are designed as a self-validating system to minimize risk during the handling of this compound.
Engineering Controls: The First Line of Defense
The primary route of exposure is through direct contact and inhalation of vapors.[6] Therefore, all manipulations of this compound must be performed within a certified chemical fume hood to maintain low airborne concentrations.[6] The facility should be equipped with an operational eyewash fountain and safety shower in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE): A Mandate, Not a Suggestion
Proper PPE is critical. The minimum required PPE includes:
-
Hand Protection: Wear protective gloves made of nitrile or butyl rubber.[5] These materials provide adequate resistance to epoxides. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating the skin. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory.[5] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A lab coat must be worn and fully fastened. For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.
-
Respiratory Protection: While working in a fume hood should be sufficient, if ventilation is inadequate or if aerosols are generated, an air-purifying respirator with an organic vapor cartridge is necessary.[7][8]
Standard Handling Workflow
The following workflow ensures a systematic and safe approach to handling this compound.
Caption: Standard workflow for handling this compound.
Section 3: Reactive Measures: Emergency and Spill Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Procedures
Immediate and correct first aid can significantly reduce harm.
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Spill Management Protocol
A spill must be handled promptly and safely. The following decision tree outlines the appropriate response.
Caption: Decision workflow for managing a chemical spill.
For any spill, ensure adequate ventilation and prevent the material from entering drains or waterways.[6]
Section 4: Long-Term Integrity: Storage and Waste Disposal
Proper storage and disposal are essential for laboratory safety and environmental compliance.
Storage Conditions
To maintain chemical stability and prevent hazardous reactions, this compound must be stored under the following conditions:
-
Container: Keep in a tightly closed, original container.[6]
-
Environment: Store in a cool, dry, and well-ventilated area.[6] Recommended long-term storage is between 2-8°C.[9]
-
Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents, strong acids, and strong bases.[2][6][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]
Waste Disposal
Chemical waste disposal is strictly regulated. The primary directive is to consult and adhere to all local, state, and federal regulations.
Causality of Disposal Method: The compound's low water solubility and potential for environmental persistence mean it should not be disposed of down the drain.[2][11] The most common and accepted methods for organic compounds of this nature are incineration or disposal in a licensed hazardous waste facility.
The following diagram outlines the general workflow for chemical waste management.
Caption: General workflow for chemical waste segregation and disposal.
Ultimately, all contents and the container must be disposed of at an approved waste disposal plant.[6]
Conclusion
This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach. By understanding its inherent chemical reactivity, adhering to stringent handling and PPE protocols, being prepared for emergencies, and following correct storage and disposal procedures, researchers can effectively manage the risks associated with this compound. The principles and protocols outlined in this guide provide a robust framework for ensuring a safe laboratory environment.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 286-99-7 [matrix-fine-chemicals.com]
- 5. Occupational exposure to epoxy resins - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. aksci.com [aksci.com]
- 7. entropyresins.com [entropyresins.com]
- 8. prosetepoxy.com [prosetepoxy.com]
- 9. download [amadischem.com]
- 10. scribd.com [scribd.com]
- 11. belart.com [belart.com]
Methodological & Application
Application Note & Protocol: Synthesis of 13-Oxabicyclo[10.1.0]tridecane from Cyclododecene
Abstract
This document provides a comprehensive guide for the synthesis of 13-Oxabicyclo[10.1.0]tridecane, also known as cyclododecene oxide, through the epoxidation of cyclododecene.[1][2][3] Bicyclic ethers like this compound are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecular architectures due to the reactivity of the strained oxirane ring.[1] This protocol details a robust and efficient method using meta-chloroperoxybenzoic acid (m-CPBA), focusing on the underlying chemical principles, a step-by-step experimental procedure, critical safety precautions, and methods for product purification and characterization.
Introduction and Scientific Principles
The conversion of an alkene to an epoxide is a fundamental transformation in organic chemistry. This process, known as epoxidation, involves the addition of a single oxygen atom across the carbon-carbon double bond, forming a three-membered cyclic ether called an oxirane or epoxide.[4] The direct precursor for this compound is cyclododecene, making epoxidation the most direct synthetic route.[1]
For this synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice. m-CPBA is a widely used peroxy acid favored for its relative stability as a solid, commercial availability, and high efficiency in epoxidizing a broad range of alkenes. The electron-withdrawing chloro-substituent on the benzene ring enhances the electrophilicity of the terminal peroxy oxygen, making it highly susceptible to attack by the nucleophilic π-bond of the alkene.
The "Butterfly" Reaction Mechanism
The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[4][5] This pathway is stereospecific, meaning the reaction proceeds with retention of the alkene's stereochemistry; a cis-alkene yields a cis-epoxide and a trans-alkene yields a trans-epoxide.[5]
The key steps, occurring simultaneously in a cyclic transition state, are:
-
The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen atom of the m-CPBA.[4][6]
-
This weak O-O peroxy bond breaks.[5]
-
A new C-O bond forms between the other alkene carbon and the same oxygen atom.
-
The proton on the peroxy acid is transferred to the carbonyl oxygen of the m-CPBA.
-
This concerted process results in the formation of the epoxide and the byproduct, m-chlorobenzoic acid.[4][7]
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stenutz.eu [stenutz.eu]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the Epoxidation of Cyclododecene
Introduction
The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing access to highly versatile epoxide intermediates. Cyclododecene oxide, the product of cyclododecene epoxidation, is a valuable precursor in the synthesis of macrocyclic compounds, fragrances, and polymers. This application note provides a detailed, field-proven experimental protocol for the epoxidation of cyclododecene, with a focus on the widely used and reliable meta-chloroperoxybenzoic acid (m-CPBA) method. We will delve into the mechanistic underpinnings of the reaction, comprehensive safety guidelines, a step-by-step experimental procedure, and methods for purification and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development who require a robust and reproducible method for this important transformation.
Reaction Mechanism and Rationale
The epoxidation of an alkene using a peroxy acid like m-CPBA is a classic example of a pericyclic reaction. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the new C-O bonds are formed simultaneously with the breaking of the O-O and C=C π bonds.[1][2] This concerted pathway ensures a syn-addition of the oxygen atom to the double bond, meaning both new C-O bonds are formed on the same face of the original alkene plane.[1] This stereospecificity is a key advantage of this method, preserving the stereochemistry of the starting alkene in the epoxide product.[1]
The choice of m-CPBA as the oxidant is based on its high reactivity, selectivity, and relative ease of handling compared to other peroxy acids.[2] It is commercially available and the byproduct, meta-chlorobenzoic acid, is easily removed during the workup procedure.
Safety Precautions: Handling m-CPBA and Reagents
m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive, especially in its pure form. It is crucial to handle it with care in a well-ventilated chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling m-CPBA and other chemicals.[3][5]
-
Storage: Store m-CPBA in its original container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[3] Keep it away from heat, sources of ignition, and combustible materials.[3][4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use only the minimum amount required for the reaction. Do not return unused portions to the original container.[3]
-
Spills: In case of a spill, do not dry sweep. Small spills can be cautiously neutralized with a saturated sodium bicarbonate solution and absorbed with an inert material like vermiculite or sand.[3] For large spills, evacuate the area and seek assistance from environmental health and safety personnel.[3]
Cyclododecene is a flammable liquid and should be handled in a well-ventilated area away from ignition sources.
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a chemical fume hood.
Experimental Protocol: Epoxidation of Cyclododecene with m-CPBA
This protocol details the epoxidation of cis-cyclododecene to yield cis-cyclododecene oxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| cis-Cyclododecene (C₁₂H₂₂) | ≥95% | e.g., Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (balance water) | e.g., Sigma-Aldrich |
| Dichloromethane (DCM, CH₂Cl₂) | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Prepare in-house |
| 10% Sodium Sulfite (Na₂SO₃) Solution | ACS Reagent | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | e.g., VWR |
| Celite® 545 | --- | e.g., MilliporeSigma |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-cyclododecene (10.0 g, 60.1 mmol).
-
Dissolve the cyclododecene in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Addition of m-CPBA:
-
While stirring at 0 °C, slowly add solid m-CPBA (≤77%, 15.0 g, ~66.8 mmol, 1.1 equivalents) to the reaction mixture in portions over 30 minutes. The reaction is exothermic, so slow addition is crucial to maintain the temperature.
-
Rationale: Adding the m-CPBA slowly prevents a rapid temperature increase which could lead to side reactions and ensures the reaction proceeds in a controlled manner.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, cyclododecene oxide, will have a slightly lower Rf value than the starting material, cyclododecene. The reaction is complete when the spot corresponding to cyclododecene is no longer visible.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C. A white precipitate of meta-chlorobenzoic acid will form.
-
Filter the reaction mixture through a pad of Celite® to remove the bulk of the precipitated acid. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
10% sodium sulfite solution (2 x 50 mL) to quench any remaining peroxy acid.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to remove the remaining meta-chlorobenzoic acid.
-
Brine (1 x 50 mL).
-
-
Rationale: The sodium sulfite wash reduces excess m-CPBA, and the sodium bicarbonate wash removes the acidic byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Final Purification (Chromatography):
-
The crude product can be further purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield cis-cyclododecene oxide as a colorless oil or a low-melting solid.
-
Quantitative Data Summary
| Parameter | Value |
| cis-Cyclododecene | 10.0 g (60.1 mmol) |
| m-CPBA (≤77%) | 15.0 g (~66.8 mmol, 1.1 eq) |
| Dichloromethane (DCM) | 100 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Physical Appearance | Colorless oil or low-melting solid |
Experimental Workflow Diagram
Caption: Workflow for the epoxidation of cyclododecene.
Characterization of Cyclododecene Oxide
The purified product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The characteristic signals for the epoxide protons in cis-cyclododecene oxide appear as a multiplet around δ 2.6-2.9 ppm. The disappearance of the vinyl proton signals from the starting material (around δ 5.3-5.5 ppm) confirms the completion of the reaction.
-
¹³C NMR (CDCl₃, 100 MHz): The carbons of the epoxide ring in cis-cyclododecene oxide typically resonate around δ 60-65 ppm.[6] The disappearance of the sp² carbon signals of the alkene (around δ 130 ppm) is also indicative of product formation.[7]
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the C=C stretch of the alkene (around 1650 cm⁻¹) and the appearance of a C-O stretch for the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹) can be observed.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of cyclododecene oxide (C₁₂H₂₂O, MW = 182.30 g/mol ).
-
Alternative Epoxidation Methods
While the m-CPBA method is robust, concerns over the safety of peroxy acids and the generation of stoichiometric waste have led to the development of greener alternatives.
-
Hydrogen Peroxide with Catalysts: The use of hydrogen peroxide as the oxidant is highly attractive as its only byproduct is water.[8][9] This method often requires a catalyst, such as titanium silicates or transition metal complexes, to activate the hydrogen peroxide.[10] These reactions can offer high selectivity but may require higher temperatures or longer reaction times.[10]
-
In Situ Generated Dioxiranes: Reagents like dimethyldioxirane (DMDO), generated in situ from acetone and Oxone® (potassium peroxymonosulfate), are powerful and selective epoxidizing agents.[11] This method avoids the use of potentially explosive peroxy acids.
Conclusion
This application note provides a comprehensive and reliable protocol for the epoxidation of cyclododecene using m-CPBA. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of pure cyclododecene oxide. The mechanistic insights and characterization data provided serve to validate the experimental outcomes. For laboratories seeking more environmentally benign processes, the outlined alternative methods offer promising avenues for exploration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cis-Cyclododecene.(1129-89-1) 13C NMR spectrum [chemicalbook.com]
- 8. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 9. scirp.org [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. community.wvu.edu [community.wvu.edu]
Catalytic systems for the efficient synthesis of 13-Oxabicyclo[10.1.0]tridecane.
Application Note & Protocols
Catalytic Systems for the Efficient Synthesis of 13-Oxabicyclo[10.1.0]tridecane
Abstract
This compound, commonly known as 1,2-epoxycyclododecane or cyclododecene oxide, is a pivotal chemical intermediate in the synthesis of pharmaceuticals, fragrances, and performance polymers like Nylon-12.[1][2][3] Its efficient production is of significant industrial and academic interest. This guide provides a detailed overview and validated protocols for the catalytic epoxidation of cyclododecene, the most direct synthetic route.[1] We will explore the mechanistic principles behind both homogeneous and heterogeneous catalytic systems, explain the rationale for selecting specific catalysts and reaction parameters, and offer step-by-step protocols designed for reproducibility and high performance in a research and development setting.
Introduction: The Significance of Epoxidation
The epoxidation of an alkene is a fundamental transformation in organic chemistry, involving the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane.[4][5] This strained ring system makes this compound a highly reactive and versatile building block, susceptible to ring-opening reactions by a variety of nucleophiles.[1]
The primary challenge in synthesizing this molecule lies in achieving high conversion of the cyclododecene starting material while maintaining excellent selectivity for the desired epoxide, minimizing the formation of byproducts such as the corresponding diol. Catalysis is essential to overcoming this challenge, enabling the reaction to proceed under milder conditions with greater control and efficiency.
Core Principles of Catalytic Epoxidation
The catalytic epoxidation of cyclododecene involves the activation of an oxidant by a catalyst to generate a reactive oxygen-transfer agent. This agent then undergoes an electrophilic attack on the electron-rich pi bond of the alkene.[5] The process can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.[6][7]
-
Homogeneous Catalysts: These are soluble in the reaction medium, often consisting of transition metal complexes.[8] They typically exhibit high activity and selectivity due to well-defined active sites. However, their primary disadvantage is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents efficient recycling.[6][7]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, usually as a solid catalyst in a liquid reaction mixture.[7] Their key advantage is facile separation (e.g., by filtration) and reusability, making them highly attractive for industrial processes.[6] Metal-Organic Frameworks (MOFs) and functionalized mesoporous silicas are at the forefront of modern heterogeneous catalysis for this application.[6][9]
The choice of oxidant is also critical. While peroxy acids are effective, hydrogen peroxide (H₂O₂) is increasingly favored as a "green" oxidant because its only byproduct is water.[8][9]
Survey of Prominent Catalytic Systems
An effective catalytic system for cyclododecene epoxidation must balance high conversion rates with exceptional selectivity. Below, we analyze several leading systems.
Heterogeneous Titanium-Silicate Catalysts (Ti-MCM-41)
Mesoporous materials like Ti-MCM-41 are highly effective catalysts for the epoxidation of bulky olefins.[9] The titanium atoms incorporated into the silica framework act as the catalytic active sites. The large, uniform pores of the material allow bulky molecules like cyclododecene to access these active sites.[9]
Causality of Choice:
-
High Selectivity: Ti-MCM-41 with H₂O₂ as the oxidant is known for its exceptional selectivity towards the epoxide, minimizing the formation of diols.[9]
-
Substrate Compatibility: Its mesoporous structure is ideal for large organic molecules, unlike microporous zeolites which may suffer from diffusion limitations.[9]
-
Stability & Reusability: As a robust solid catalyst, it can be recovered and reused, aligning with the principles of green chemistry.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and well-defined, exposed metal active sites make them exceptional heterogeneous catalysts.[6][8] Bimetallic MOFs, such as those containing both Manganese (Mn) and Copper (Cu), have shown excellent activity for olefin epoxidation using H₂O₂.[8]
Causality of Choice:
-
High Catalytic Activity: The coordinatively unsaturated metal sites within the MOF structure are highly active for epoxidation.[6]
-
Tunability: The properties of the MOF can be precisely tuned by changing the metal centers or organic linkers to optimize performance for a specific substrate.[6]
-
Enhanced Stability: The introduction of a second metal, like copper, can help stabilize the primary catalytic metal and the oxidant (H₂O₂), preventing its unproductive decomposition.[8]
The general workflow for employing these catalytic systems is outlined below.
Caption: Generalized workflow for a catalytic epoxidation experiment.
Comparative Performance Data
The efficiency of a catalytic system is determined by conversion, selectivity, and overall yield. The table below summarizes representative performance data for different systems in the epoxidation of cyclododecene or structurally related olefins.
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ti-MCM-41 | 1,5,9-Cyclododecatriene | H₂O₂ | 80 | 4 | 13 | ~100 | [4][9] |
| Ti-MCM-41 (Optimized) | 1,5,9-Cyclododecatriene | H₂O₂ | 80 | 1 | 37 | 56 | [9] |
| Co-MOF | Cyclooctene | Air | - | 5 | 78.5 | - | [6] |
| Mn₀.₁Cu₀.₉-MOF | Styrene | H₂O₂ | 0 | 6 | 90.2 | 94.3 | [8] |
Note: Data for 1,5,9-Cyclododecatriene and other cyclic olefins are included to provide valuable benchmarks for catalyst performance in the epoxidation of large-ring alkenes.[4][6]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems for researchers.
Protocol 1: Heterogeneous Epoxidation using Ti-MCM-41 and H₂O₂
This protocol is adapted from methodologies reported for the epoxidation of large-ring olefins.[9]
Materials:
-
Cyclododecene (Substrate)
-
Ti-MCM-41 (Catalyst)
-
30% Hydrogen Peroxide (H₂O₂, Oxidant)
-
Isopropyl Alcohol (Solvent)
-
Toluene (for extraction)
-
Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
Procedure:
-
Reactant Charging: In the three-neck flask, charge cyclododecene, isopropyl alcohol (to constitute ~80 wt% of the reaction mixture), and Ti-MCM-41 catalyst (5 wt% relative to the substrate).[9]
-
Initiating the Reaction: Begin stirring the mixture (e.g., 500 rpm) and heat the flask to 80°C using an oil bath.[9]
-
Oxidant Addition: Once the temperature is stable, add the 30% H₂O₂ solution dropwise. The molar ratio of cyclododecene to H₂O₂ is a critical parameter; a starting point of 2:1 can be used to favor high selectivity.[9]
-
Reaction Monitoring: Allow the reaction to proceed for 1-4 hours. The progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: After the desired reaction time, cool the mixture to room temperature. Filter the solid Ti-MCM-41 catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Add toluene and deionized water to extract the product. Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Final Product: Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography or distillation.
Protocol 2: Epoxidation using a Bimetallic Mn-Cu-MOF Catalyst
This protocol is based on the successful application of MOFs in olefin epoxidation.[8]
Materials:
-
Cyclododecene (Substrate)
-
MnₓCu₁₋ₓ-MOF (Catalyst)
-
30% Hydrogen Peroxide (H₂O₂, Oxidant)
-
Acetonitrile (Solvent)
-
Round-bottom flask with magnetic stirrer.
Procedure:
-
Catalyst Activation: Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
Reactant Charging: To the flask, add cyclododecene, acetonitrile, and the activated Mn-Cu-MOF catalyst.
-
Initiating the Reaction: Cool the flask in an ice bath to 0°C.
-
Oxidant Addition: While stirring, add 30% H₂O₂ dropwise.
-
Reaction: Allow the reaction to stir at 0°C for approximately 6 hours.[8] Monitor the reaction progress via GC or TLC.
-
Work-up: Upon completion, separate the solid MOF catalyst by centrifugation or filtration.
-
Product Isolation: Quench any remaining peroxide in the filtrate with a mild reducing agent (e.g., sodium sulfite solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Final Product: Remove the solvent via rotary evaporation to yield the desired epoxide.
Mechanistic Insight: The Catalytic Cycle
The catalytic cycle for epoxidation, particularly with titanium-based heterogeneous catalysts, is a well-studied process. The diagram below illustrates a plausible pathway.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. aceorganicchem.com [aceorganicchem.com]
- 6. Metal Organic Frameworks as Heterogeneous Catalysts in Olefin Epoxidation and Carbon Dioxide Cycloaddition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Ring-Opening of 13-Oxabicyclo[10.1.0]tridecane with Nucleophiles
Abstract: This technical guide provides a comprehensive overview of the ring-opening reactions of 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-Epoxycyclododecane. We delve into the core mechanistic principles governing these transformations under both nucleophilic and acid-catalyzed conditions. Detailed, field-tested protocols for reactions with oxygen, nitrogen, carbon, and hydride nucleophiles are presented, offering researchers a practical guide to synthesizing a diverse array of functionalized cyclododecane scaffolds. These products are valuable intermediates in organic synthesis, fragrance development, and have been explored for their potential in drug discovery.[1][2][3]
Introduction: The Unique Reactivity of a Strained Macrocyclic Epoxide
This compound is a bicyclic ether featuring a three-membered epoxide (oxirane) ring fused to a large, twelve-membered carbon ring.[4] This unique architecture imparts significant reactivity. Epoxides, in general, are susceptible to nucleophilic attack due to high ring strain, a combination of angle and torsional strain that deviates significantly from the ideal sp³ geometry.[5] In this compound, this inherent strain makes the molecule a versatile electrophilic building block, readily undergoing ring-opening reactions to produce highly functionalized 1,2-disubstituted cyclododecane derivatives.[4]
The utility of this compound extends from its role as a key intermediate in the synthesis of complex molecular architectures to its potential applications in medicinal chemistry and materials science.[1][4][6] Understanding the factors that control the stereochemistry of the ring-opening is paramount for its strategic use in targeted synthesis.
Core Mechanistic Principles
The fundamental driving force for the ring-opening of this compound is the release of the approximately 13 kcal/mol of strain energy associated with the three-membered epoxide ring.[7] The reaction universally proceeds via a backside nucleophilic attack, analogous to an SN2 reaction, resulting in an inversion of configuration at the point of attack and leading to trans or anti products.[5] The specific mechanism, however, is dictated by the nature of the nucleophile and the presence or absence of an acid catalyst.
Nucleophilic (Base-Catalyzed) Ring-Opening: The SN2 Pathway
Under neutral or basic conditions, strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring.[8] This is a classic SN2 mechanism where the nucleophilic attack and the breaking of the carbon-oxygen bond occur in a single, concerted step.[5][9] The attack occurs from the face opposite the epoxide's C-O bond, leading to the characteristic anti-stereochemistry. For the symmetrical this compound, the attack can occur at either of the two epoxide carbons with equal probability. The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final alcohol product.[5]
Caption: Base-catalyzed SN2 ring-opening mechanism.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the reaction is initiated by the protonation of the epoxide oxygen.[8] This seemingly simple step has profound consequences: it transforms the poor alkoxide leaving group into a good alcohol leaving group, thereby activating the epoxide for attack by even weak nucleophiles like water or alcohols.[5] The nucleophile then attacks one of the carbons of the protonated epoxide. While this attack is still SN2-like, the transition state possesses significant carbocation character at the carbon centers.[5][10] For unsymmetrical epoxides, this directs the nucleophile to the more substituted carbon; however, for symmetrical systems like this compound, the primary effect is a dramatically increased reaction rate. The stereochemical outcome remains anti-addition.[8]
Caption: Acid-catalyzed ring-opening mechanism.
Experimental Protocols & Applications
The following protocols are designed as robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Reagent and solvent purity are critical for optimal results.
Reaction with O-Nucleophiles: Acid-Catalyzed Hydrolysis
This protocol describes the synthesis of trans-1,2-cyclododecanediol, a versatile diol intermediate. The reaction utilizes dilute acid to catalyze the addition of water across the epoxide.
Protocol 3.1: Synthesis of trans-1,2-Cyclododecanediol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).
-
Solvent Addition: Add a mixture of acetone (30 mL) and deionized water (10 mL). Stir until the epoxide is fully dissolved.
-
Catalyst Addition: Slowly add 0.5 M sulfuric acid (2 mL, 1.0 mmol, 0.1 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) until the solution is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes/ethyl acetate to yield trans-1,2-cyclododecanediol as a white solid.
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| H₂O | H₂SO₄ | Acetone/H₂O | 25 | 2-4 | >90 |
| CH₃OH | H₂SO₄ | Methanol | 25 | 3-5 | >90 |
Reaction with N-Nucleophiles: Aminolysis
The reaction with amines yields valuable trans-2-aminocyclododecan-1-ols, which are important scaffolds in medicinal chemistry.[8] This reaction is often performed neat or in a polar protic solvent and may require elevated temperatures.
Protocol 3.2: Synthesis of trans-2-(Benzylamino)cyclododecan-1-ol
-
Reaction Setup: In a sealed tube, combine this compound (0.91 g, 5.0 mmol) and benzylamine (1.07 g, 10.0 mmol, 2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80 °C with stirring for 12-18 hours.
-
Reaction Monitoring: Monitor the disappearance of the epoxide by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the crude mixture in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove excess benzylamine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel (gradient elution, 100% hexanes to 8:2 hexanes:ethyl acetate) to afford the product.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | Neat | 80 | 12-18 | 75-85 |
| Aniline | Ethanol | 78 (reflux) | 24 | 60-70 |
| Isopropylamine | Neat | 60 | 24 | 70-80 |
Reaction with C-Nucleophiles: Grignard Reagents
The addition of organometallic reagents, such as Grignard reagents, is a powerful method for forming new carbon-carbon bonds.[8][11] This reaction allows for the introduction of alkyl, vinyl, or aryl groups, leading to the synthesis of substituted cyclododecanols.
Protocol 3.3: Synthesis of trans-2-Phenylcyclododecan-1-ol
-
Reaction Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether (20 mL) and this compound (1.82 g, 10.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phenylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol, 1.2 eq.) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.
-
Reaction Monitoring: Monitor by TLC (8:2 hexanes:ethyl acetate).
-
Work-up: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired alcohol.
Reaction with H-Nucleophiles: Reductive Opening
Complex metal hydrides, like lithium aluminum hydride (LiAlH₄), act as a source of hydride (H⁻), a strong nucleophile. The reaction results in the reductive opening of the epoxide to form an alcohol.[5][7]
Protocol 3.4: Synthesis of Cyclododecanol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL) and lithium aluminum hydride (0.46 g, 12.0 mmol, 1.2 eq.). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.82 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirring LiAlH₄ suspension.
-
Reaction Conditions: After addition, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: deionized water (0.5 mL), 15% aqueous NaOH (0.5 mL), and finally deionized water (1.5 mL). Stir vigorously for 30 minutes until a white granular precipitate forms.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield cyclododecanol, which can be further purified by recrystallization or chromatography if necessary.
General Experimental Workflow
The successful synthesis and isolation of ring-opened products from this compound follow a standardized workflow, ensuring reproducibility and high purity of the final compounds.
Caption: Standardized workflow for synthesis and purification.
Conclusion
This compound is a highly valuable and versatile C₁₂ building block. Its strained epoxide ring is reliably opened by a wide range of nucleophiles in a stereocontrolled fashion, consistently yielding trans-1,2-disubstituted products. The protocols detailed herein provide a robust framework for accessing diverse molecular scaffolds suitable for further elaboration in drug discovery, materials science, and fine chemical synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US7368613B2 - Sandal fragrances - Google Patents [patents.google.com]
- 3. Phytochemicals of Euphorbia hirta L. and Their Inhibitory Potential Against SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 286-99-7 | Benchchem [benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Binding Potential of Dysidea Herbacea Derived Small Molecules to Breast Cancer Implicating Targets Estrogen and Epidermal Growth Factor Receptors – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 13-Oxabicyclo[10.1.0]tridecane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the use of 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-Epoxycyclododecane or cyclododecane oxide, as a monomer in polymer chemistry. This document delves into the fundamental principles, detailed experimental protocols, and potential applications of the resulting polymer, offering insights grounded in scientific literature and established laboratory practices.
Introduction: The Strategic Value of a C12 Epoxide Monomer
This compound is a bicyclic ether characterized by a strained three-membered epoxide ring fused to a large twelve-membered carbon ring.[1][2] This inherent ring strain is the driving force behind its propensity to undergo ring-opening polymerization (ROP), a process that yields high molecular weight polyethers with unique properties. The resulting polymer, poly(1,2-cyclododecanediol), possesses a flexible polyether backbone with regularly spaced hydroxyl groups, making it a versatile platform for further chemical modification and a candidate for various specialized applications.
The causality behind the selection of this monomer lies in the combination of its large hydrophobic cyclododecane unit and the reactive epoxide functionality. This unique structure allows for the synthesis of polymers with a balance of hydrophobicity and functional handles, which is particularly advantageous in fields such as drug delivery, specialty coatings, and as a precursor for other advanced polymers like polyesters and polyurethanes.[3][4]
Polymerization Methodologies: Anionic vs. Cationic Pathways
The polymerization of this compound can be effectively achieved through two primary ionic polymerization mechanisms: anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP). The choice between these pathways dictates the control over the polymer's molecular weight and architecture, as well as the nature of the end groups.
Anionic Ring-Opening Polymerization (AROP)
AROP of epoxides is often characterized as a "living" polymerization, which, under ideal conditions, allows for precise control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1] This control is paramount for applications requiring well-defined polymer architectures, such as in drug delivery systems where release kinetics are critical.[2][5] The polymerization is initiated by a strong nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
Diagram 1: Anionic Ring-Opening Polymerization (AROP) Workflow
Caption: Workflow for Anionic Ring-Opening Polymerization.
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by electrophilic species, such as Lewis acids or protic acids, which activate the epoxide monomer by protonating or coordinating to the oxygen atom.[1][6] This activation facilitates nucleophilic attack by another monomer molecule, leading to chain propagation. While CROP can be a rapid and efficient method for polymerizing epoxides, it is often more challenging to control than AROP due to the potential for side reactions like chain transfer and termination, which can lead to a broader molecular weight distribution.[1]
Diagram 2: Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: Simplified mechanism of Cationic Ring-Opening Polymerization.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the desired polymer characteristics and available laboratory equipment. Crucially, all reagents and solvents must be rigorously dried, and all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by water or oxygen.
Protocol 1: Anionic Ring-Opening Polymerization using Potassium Hydroxide (KOH)
This protocol is a robust and cost-effective method for synthesizing poly(1,2-cyclododecanediol).
Materials:
-
This compound (monomer), freshly distilled under reduced pressure.
-
Potassium hydroxide (KOH), powdered and dried under vacuum.
-
Anhydrous toluene or tetrahydrofuran (THF).
-
Acidified methanol (for termination).
-
Methanol (for precipitation).
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a calculated amount of powdered KOH in anhydrous THF or toluene. The concentration will depend on the target molecular weight.
-
Polymerization: To the initiator solution, add the purified this compound monomer via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the theoretical molecular weight.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for toluene) and stir for a specified time (e.g., 8-24 hours). Monitor the reaction progress by techniques such as ¹H NMR or FTIR spectroscopy to observe the disappearance of the epoxide signal.
-
Termination: Cool the reaction mixture to room temperature and terminate the polymerization by adding a small amount of acidified methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Hypothetical Quantitative Data for AROP of this compound:
| Entry | Initiator | [M]/[I] Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol , GPC) | PDI |
| 1 | KOH | 50:1 | Toluene | 80 | 12 | ~9,100 | 1.3-1.5 |
| 2 | KOH | 100:1 | Toluene | 80 | 24 | ~18,200 | 1.4-1.6 |
| 3 | K-Naphthalenide | 100:1 | THF | 25 | 4 | ~18,200 | 1.1-1.2 |
Note: This table presents expected data based on general principles of AROP. Actual results may vary.[1]
Protocol 2: Cationic Ring-Opening Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol offers a faster route to poly(1,2-cyclododecanediol), though with potentially less control over the polymer architecture.
Materials:
-
This compound (monomer), dried over CaH₂ and distilled.
-
Anhydrous dichloromethane (DCM).
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.
-
Ammonia solution in methanol (for termination).
-
Methanol (for precipitation).
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer in anhydrous DCM.
-
Initiation: Cool the solution to 0°C using an ice bath. Slowly add the calculated amount of BF₃·OEt₂ initiator to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at 0°C. The reaction time will be significantly shorter than AROP, typically ranging from 1 to 4 hours. Monitor monomer consumption via ¹H NMR.
-
Termination: Quench the reaction by adding a small amount of ammonia solution in methanol.
-
Purification: Concentrate the solution under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., THF) and precipitate the polymer in methanol.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Polymer Characterization
Thorough characterization of the synthesized poly(1,2-cyclododecanediol) is essential to understand its properties and suitability for various applications.
-
Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7][8] A low PDI (ideally close to 1.0) indicates a well-controlled polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline.[9][10] These properties are crucial for understanding the material's behavior at different temperatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, ensuring that the ring-opening has occurred as expected and to analyze the end groups.
-
Mechanical Testing: Depending on the application, tensile testing can be performed to evaluate the polymer's mechanical properties, such as tensile strength, Young's modulus, and elongation at break.[11]
Applications
The unique properties of poly(1,2-cyclododecanediol) open up a range of potential applications, particularly in the biomedical and advanced materials sectors.
-
Drug Delivery: The amphiphilic nature of the polymer, with its hydrophobic backbone and hydrophilic hydroxyl groups, makes it a candidate for forming micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.[2] The hydroxyl groups can also be further functionalized to attach targeting ligands or other bioactive molecules.
-
Biomaterials: The biocompatibility of polyethers, in general, suggests that poly(1,2-cyclododecanediol) could be explored for use in tissue engineering scaffolds and other biomedical implants.[11]
-
Specialty Coatings: The polymer can be used as a component in specialty coatings, where its hydrophobic nature can impart water resistance, and the hydroxyl groups can be used for cross-linking to form durable networks.[6]
-
Precursor for Other Polymers: The hydroxyl groups along the polymer chain serve as reactive sites for the synthesis of other polymers, such as polyesters and polyurethanes, by reacting with diacids or diisocyanates, respectively.[3][12] This allows for the creation of a wide range of materials with tailored properties.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of functional polyethers. Through controlled anionic or cationic ring-opening polymerization, polymers with a unique combination of a large hydrophobic segment and reactive hydroxyl groups can be obtained. These materials hold significant promise for a variety of advanced applications, and the protocols and information provided herein serve as a solid foundation for further research and development in this exciting area of polymer chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyurethane synthesis for vascular application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. mddionline.com [mddionline.com]
- 6. eu-japan.eu [eu-japan.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. thermalsupport.com [thermalsupport.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 13-Oxabicyclo[10.1.0]tridecane in the Fragrance and Flavor Industries
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the potential applications of 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-Epoxycyclododecane, within the fragrance and flavor sectors. While its direct use as a primary fragrance or flavor ingredient is not widely established in commercial formulations, its structural relationship to known fragrance molecules and its presence as a natural volatile organic compound warrant a thorough evaluation. This guide will delve into the known properties of this compound, its potential olfactory characteristics, and the critical protocols for its sensory analysis, stability testing, and safety assessment. The information presented is intended to serve as a foundational resource for the exploration of this molecule as a novel raw material.
Introduction and Chemical Profile
This compound is a bicyclic ether with the molecular formula C₁₂H₂₂O.[1][2] It is structurally characterized by a twelve-membered carbon ring fused to an epoxide ring. The inherent ring strain of the three-membered epoxide ring makes it a reactive molecule, a factor with significant implications for its stability and potential applications.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | 1,2-Epoxycyclododane, Cyclododecane epoxide | [4] |
| CAS Number | 286-99-7 | [4] |
| Molecular Formula | C₁₂H₂₂O | [4] |
| Molecular Weight | 182.31 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 236-238 °C (estimated) | [4] |
| Solubility | Soluble in alcohol, insoluble in water | [4] |
While the parent compound's application is ambiguous, its trimethyl-substituted derivatives, such as 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, are recognized for their potent woody and amber fragrances.[5] This structural precedent suggests that the cyclododecane epoxide backbone is a relevant scaffold for fragrance chemistry.
Olfactory and Gustatory Profile: An Investigative Approach
Interestingly, this compound has been identified as a volatile compound in Longjing tea, which indicates it can contribute to a complex aroma profile in a natural product.[3][6] However, its specific contribution to the overall tea aroma has not been elucidated, and in one publication, a reviewer suggested it could be an analytical artifact.[7]
Given this lack of consensus, a systematic sensory evaluation is the necessary first step for any potential application.
Protocol for Olfactory Evaluation
A structured sensory panel is required to characterize the odor profile of this compound.
Objective: To determine the primary and secondary odor descriptors, intensity, and hedonic tone of 13-Oxabicyclo[1.0]tridecane.
Materials:
-
This compound (high purity, >98%)
-
Odorless solvent (e.g., Diethyl Phthalate, Ethanol)
-
Glass smelling strips
-
Olfactory evaluation booths
-
Panel of at least 5 trained sensory analysts
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.1% w/w).
-
Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.
-
Blind Evaluation: Present the smelling strips to the panelists in a randomized and blind fashion.
-
Data Collection: Panelists will independently record their sensory impressions, including:
-
Odor Descriptors: Primary (e.g., woody, floral, fruity) and secondary (e.g., waxy, green, metallic) notes.
-
Odor Intensity: On a scale from 1 (very weak) to 9 (very strong).
-
Hedonic Tone: On a scale from -4 (very unpleasant) to +4 (very pleasant).
-
Odor Evolution: Note any changes in the odor profile over time (top, middle, and base notes).
-
-
Data Analysis: Compile and analyze the data to create a comprehensive olfactory profile.
Caption: Workflow for the sensory evaluation of this compound.
Stability and Performance in Product Matrices
The epoxide functionality in this compound is susceptible to hydrolysis, particularly in acidic or aqueous environments, which could lead to the formation of the corresponding diol and a loss of the original odor character.[8] Conversely, its stability is expected to be higher in anhydrous and oil-based formulations.[8]
Protocol for Stability Testing
Objective: To assess the chemical stability and olfactory performance of this compound in representative fragrance and flavor product bases.
Materials:
-
This compound
-
Product bases:
-
Fine fragrance base (ethanol/water)
-
Soap base
-
Lotion base
-
Neutral oil base (for flavor evaluation)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Incubators/ovens for accelerated aging
Procedure:
-
Incorporation: Incorporate this compound into each product base at a predetermined concentration (e.g., 0.5% w/w).
-
Aging Conditions:
-
Store samples under various conditions:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Accelerated aging (40°C)
-
-
Protect a set of samples from light to assess photosensitivity.
-
-
Analysis Schedule: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Methods:
-
GC-MS Analysis: Quantify the concentration of this compound to determine its degradation over time. Identify any degradation products.
-
Sensory Evaluation: A trained panel will evaluate the odor of the aged samples to assess any changes in the olfactory profile.
-
-
Data Interpretation: Correlate the chemical degradation with the observed changes in sensory properties.
Caption: Protocol for assessing the stability of this compound.
Safety and Regulatory Considerations
A comprehensive safety assessment is paramount before any new ingredient can be considered for use in consumer products. While no specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound is publicly available, the safety of other cyclododecane derivatives has been evaluated.[9][10] Epoxides as a chemical class are known to have the potential for skin sensitization.[11][12][13]
Required Safety Assessments:
-
Dermal Sensitization: To be evaluated using in vitro methods such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay, followed by in vivo studies if necessary.
-
Genotoxicity: A battery of tests including the Ames test and in vitro micronucleus assay is required.
-
Phototoxicity: To be assessed if the molecule absorbs UV light in the relevant range.
-
Systemic Toxicity: Data from read-across to structurally similar molecules can be used for an initial assessment, potentially followed by repeated dose toxicity studies.
All safety testing must be conducted in accordance with the guidelines established by regulatory bodies such as the International Fragrance Association (IFRA) and the Expert Panel for Fragrance Safety.
Potential Applications and Future Outlook
Based on the available data, the direct application of this compound as a standalone fragrance ingredient appears limited due to its currently undefined odor profile. However, several avenues for its use can be explored:
-
As a Precursor: Its reactive epoxide ring makes it a potential starting material for the synthesis of other fragrance molecules with more desirable olfactory properties.
-
As a Modifier or Fixative: Similar to other large molecules like (1-ethoxyethoxy)cyclododecane, it could potentially act as a fixative, enhancing the longevity of other fragrance components in a composition.[8][14][15][16] This would need to be validated through extensive formulation studies.
-
In Specific Flavor Contexts: Its presence in tea suggests a potential, albeit likely subtle, role in complex natural flavors. Further research is needed to understand its formation and contribution in such systems.
Conclusion
This compound represents a molecule of interest at the periphery of the fragrance and flavor palette. While not a mainstream ingredient, its chemical properties and presence in nature suggest that it should not be entirely dismissed. The protocols outlined in this guide provide a systematic framework for a comprehensive evaluation of its potential. Future research should focus on a definitive characterization of its sensory properties, a thorough investigation of its stability in various applications, and a complete safety assessment. Only through such rigorous scientific inquiry can the true potential of this compound in the fragrance and flavor industries be determined.
References
- 1. 1,2-Epoxycyclododecane | 286-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,2-Epoxycyclododecane | 286-99-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Research of Processing Technology of Longjing Tea with ‘Baiye 1’ Based on Non-Targeted Aroma Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epoxycyclododecane, 286-99-7 [thegoodscentscompany.com]
- 5. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US6737396B2 - Use of (1-ethoxyethoxy)cyclododecane in a perfume composition as perfume fixative and/or enhancer - Google Patents [patents.google.com]
- 9. RIFM fragrance ingredient safety assessment, methoxycyclododecane, CAS Registry Number 2986-54-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. Prevalence of skin sensitization and dermatitis among epoxy‐exposed workers in the wind turbine industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prevalence of skin sensitization and dermatitis among epoxy-exposed workers in the wind turbine industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. US20030130163A1 - Use of (1-ethoxyethoxy)cyclododecane in a perfume composition as perfume fixative and/or enhancer - Google Patents [patents.google.com]
- 16. EP1301167B1 - Use of (1-ethoxyethoxy)cyclododecane in a perfume composition as perfume fixative and/or enhancer - Google Patents [patents.google.com]
The Strategic Role of 13-Oxabicyclo[10.1.0]tridecane in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Strained Macrocyclic Epoxide
In the landscape of organic synthesis, intermediates that offer a blend of stability and controlled reactivity are invaluable. 13-Oxabicyclo[10.1.0]tridecane, more commonly known as 1,2-epoxycyclododecane or cyclododecene oxide, has emerged as a pivotal building block, particularly in the construction of complex macrocyclic structures.[1] Its structure, featuring a strained three-membered epoxide ring fused to a flexible twelve-membered carbocycle, provides a gateway to a diverse array of functionalized macrocycles.[2] This unique combination of a reactive epoxide handle on a large, flexible scaffold makes it an intermediate of choice for the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[3][4][5]
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, explore the mechanistic underpinnings of its reactivity, and provide detailed protocols for its application in key synthetic transformations.
Synthesis of this compound: A Practical Approach
The most direct and widely employed method for the synthesis of this compound is the epoxidation of cyclododecene.[2] This reaction can be achieved using various oxidizing agents, with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) being a classic and highly efficient choice.[6] Alternatively, greener methods employing hydrogen peroxide in the presence of a suitable catalyst are also well-established.[7][8][9]
Protocol 1: Epoxidation of Cyclododecene using m-CPBA
This protocol details a reliable lab-scale synthesis of this compound using m-CPBA, known for its high yields and predictability.[6]
Materials:
-
Cyclododecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclododecene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred cyclododecene solution via a dropping funnel over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Continue addition until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: >90%
Core Reactivity: The Ring-Opening of a Strained Epoxide
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its strained epoxide ring. This ring can be readily opened by a variety of nucleophiles under either acidic or basic conditions, allowing for the introduction of diverse functional groups with high regioselectivity.[2]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. Nucleophilic attack then proceeds, typically at the more substituted carbon atom in cases of unsymmetrical epoxides, although for this symmetrical epoxide, the attack occurs at either of the two carbons. A common and highly useful transformation is the acid-catalyzed hydrolysis to afford the corresponding trans-1,2-diol.[10][11][12]
Protocol 2: Acid-Catalyzed Hydrolysis to trans-Cyclododecane-1,2-diol
This protocol describes the acid-catalyzed ring-opening of this compound to produce trans-cyclododecane-1,2-diol, a valuable precursor for further synthetic elaborations.
Materials:
-
This compound
-
Tetrahydrofuran (THF) or Acetone
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in THF or acetone in a round-bottom flask.
-
Add dilute sulfuric acid (e.g., 1.5 eq of H₂SO₄ in water) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Expected Yield: >95%
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the epoxide ring undergoes nucleophilic attack via an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. This approach is highly effective for introducing a wide range of functionalities, including amino groups.[1][13]
Protocol 3: Synthesis of a β-Amino Alcohol via Ring-Opening with an Amine
This protocol outlines a general procedure for the reaction of this compound with an amine to generate a trans-2-aminocyclododecan-1-ol derivative, a key structural motif in many biologically active molecules.[1][2]
Materials:
-
This compound
-
Amine (e.g., benzylamine, 1.1 eq)
-
Ethanol or Isopropanol
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the amine (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Expected Yield: 85-95%
Applications in the Synthesis of Macrocyclic Fragrances
This compound and its precursor, cyclododecanone, are instrumental starting materials in the synthesis of high-value macrocyclic fragrances like muscone and exaltone. These syntheses often involve multi-step sequences that leverage ring-expansion strategies or rearrangements of the C12 macrocycle.
Conceptual Pathway to Muscone and Exaltone
While direct, high-yielding conversions from this compound are not the most common routes, its derivatives play a crucial role. For instance, the Lewis acid-catalyzed rearrangement of 1,2-epoxycyclododecane can lead to the formation of cyclododecanone and other ketones, which are then subjected to ring expansion protocols.[14] One notable rearrangement is the Meinwald rearrangement, which can be catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂).[14]
The synthesis of exaltone (cyclopentadecanone) and muscone (3-methylcyclopentadecanone) from cyclododecanone has been extensively studied, often involving the addition of a three-carbon fragment followed by cyclization and rearrangement.[3][4][5][15]
Data Summary
| Reaction | Starting Material | Reagents | Product | Typical Yield | Reference |
| Epoxidation | Cyclododecene | m-CPBA, DCM | This compound | >90% | [6] |
| Epoxidation | 1,5,9-Cyclododecatriene | H₂O₂, Ti-MCM-41 catalyst, i-PrOH | 1,2-Epoxy-5,9-cyclododecadiene | 56% selectivity at 37% conversion | [7] |
| Hydrolysis | This compound | H₂SO₄, THF/H₂O | trans-Cyclododecane-1,2-diol | >95% | [10][11] |
| Aminolysis | This compound | Benzylamine, Ethanol | trans-2-(Benzylamino)cyclododecan-1-ol | 85-95% | [1][2] |
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Epoxidation of cyclododecene to yield this compound.
Diagram 2: Key Ring-Opening Reactions
Caption: Major synthetic transformations of this compound.
Diagram 3: Conceptual Workflow for Macrocycle Synthesis
References
- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical study on the BF3-catalyzed Meinwald rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis and Reactions of 13-Oxabicyclo[10.1.0]tridecane
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the microwave-assisted synthesis of 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-Epoxycyclododecane. It further explores subsequent microwave-promoted ring-opening reactions of this versatile epoxide. By leveraging the benefits of microwave chemistry, such as rapid heating, enhanced reaction rates, and improved yields, these protocols offer a significant advancement over conventional heating methods[1][2][3]. This document is intended for researchers and professionals in organic synthesis and drug development, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.
Introduction: The Power of Microwave Chemistry in Epoxide Synthesis
Microwave-assisted organic synthesis is a well-established technique that utilizes the ability of polar molecules to generate heat when subjected to a microwave field[1][3]. This "dielectric heating" leads to rapid and uniform temperature elevation within the reaction mixture, often resulting in dramatically reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods[1][2][3][4][5].
This compound is a valuable synthetic intermediate. Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, providing a gateway to a variety of functionalized cyclododecane derivatives[6][7]. The application of microwave technology to the synthesis and subsequent reactions of this epoxide offers a greener and more efficient route to these valuable compounds[2][8].
Key Advantages of Microwave-Assisted Synthesis:
-
Speed: Reactions that take hours under conventional reflux can often be completed in minutes[3][4][5].
-
Efficiency: Increased yields and cleaner reaction profiles are commonly observed[1][2].
-
Control: Modern laboratory microwave reactors allow for precise control over temperature and pressure, enhancing reproducibility[3].
-
Safety: Dedicated laboratory microwave systems have numerous safety features not present in domestic ovens, such as pressure monitoring and automated power control, which are crucial when working with potentially exothermic reactions or sealed vessels[9][10].
Synthesis of this compound via Microwave-Assisted Epoxidation
This section provides a detailed protocol for the epoxidation of cyclododecene to form this compound using a microwave-assisted approach. The chosen method utilizes hydrogen peroxide as a green oxidant.
Underlying Principles and Mechanistic Rationale
The epoxidation of an alkene is a fundamental transformation in organic synthesis. In this protocol, we employ an in-situ generated catalytic species to activate hydrogen peroxide for the electrophilic attack on the cyclododecene double bond. Microwave irradiation accelerates the rate-determining steps of this catalytic cycle, leading to a rapid and efficient conversion.
Experimental Protocol: Microwave-Assisted Epoxidation
Materials:
-
Cyclododecene
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric acid (H₃PO₄)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen peroxide is a strong oxidizer; handle with care.
-
Microwave reactions in sealed vessels can generate significant pressure. Use only dedicated microwave reactors with pressure monitoring capabilities[9][10].
-
Be aware of the potential for localized superheating and ensure adequate stirring[9].
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add cyclododecene (1.0 g, 6.0 mmol), sodium tungstate dihydrate (0.04 g, 0.12 mmol), and the phase-transfer catalyst (0.05 g, 0.12 mmol).
-
Solvent Addition: Add 5 mL of ethyl acetate to the vial.
-
Oxidant Addition: Carefully add 30% aqueous hydrogen peroxide (1.36 g, 12.0 mmol) dropwise to the stirred mixture.
-
Acidification: Add one drop of phosphoric acid to the mixture.
-
Vessel Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 80°C for 15 minutes with continuous stirring. The microwave power will modulate to maintain the set temperature.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, open the vessel carefully. Transfer the contents to a separatory funnel.
-
Extraction: Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation and Expected Results
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4-6 hours | 15 minutes |
| Temperature | 80°C (Reflux) | 80°C |
| Yield | ~75% | >90% |
| Purity (crude) | Good | Excellent |
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Microwave-Assisted Reactions of this compound
The high reactivity of the epoxide ring allows for a variety of ring-opening reactions. Microwave irradiation can significantly accelerate these transformations, providing rapid access to a diverse range of substituted cyclododecane derivatives[11][12][13].
General Mechanism: Nucleophilic Ring-Opening
The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This process is often catalyzed by an acid or a base. Microwave heating enhances the rate of this SN2-type reaction.
Caption: Generalized mechanism for nucleophilic ring-opening of an epoxide.
Protocol 1: Ring-Opening with an Amine (Synthesis of a β-Amino Alcohol)
Materials:
-
This compound
-
Aniline
-
Nitromethane (as solvent)[11]
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Procedure:
-
Reagent Addition: In a 10 mL microwave vial, combine this compound (0.182 g, 1.0 mmol) and aniline (0.093 g, 1.0 mmol).
-
Solvent Addition: Add 3 mL of nitromethane.
-
Vessel Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 10 minutes with stirring.
-
Work-up: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Ring-Opening with an Alcohol (Synthesis of a β-Alkoxy Alcohol)
Materials:
-
This compound
-
Methanol
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Microwave synthesis vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Procedure:
-
Reagent Addition: In a 10 mL microwave vial, dissolve this compound (0.182 g, 1.0 mmol) and a catalytic amount of p-TsOH (approx. 5 mg) in 5 mL of methanol.
-
Vessel Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 70°C for 5 minutes with stirring.
-
Work-up: After cooling, quench the reaction with a few drops of triethylamine. Remove the solvent under reduced pressure. The residue can be purified by column chromatography.
Characterization and Validation
Confirming the successful synthesis of the epoxide and its subsequent reaction products is crucial. The following spectroscopic techniques are recommended for structural elucidation[14][15].
Spectroscopic Data for this compound
-
¹H NMR: The protons on the epoxide ring are expected to resonate in the range of δ 2.8-3.2 ppm[16]. The large number of methylene protons in the cyclododecane ring will appear as a broad multiplet in the upfield region.
-
¹³C NMR: The carbon atoms of the epoxide ring typically appear in the δ 50-60 ppm region[15].
-
IR Spectroscopy: The presence of the epoxide can be confirmed by characteristic C-O stretching frequencies around 1250 cm⁻¹ and 850-950 cm⁻¹[17]. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1650 cm⁻¹ confirms the consumption of the starting material and the absence of ring-opened byproducts.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show the corresponding [M+H]⁺ or [M+Na]⁺ peak for the parent molecule[18].
Validation of Ring-Opening Reactions
-
¹H NMR: The disappearance of the epoxide proton signals (δ 2.8-3.2 ppm) and the appearance of a new proton attached to the carbon bearing the newly formed hydroxyl group (CH-OH) are key indicators of a successful reaction.
-
IR Spectroscopy: The appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ is the most definitive evidence of ring-opening.
Conclusion
The protocols outlined in this guide demonstrate the significant advantages of microwave-assisted synthesis for the preparation and subsequent functionalization of this compound. By adopting these methods, researchers can achieve higher efficiency, faster reaction times, and greener synthetic routes. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of other valuable organic intermediates.
References
- 1. mindovix.com [mindovix.com]
- 2. ijper.org [ijper.org]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave Safety [k-state.edu]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted ring opening of epoxides: a general route to the synthesis of 1-aminopropan-2-ols with anti malaria parasite activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. article.sapub.org [article.sapub.org]
- 18. mdpi.com [mdpi.com]
Topic: Green Chemistry Approaches to the Synthesis of 13-Oxabicyclo[10.1.0]tridecane
An Application Guide for Researchers and Drug Development Professionals
Abstract
13-Oxabicyclo[10.1.0]tridecane, commonly known as cyclododecene oxide, is a pivotal chemical intermediate in the synthesis of high-value materials, including Nylon-12, fragrances, and specialized pharmaceuticals.[1][2] Traditional synthesis routes often rely on stoichiometric peracids, which present significant environmental and safety concerns. This guide provides a comprehensive overview and detailed protocols for green chemistry approaches to the synthesis of this compound, focusing on methodologies that utilize benign oxidants, recyclable catalysts, and energy-efficient conditions. We will explore phase-transfer catalysis, chemoenzymatic systems, and heterogeneous catalysis as viable, sustainable alternatives for modern chemical production.
Introduction: The Imperative for Greener Epoxidation
The epoxidation of cyclododecene to form this compound is a fundamental transformation in industrial organic chemistry.[1] However, the reliance on conventional methods, such as the use of meta-chloroperoxybenzoic acid (m-CPBA), results in stoichiometric amounts of hazardous waste, undermining sustainability goals. The principles of green chemistry compel a shift towards processes that minimize waste, reduce energy consumption, and utilize safer chemicals.
The cornerstone of green epoxidation is the replacement of traditional peracids with hydrogen peroxide (H₂O₂). H₂O₂ is an ideal oxidant due to its high active oxygen content and the fact that its only byproduct is water, presenting a significant advantage in terms of environmental impact and process economy.[3][4] The challenge, however, lies in the effective activation of H₂O₂ under mild conditions. This guide details three robust catalytic systems designed to achieve this goal.
Application Note I: Phase-Transfer Catalysis (PTC) with Hydrogen Peroxide
Principle of Operation: Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases.[5] In the epoxidation of cyclododecene, the substrate is in an organic phase while the oxidant, H₂O₂, is in an aqueous phase. The PTC system uses a catalyst, typically a quaternary ammonium salt like Aliquat® 336, to transport the active oxidizing species (a peroxo-tungsten complex) from the aqueous phase to the organic phase where the reaction occurs. This method allows for the use of aqueous H₂O₂ directly, avoiding organic solvents for the oxidant and enhancing reaction rates under mild conditions.[6]
Protocol: PTC Epoxidation of Cyclododecene
Materials:
-
Cyclododecene (CDT)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric Acid (H₃PO₄)
-
Methyltrioctylammonium chloride (Aliquat® 336)
-
Toluene (or other suitable organic solvent)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclododecene, toluene, and Aliquat® 336.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium tungstate and phosphoric acid in the 30% H₂O₂ solution. Caution: Handle H₂O₂ with appropriate personal protective equipment.
-
Reaction Initiation: Add the aqueous phase to the organic mixture in the flask. Heat the reaction mixture to 60-70°C with vigorous stirring. The biphasic nature of the reaction requires efficient mixing to facilitate phase transfer.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography.
Comparative Data for PTC Systems
| Catalyst System | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| H₂O₂/H₃PW₁₂O₄₀ / Aliquat® 336 | 30% H₂O₂ | >95 | High | |
| H₂O₂/Na₂WO₄/H₃PO₄ / Aliquat® 336 | 30% H₂O₂ | ~98 | High | |
| HAHPT Catalyst / Water Solvent | 30% H₂O₂ | 42.0 | 92.2 | [3] |
Application Note II: Chemoenzymatic Epoxidation via In Situ Peracid Formation
Principle of Operation: This elegant approach leverages the catalytic activity of enzymes, specifically lipases, to generate a reactive peroxy acid in situ from a stable carboxylic acid and H₂O₂.[8][9] The immobilized lipase Candida antarctica lipase B (Novozym 435) is highly efficient in catalyzing the perhydrolysis of a carboxylic acid. The resulting peroxy acid then performs the epoxidation of the alkene through the well-established Prilezhaev mechanism.[8] This method is exceptionally green as it operates under mild temperatures, avoids the direct handling of unstable and potentially explosive peroxy acids, and the immobilized enzyme can be easily recovered and reused.[8]
Protocol: Lipase-Catalyzed Epoxidation of Cyclododecene
Materials:
-
Cyclododecene
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phenylacetic acid (or other suitable long-chain carboxylic acid)
-
50% Hydrogen Peroxide (H₂O₂)
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: To a temperature-controlled flask, add cyclododecene, toluene, phenylacetic acid, and Novozym 435 beads.
-
Reaction Initiation: Begin stirring the mixture at a constant temperature (e.g., 40°C). Slowly add the 50% H₂O₂ solution dropwise over a period of 1-2 hours using a syringe pump. A single, slow addition is crucial for maintaining enzyme stability and achieving high yields.[8]
-
Reaction Progress: Allow the reaction to proceed for 12-24 hours. Monitor the formation of the epoxide by GC analysis.
-
Catalyst Recovery: Once the reaction is complete, recover the immobilized enzyme by simple filtration. The enzyme can be washed with solvent and dried for reuse in subsequent batches.
-
Work-up:
-
Transfer the filtrate to a separatory funnel and wash with a sodium sulfite solution to remove any residual peroxide.
-
Wash with a sodium bicarbonate solution to remove the carboxylic acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
-
Purification: The product can be purified by vacuum distillation.
Performance Data
This chemoenzymatic system has demonstrated high yields (75-99%) for a variety of alkenes, highlighting its versatility.[8] The ability to recover and reuse both the enzyme and the carboxylic acid makes this a highly sustainable and cost-effective process.[8]
Application Note III: Heterogeneous Catalysis using Titanium Silicates
Principle of Operation: Heterogeneous catalysts offer significant advantages in green chemistry, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and enables catalyst recycling.[10] Titanium silicate molecular sieves, such as Ti-MCM-41, are effective catalysts for the epoxidation of bulky olefins like cyclododecatriene (CDT) using H₂O₂ as the oxidant.[10] The titanium atoms incorporated into the silica framework act as the active catalytic sites for the activation of hydrogen peroxide.
Protocol: Ti-MCM-41 Catalyzed Epoxidation of Cyclododecatriene (CDT)
Materials:
-
(Z,E,E)-1,5,9-cyclododecatriene (CDT)
-
Ti-MCM-41 catalyst
-
30% Hydrogen Peroxide (H₂O₂)
-
Isopropanol (solvent)
Procedure:
-
Reactor Setup: In a jacketed glass reactor equipped with a condenser and mechanical stirrer, add the Ti-MCM-41 catalyst, CDT, and isopropanol.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80°C) while stirring.[10]
-
Reaction Initiation: Introduce the H₂O₂ solution. The molar ratio of CDT to H₂O₂ is a critical parameter affecting conversion and selectivity.[10]
-
Monitoring: Collect samples at regular intervals and analyze by GC to determine CDT conversion and product selectivity.
-
Catalyst Separation: After the reaction, cool the mixture and separate the solid Ti-MCM-41 catalyst by filtration or centrifugation. The catalyst can be washed, dried, and calcined for reuse.
-
Product Isolation: The liquid product phase can be subjected to distillation to remove the solvent and isolate the epoxide product.
Key Performance Indicators
Studies have shown that parameters such as temperature, catalyst loading, and the CDT:H₂O₂ molar ratio significantly influence the reaction outcome. For instance, increasing the excess of H₂O₂ tends to increase the conversion of CDT but may decrease the selectivity towards the desired mono-epoxide due to the formation of di- and tri-epoxides.[10]
| Parameter | Condition | CDT Conversion (%) | ECDD Selectivity (%) | Reference |
| Temperature | 80°C | 37 | 56 | [10] |
| CDT:H₂O₂ Ratio | 1:1 | ~30 | ~70 | [10] |
| CDT:H₂O₂ Ratio | 1:2 | ~37 | ~56 | [10] |
Emerging Technologies and Comparative Summary
Ultrasound-Assisted Epoxidation: The application of ultrasonic irradiation can dramatically accelerate epoxidation reactions. Sonication creates intense localized heating and pressure through acoustic cavitation, which enhances mass transfer in multiphase systems like PTC and can promote the formation of reactive species.[11][12] Reports show that ultrasound-assisted reactions can achieve quantitative yields in minutes compared to hours required for conventional methods.[13]
Solvent-Free Synthesis: The ultimate green process involves eliminating the solvent entirely. Solvent-free epoxidations, often coupled with PTC and H₂O₂, have been successfully demonstrated for various terpenes and alkenes.[14][15] This approach minimizes waste and simplifies downstream processing, making it highly attractive for industrial scale-up.
Overall Comparison of Green Methodologies
| Methodology | Key Advantages | Potential Considerations | Catalyst Reusability |
| Phase-Transfer Catalysis (PTC) | High yields, mild conditions, uses aqueous H₂O₂ directly. | Requires separation of PTC agent from the product. | Moderate (catalyst can be recovered but may degrade). |
| Chemoenzymatic | Extremely mild conditions (near ambient temp.), high selectivity, avoids handling peracids. | Slower reaction times, cost of enzyme. | High (immobilized enzyme is easily filtered and reused). |
| Heterogeneous (Ti-Silicates) | Simple catalyst separation, excellent reusability, suitable for continuous flow processes. | May require higher temperatures, potential for pore diffusion limitations. | Very High (robust solid catalyst). |
Conclusion
The synthesis of this compound can be achieved through a variety of highly efficient and environmentally benign methods. By replacing traditional stoichiometric oxidants with catalytic systems that activate hydrogen peroxide, it is possible to dramatically reduce waste, improve safety, and enhance process sustainability. Phase-transfer catalysis, chemoenzymatic synthesis, and heterogeneous catalysis each offer a unique set of advantages, allowing researchers and process chemists to select the optimal method based on specific requirements for scale, cost, and purity. The continued development of these green approaches is critical for the future of sustainable chemical manufacturing.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H2O2 as an oxidant in flow microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions and byproducts in the synthesis of 13-Oxabicyclo[10.1.0]tridecane.
Technical Support Center: Synthesis of 13-Oxabicyclo[10.1.0]tridecane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound, also commonly known as 1,2-epoxycyclododecane or cyclododecene oxide.[1] This document is designed for researchers, chemists, and drug development professionals who are actively working with this versatile intermediate. The synthesis, primarily achieved through the epoxidation of cyclododecene, appears straightforward but is often accompanied by specific side reactions and purification challenges.[2]
This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems. Our goal is to equip you with the causal understanding needed to diagnose issues in your experiments, optimize your reaction conditions, and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent laboratory-scale method is the epoxidation of cyclododecene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, often called the Prilezhaev reaction, is known for its high selectivity and generally proceeds under mild conditions.[3][4] Alternative "greener" methods are gaining traction, employing catalysts like manganese or gold with oxidants such as hydrogen peroxide (H₂O₂) or even molecular oxygen (air), though these may require more rigorous optimization.[5][6]
Q2: My analysis consistently shows a major byproduct. What is it likely to be?
The most common byproduct is 1,2-cyclododecanediol . This results from the hydrolysis of the epoxide ring.[7][8] The three-membered ring of the epoxide is highly strained (approximately 27 kcal/mol), making it susceptible to ring-opening by nucleophiles, including water.[9][10] This hydrolysis is significantly accelerated under acidic conditions.[11][12]
Q3: Why is my reaction yield of the epoxide consistently low, even with complete consumption of the starting alkene?
Low isolated yields, despite full conversion of cyclododecene, typically point to two culprits:
-
Dominant Side Reactions: Conditions may favor the formation of byproducts, primarily the diol, over the desired epoxide. This is often due to the presence of water or acidic impurities.
-
Product Loss During Workup/Purification: The epoxide can be sensitive. It may undergo hydrolysis on silica gel during column chromatography or decompose during distillation at excessively high temperatures.[3]
Q4: How can I minimize the formation of 1,2-cyclododecanediol?
Preventing hydrolysis is the single most critical factor for achieving high yields. Key strategies include:
-
Anhydrous Conditions: Use dry solvents and glassware. If your starting materials or reagents may contain water, consider using a drying agent.
-
pH Control: Buffer the reaction mixture. For m-CPBA epoxidations, the byproduct m-chlorobenzoic acid is acidic and can catalyze hydrolysis. Adding a mild base like sodium bicarbonate (NaHCO₃) can neutralize this acid as it forms.[4]
-
Temperature Management: Keep the reaction temperature controlled, as higher temperatures can accelerate the rate of hydrolysis.[2]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures with potential causes and validated solutions.
Problem 1: The reaction is sluggish, showing low conversion of cyclododecene.
| Potential Cause | Diagnostic Check & Corrective Action |
| Inactive Oxidizing Agent | Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cold and dry). Action: Use a fresh batch of the reagent or titrate a sample to determine its active oxygen content. |
| Insufficient Temperature | While high temperatures can be detrimental, some reactions require a certain activation energy. Action: If running at 0°C or room temperature, try modestly increasing the temperature (e.g., to 40°C) while carefully monitoring for byproduct formation via TLC or GC.[8] |
| Catalyst Inactivity (if applicable) | For catalytic systems (e.g., Mn/H₂O₂), the catalyst may be poisoned or improperly activated. Action: Follow catalyst preparation and activation protocols meticulously. Ensure the starting alkene is free of impurities that could act as catalyst poisons. |
| Poor Mixing | In heterogeneous reactions (e.g., with a solid buffer or catalyst), inefficient stirring can lead to localized reagent depletion. Action: Ensure vigorous and efficient mechanical or magnetic stirring throughout the reaction.[2] |
Problem 2: GC-MS or NMR analysis shows a significant amount of 1,2-cyclododecanediol.
This is a classic hydrolysis issue. The epoxide ring has been opened by water.
Caption: Primary pathway for byproduct formation.
| Potential Cause | Diagnostic Check & Corrective Action |
| "Wet" Solvents or Reagents | The presence of water is the direct cause. Action: Use anhydrous grade solvents. Dry the starting cyclododecene over a suitable drying agent (e.g., Na₂SO₄) if necessary. |
| Acidic Reaction Conditions | Acid protonates the epoxide oxygen, making it an excellent leaving group and dramatically accelerating nucleophilic attack by water.[7][11][12] Action: Add a solid buffer like NaHCO₃ or K₂CO₃ to the reaction to neutralize any generated acidic byproducts. |
| Acidic Workup | Using an acidic wash (e.g., HCl) during the workup phase can hydrolyze the product before it is isolated. Action: Perform aqueous washes with neutral (brine) or slightly basic (dilute NaHCO₃ solution) water. |
Problem 3: Purification by column chromatography results in a low recovery of the epoxide.
| Potential Cause | Diagnostic Check & Corrective Action |
| Acidic Stationary Phase | Standard silica gel is slightly acidic and can catalyze the ring-opening of the epoxide directly on the column, leading to streaking and loss of product. Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade). |
| Product Volatility | This compound is reasonably volatile. Action: Use care when removing solvent under reduced pressure. Avoid using high vacuum or excessive heat on a rotary evaporator for prolonged periods. |
Visualized Workflow: Synthesis and Troubleshooting
The following diagram outlines the logical flow from reaction setup to product analysis, incorporating key decision points for troubleshooting.
Caption: A decision-making workflow for synthesis and troubleshooting.
Reference Protocol: Epoxidation with m-CPBA
This protocol is a self-validating system for producing this compound on a laboratory scale.
Materials:
-
Cyclododecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclododecene (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Add m-CPBA (approx. 1.2 eq, adjusted for purity) portion-wise over 15-20 minutes. Causality: Slow addition helps control the reaction exotherm.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the consumption of the starting material by TLC or GC (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Quench the excess peroxy acid by adding 10% Na₂SO₃ solution until a test with starch-iodide paper is negative. Trustworthiness: This step ensures all excess oxidant is safely destroyed before extraction.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not overheat the product.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.[3][13]
References
- 1. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 286-99-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 12. byjus.com [byjus.com]
- 13. 1,2-EPOXYCYCLODODECANE | 286-99-7 [chemicalbook.com]
Purification techniques for 13-Oxabicyclo[10.1.0]tridecane (distillation, chromatography).
Welcome to the technical support center for the purification of 13-Oxabicyclo[10.1.0]tridecane (also known as 1,2-epoxycyclododecane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common purification challenges associated with this valuable bicyclic ether intermediate.[1] We will address specific issues encountered during distillation and chromatography, moving beyond simple protocols to explain the causality behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties is critical for designing a successful purification strategy. This compound is a clear, colorless liquid with a high boiling point at atmospheric pressure, which necessitates purification under reduced pressure to prevent thermal decomposition.[2]
| Property | Value | Source |
| CAS Number | 286-99-7 | [3][4] |
| Molecular Formula | C₁₂H₂₂O | [3][5] |
| Molecular Weight | 182.31 g/mol | [3] |
| Boiling Point | 274-276 °C (at 760 mmHg) | [4] |
| 72 °C (at 0.2 mmHg) | [6] | |
| Density | 0.947 g/mL | [2][3] |
| Flash Point | 113 °C | [2][4] |
Q2: Why is this compound sensitive during purification?
A2: The compound's sensitivity stems from the three-membered epoxide ring. This ring is under significant strain, making it susceptible to nucleophilic attack and ring-opening under both acidic and basic conditions.[7][8][9] This reactivity is the primary cause of impurity formation during purification.[8] For instance, trace amounts of acid or water can catalyze hydrolysis to the corresponding 1,2-cyclododecanediol, a common impurity.[10][11]
Q3: What are the most common impurities I should expect?
A3: Impurities typically arise from the preceding synthesis step (epoxidation of cyclododecene) or from degradation during workup and purification. Common culprits include:
-
Unreacted Starting Material: Cyclododecene.
-
Hydrolysis Product: 1,2-cyclododecanediol, formed by acid- or base-catalyzed ring-opening.[10][12]
-
Oxidant Byproducts: Depends on the epoxidation reagent used. For example, if using peroxy acids, the corresponding carboxylic acid will be present.
-
Solvents: Residual solvents from the reaction and extraction steps.
Purification by Vacuum Distillation: Troubleshooting Guide
Vacuum distillation is often the preferred method for purifying this compound on a larger scale, as it avoids the resource-intensive nature of chromatography.[1] However, the thermal sensitivity of the epoxide ring requires careful control.
Experimental Protocol: Vacuum Distillation
-
Preparation: Ensure the crude this compound is free of residual solvents by concentrating it on a rotary evaporator. The glassware must be scrupulously dry to prevent hydrolysis.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a magnetic stir bar or an ebulliator capillary to ensure smooth boiling.
-
Distillation:
-
Slowly apply vacuum, ensuring the system is stable.
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction boiling at the target temperature and pressure (e.g., ~72 °C at 0.2 mmHg).[6]
-
-
Analysis: Confirm the purity of the collected fractions using GC-MS or NMR spectroscopy.
Troubleshooting Q&A: Distillation
Q: My compound appears to be decomposing in the distillation flask, evidenced by darkening or charring. What's happening?
A: This is a classic sign of thermal degradation, possibly catalyzed by acidic or basic impurities.
-
Causality: The high temperature required for distillation, even under vacuum, can promote decomposition. Epoxides are known to be thermally sensitive.[13] Trace acidic impurities can dramatically lower the decomposition temperature by protonating the epoxide oxygen, which facilitates ring-opening and subsequent polymerization or rearrangement.[14]
-
Solution:
-
Pre-treatment: Before distilling, wash the crude product with a saturated sodium bicarbonate solution to neutralize any trace acids, followed by a water wash and drying over anhydrous magnesium sulfate.
-
Lower the Pressure: Use a better vacuum pump to distill at a lower temperature. A lower boiling point significantly reduces the risk of thermal decomposition.[6]
-
Use a Short-Path Apparatus: Minimize the time the compound spends at high temperatures by using a short-path distillation head.
-
Q: The distillation is proceeding very slowly, and I can't achieve the expected boiling point for my vacuum level.
A: This usually points to an issue with the vacuum system or heat transfer.
-
Causality: An inefficient vacuum (a leak in the system) means the actual pressure is higher than indicated, requiring a higher temperature to boil. Poor heat transfer from the heating mantle to the liquid can also slow down the process.
-
Solution:
-
Check for Leaks: Inspect all joints and connections in your vacuum apparatus. Ensure they are properly sealed with vacuum grease.
-
Improve Heat Transfer: Use an oil bath for more uniform heating compared to a heating mantle. Ensure the flask is appropriately immersed.
-
Verify Gauge Accuracy: Ensure your vacuum gauge is calibrated and providing an accurate reading.
-
Distillation Workflow Diagram
Caption: Decision workflow for vacuum distillation.
Purification by Flash Chromatography: Troubleshooting Guide
Flash column chromatography is an excellent technique for high-resolution purification, especially for removing non-volatile impurities or separating closely related compounds.[15][16]
Experimental Protocol: Flash Chromatography
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[17][18] Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack a column with silica gel 60 (230-400 mesh) using your chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and load it onto the column. For less soluble samples, a dry-loading technique using Celite® or silica can be beneficial.[16]
-
Elution and Fraction Collection: Run the column using the predetermined solvent system. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Q&A: Chromatography
Q: I'm observing a new, more polar spot on my TLC plates after running the column. What is it?
A: This is a strong indication of on-column decomposition.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the ring-opening of the epoxide to form the more polar 1,2-cyclododecanediol during its transit through the column.[10][11]
-
Solution:
-
Neutralize the Silica: Prepare a slurry of the silica gel in the eluent and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites. Pack the column with this slurry.
-
Use Deactivated Silica: Purchase commercially available deactivated (neutral) silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (using positive pressure) can minimize contact time with the stationary phase.
-
Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
A: Streaking is typically caused by sample overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase.
-
Causality: If the sample is too concentrated when loaded, it doesn't form a tight band. If the compound is not fully soluble in the eluent, it will streak as it moves down the column. The epoxide oxygen can hydrogen bond with the silanol groups, which can also contribute to tailing if the eluent is not polar enough to disrupt this interaction.
-
Solution:
-
Reduce Sample Load: Use less crude material for the given column size. A general rule is a 1:100 ratio of sample to silica gel by weight.
-
Improve Solubility: Ensure the sample is fully dissolved before loading. If using dry loading, ensure the compound is evenly adsorbed onto the support.
-
Adjust Mobile Phase: Increase the polarity of the eluent slightly (e.g., increase the percentage of ethyl acetate) to improve solubility and reduce tailing.
-
Chromatography Workflow Diagram
Caption: Decision workflow for flash chromatography.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. This compound [stenutz.eu]
- 4. do.labnovo.com [do.labnovo.com]
- 5. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3845078A - 1,5,9-trimethylcyclododecatriene derivatives - Google Patents [patents.google.com]
- 7. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Epoxide - Wikipedia [en.wikipedia.org]
- 10. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the epoxidation of large-ring alkenes.
Welcome to the technical support center for the epoxidation of large-ring alkenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing macrocyclic epoxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and planning of your epoxidation experiments.
Q1: How do I choose the right oxidizing agent for my large-ring alkene?
A1: The choice of oxidant is critical and depends on the substrate's sensitivity and the desired selectivity.
-
Peroxyacids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a robust, commercially available, and highly effective reagent for many alkenes, including macrocycles.[1][2] It operates via a concerted mechanism, adding an electrophilic oxygen atom across the double bond.[3][4] Its key advantage is reliability and ease of use. However, the benzoic acid byproduct can be acidic, potentially catalyzing the ring-opening of sensitive epoxides to form diols.[2][5]
-
Hydrogen Peroxide (H₂O₂): H₂O₂ is an environmentally benign and cost-effective oxidant, producing only water as a byproduct.[6][7] However, it is a poor oxidant on its own and requires activation by a catalyst, such as a transition metal complex (e.g., manganese, rhenium, tungsten) or an organocatalyst.[6][8][9] The reaction pH can be crucial; slight alkalinity often favors epoxidation, while acidic conditions can lead to diol formation and higher pH can cause H₂O₂ decomposition.[6]
-
Other Peroxides (e.g., TBHP): tert-Butyl hydroperoxide (TBHP) is often used in metal-catalyzed asymmetric epoxidations. It is generally less reactive than peroxyacids but can offer different selectivity profiles depending on the catalytic system.
| Oxidant | Key Advantages | Key Disadvantages | Best For... |
| m-CPBA | Commercially available, reliable, high-yielding.[2] | Acidic byproduct can cause epoxide ring-opening.[5] | Robust, acid-stable macrocyclic alkenes. |
| H₂O₂ | "Green" oxidant (water byproduct), inexpensive.[6][7] | Requires catalytic activation; can be slow.[6][9] | Catalytic systems and processes where acidic byproducts are problematic. |
| TBHP | Good for asymmetric catalysis. | Less reactive than m-CPBA. | Sharpless asymmetric epoxidation and related metal-catalyzed systems. |
Q2: What factors should I consider when selecting a catalyst?
A2: For large-ring alkenes, the catalyst's primary roles are to activate the oxidant and control selectivity. The steric bulk of the macrocycle is a major consideration.
-
Homogeneous Catalysts (e.g., Mn-Porphyrins, Mn-Salen): These catalysts can offer excellent control over selectivity. For instance, macrocyclic manganese porphyrin complexes can act as shape-selective catalysts, where the reaction may occur inside or outside the catalyst's cavity, influencing which substrates react efficiently.[10][11] Chiral Mn-Salen macrocyclic catalysts have also been developed for enantioselective epoxidations.[12]
-
Heterogeneous Catalysts (e.g., Ti- or Zr-silicates): These solid catalysts simplify product purification, as they can be filtered off.[13] However, they can suffer from deactivation. A common cause of deactivation is the strong adsorption of the epoxide product onto the metal active sites, blocking further reaction.[13] Interestingly, this deactivation is sometimes less of an issue for very bulky alkenes, as the resulting bulky epoxide cannot easily adsorb back onto the active site.[13]
-
Organocatalysts: Ketone-based catalysts (e.g., derived from fructose) can generate highly reactive dioxiranes in situ from oxidants like Oxone.[14] Aldehyde-catalyzed systems using H₂O₂ have also been developed, which proceed through a dioxirane intermediate.[9][15][16] These metal-free systems are advantageous for avoiding metal contamination in the final product.
Q3: How does the solvent affect the epoxidation of a macrocycle?
A3: The solvent plays a multifaceted role, influencing reactant solubility, catalyst activity, and the stability of the final epoxide product.
-
Polar Aprotic Solvents (e.g., CH₂Cl₂, CHCl₃): Chlorinated solvents are widely used as they are relatively non-coordinating and effectively solvate many organic substrates and reagents like m-CPBA.[17]
-
Coordinating Solvents (e.g., THF, Acetone, Acetonitrile): These solvents can coordinate to metal centers in catalytic systems. This can either inhibit catalysis by blocking the active site or, in some cases, modulate the catalyst's reactivity and selectivity in a favorable way.[17]
-
Protic Solvents (e.g., Alcohols, Water): Protic solvents should generally be avoided unless they are a required part of the reaction system (e.g., aqueous H₂O₂). They can participate in the nucleophilic ring-opening of the desired epoxide product, leading to diols and other byproducts.[18][19] The polarity of the solvent can also influence the conformation of the macrocycle itself, which may affect the accessibility of the double bond.[20]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield or Incomplete Conversion
Your reaction stops before all the starting material is consumed, or the yield of the epoxide is disappointingly low.
Possible Cause & Solution
-
Cause A: Catalyst Deactivation. This is a primary concern with heterogeneous catalysts. The epoxide product can strongly adsorb to the catalyst's active sites (e.g., Zr or Ti centers), preventing turnover.[13]
-
Solution: Try using a more sterically hindered catalyst where product inhibition is less likely.[13] If using a heterogeneous catalyst, ensure it has been properly activated and is not poisoned. Consider adding the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration of the product.
-
-
Cause B: Oxidant Decomposition. Hydrogen peroxide can decompose, especially at higher temperatures, incorrect pH, or in the presence of certain metals.[6] Peroxyacids can also degrade over time.
-
Cause C: Steric Hindrance. The double bond within a large ring may be sterically shielded by other parts of the macrocycle, making it inaccessible to the oxidant-catalyst complex.[10][13]
Problem 2: Poor Selectivity (Formation of Diastereomers or Enantiomers)
The reaction produces a mixture of epoxide stereoisomers when a single isomer is desired.
Possible Cause & Solution
-
Cause A: Insufficient Facial Selectivity. The oxidant is attacking both faces of the alkene at similar rates.
-
Solution 1 (Substrate Control): If the macrocycle has existing stereocenters, they may direct the oxidant to one face of the alkene. Often, bulky groups will direct the oxidant to the opposite, less hindered face.[1]
-
Solution 2 (Catalyst Control): Employ a chiral catalyst designed for asymmetric epoxidation, such as a Jacobsen-Katsuki (Mn-Salen) catalyst or a Sharpless epoxidation system (for allylic alcohols).[8] The catalyst creates a chiral environment around the double bond, favoring attack on one face.
-
Solution 3 (Directed Epoxidation): If an alcohol group is present near the double bond (i.e., an allylic or homoallylic alcohol), it can coordinate to a metal center (e.g., Vanadium or Titanium), directing the peroxide to the same face of the alkene.[21]
-
Problem 3: Product Instability (Epoxide Ring-Opening)
You observe the formation of diols or other ring-opened products instead of, or in addition to, your desired epoxide.
Possible Cause & Solution
-
Cause A: Acidic Conditions. Epoxides are highly susceptible to ring-opening under acidic conditions.[2][22][23] The acid source could be the carboxylic acid byproduct from a peroxyacid reagent or acidic impurities on silica gel during chromatography.
-
Solution: If using a peroxyacid like m-CPBA, add a buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the acid as it forms. During workup and purification, use neutralized silica gel (pre-treated with a base like triethylamine) for chromatography.
-
-
Cause B: Nucleophilic Attack. The reaction mixture may contain nucleophiles (including water) that can attack and open the epoxide ring.[5][7]
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. Choose a non-nucleophilic solvent. If water is an unavoidable byproduct (e.g., from H₂O₂), work to minimize reaction time and isolate the product quickly.
-
// Connections start -> analysis; analysis -> outcome; outcome -> success [label="Desired Product"]; outcome -> low_yield [label="Problem"]; outcome -> poor_selectivity [label="Problem"]; outcome -> ring_opening [label="Problem"]; low_yield -> sol_yield; poor_selectivity -> sol_selectivity; ring_opening -> sol_opening; sol_yield -> start [label="Re-run Experiment"]; sol_selectivity -> start [label="Re-run Experiment"]; sol_opening -> start [label="Re-run Experiment"]; } Caption: A troubleshooting workflow for the epoxidation of large-ring alkenes.
Experimental Protocols
General Protocol for Epoxidation using m-CPBA with Buffering
This protocol is a starting point and should be optimized for your specific macrocyclic alkene.
Materials:
-
Macrocyclic alkene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃, finely powdered)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the macrocyclic alkene (1.0 equiv.) and anhydrous CH₂Cl₂ (to make a ~0.1 M solution). Add finely powdered NaHCO₃ (3.0-5.0 equiv.).
-
Addition of Oxidant: Cool the stirring suspension to 0 °C in an ice bath. In a separate vial, dissolve m-CPBA (1.2-1.5 equiv.) in a minimal amount of CH₂Cl₂. Add the m-CPBA solution dropwise to the reaction flask over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature if necessary. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude epoxide product by flash column chromatography using a silica gel that has been pre-treated with ~1% triethylamine in the eluent to prevent ring-opening on the column.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explore.lib.uliege.be [explore.lib.uliege.be]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02360H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 13-Oxabicyclo[10.1.0]tridecane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 13-Oxabicyclo[10.1.0]tridecane (also known as 1,2-Epoxycyclododecane or Cyclododecene Oxide). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
The primary and most direct route to this compound is the epoxidation of cyclododecene.[1] While straightforward in principle, this process presents several challenges during scale-up, including thermal management, reagent selection, byproduct formation, and purification. This guide addresses these issues in a direct question-and-answer format, offering not just solutions but also the fundamental rationale behind them.
Section 1: Synthesis Pathway Overview
The epoxidation of cyclododecene involves the addition of a single oxygen atom across the double bond of the cyclododecene ring to form the three-membered oxirane ring characteristic of this compound.[1][2]
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Category A: Reagent Selection and Reaction Setup
Question 1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?
Answer: The most prevalent laboratory method is the Prilezhaev reaction, which utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3] However, for scale-up, methods employing hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst are often preferred due to safety, cost, and atom economy considerations.[4][5]
Scientific Rationale:
-
Peroxyacids (e.g., m-CPBA): These reagents are highly effective and predictable. The reaction mechanism is a concerted process where an oxygen atom is transferred to the alkene.[2][6] However, peroxyacids can be thermally unstable and potentially explosive, posing significant safety risks at larger scales.[7] Furthermore, they generate a stoichiometric amount of carboxylic acid waste, which complicates purification and adds to disposal costs.[3]
-
Hydrogen Peroxide with Catalysts: Using H₂O₂ as the terminal oxidant is environmentally benign, as its only byproduct is water.[4] Catalytic systems, such as those based on manganese, tungsten, or titanium silicates (like Ti-MCM-41), are employed to activate the H₂O₂ for efficient epoxidation.[8][9][10] This approach avoids the hazards of peroxyacids and is more cost-effective for large-scale production.
Data Summary: Comparison of Epoxidation Reagents for Scale-Up
| Feature | m-CPBA (Peroxyacid) | H₂O₂ with Catalyst |
| Safety Profile | Potential for thermal runaway/explosion; hazardous.[7] | Generally safer; main hazard is concentrated H₂O₂. |
| Byproducts | Stoichiometric carboxylic acid waste.[3] | Primarily water.[4] |
| Cost | High. | Low (reagent); catalyst cost can vary. |
| Atom Economy | Poor.[7] | Excellent. |
| Work-up | Requires removal of acidic byproduct. | Simpler; often involves catalyst filtration. |
| Scalability | Challenging due to safety and waste. | Highly scalable.[5][11] |
Category B: Low Yield and Incomplete Conversion
Question 2: My epoxidation reaction is stalling, resulting in low conversion of cyclododecene. What are the likely causes?
Answer: Low conversion can stem from several factors, including catalyst deactivation, insufficient oxidant, poor mass transfer (mixing), or suboptimal temperature. When scaling up, inefficient mixing and heat transfer are common culprits.[11][12]
Scientific Rationale:
-
Catalyst Deactivation: In catalytic systems, the active sites can be poisoned by impurities or degrade over the reaction time. For H₂O₂-based systems, high concentrations of H₂O₂ or improper pH can lead to catalyst decomposition.[3]
-
Mass Transfer Limitations: Epoxidation reactions, especially those using aqueous H₂O₂ with an organic substrate, are often biphasic.[5] The reaction rate is dependent on the interfacial area between the phases. Inadequate agitation in a large reactor leads to poor mixing, slowing the reaction rate and resulting in incomplete conversion.[11]
-
Thermal Control: Epoxidation is an exothermic process.[11] If the heat generated is not removed efficiently, localized hotspots can form, leading to oxidant decomposition or side reactions, which can halt the desired reaction.
Troubleshooting Workflow:
Caption: Step-by-step workflow for diagnosing low reaction conversion.
Category C: Poor Selectivity & Byproduct Formation
Question 3: My final product is contaminated with a significant amount of trans-cyclododecane-1,2-diol. How can I prevent this hydrolysis?
Answer: The formation of the diol is due to the acid-catalyzed ring-opening of the epoxide by water.[1][4] This is a common side reaction, especially when using peroxyacids (which generate a carboxylic acid byproduct) or when acidic catalysts are employed.
Scientific Rationale: The epoxide ring is strained and susceptible to nucleophilic attack.[4][6] In the presence of an acid (H⁺), the epoxide oxygen is protonated, making the ring an even better electrophile. Water, acting as a nucleophile, then attacks one of the carbons of the epoxide, leading to ring-opening. This Sₙ2-like attack results in an anti-addition, forming the trans-diol.
Caption: Acid-catalyzed hydrolysis of the epoxide to form a diol.
Preventative Measures:
-
Buffer the Reaction: When using peroxyacids, add a solid buffer like sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) to neutralize the carboxylic acid as it forms.
-
Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to minimize the presence of water. This is more challenging for H₂O₂-based systems.
-
Control pH: For catalytic systems, maintain the optimal pH range that favors epoxidation over hydrolysis.
-
Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents are generally preferred over protic ones.[13]
-
Work-up Quench: During work-up, immediately quench the reaction with a mild base (e.g., a dilute solution of sodium carbonate) before extraction to neutralize any residual acid.
Category D: Product Isolation and Purification
Question 4: What is the most effective method for purifying this compound at a multi-kilogram scale, and how can I remove the carboxylic acid byproduct from an m-CPBA reaction?
Answer: At scale, chromatography is generally avoided due to cost and solvent usage.[7] The preferred method for purifying this compound is vacuum distillation. To remove acidic byproducts before distillation, a liquid-liquid extraction with a mild aqueous base is highly effective.
Detailed Protocol: Purification via Extraction and Distillation
-
Quenching: Once the reaction is complete (as monitored by GC or TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to facilitate handling and separation.
-
Aqueous Wash (Base): Transfer the diluted mixture to a separatory funnel or reactor equipped for phase separation. Wash the organic layer sequentially with:
-
A 5-10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose any remaining peroxyacid.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the carboxylic acid byproduct (m-chlorobenzoic acid). Repeat this wash until CO₂ evolution ceases.
-
Brine (saturated aqueous NaCl) to remove excess water from the organic phase.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the crude epoxide by vacuum distillation. This compound has a boiling point of approximately 72°C at 0.2 mmHg.[14] This step effectively separates the high-boiling point epoxide from non-volatile impurities.
Trustworthiness Check: This purification sequence is a self-validating system. The cessation of gas evolution during the bicarbonate wash confirms the removal of acid. A final GC analysis of the distilled product will confirm its purity, while analysis of the wash layers can confirm the removal of impurities.
Section 3: References
-
Epoxidation of 1,5,9-Cyclododecatriene with Hydrogen Peroxide over Ti-MCM-41 Catalyst. (2021). MDPI. --INVALID-LINK--
-
This compound | 286-99-7. Benchchem. --INVALID-LINK--
-
Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. (2009). ResearchGate. --INVALID-LINK--
-
Epoxidation of 1,5,9-cyclododecatriene with H2O2 in the presence of tungstophosphoric acid (H3PW12O40). ResearchGate. --INVALID-LINK--
-
Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. Hindawi. --INVALID-LINK--
-
Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes. (2022). MDPI. --INVALID-LINK--
-
Catalytic process for the preparation of epoxides from alkenes. Google Patents. --INVALID-LINK--
-
Scaled Epoxidation Methods. Reddit. --INVALID-LINK--
-
Reaction of alkenes with epoxides, the products thereof and their use as fragrance compounds. Google Patents. --INVALID-LINK--
-
Reactions and applications of trans -1,2-epoxy-( Z,E )-cyclododeca-5,9-diene. ResearchGate. --INVALID-LINK--
-
1-Vinyl-13-oxabicyclo[10.1.0]tridecane. AK Scientific, Inc. --INVALID-LINK--
-
Catalytic process for the preparation of epoxides from alkenes. Google Patents. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
CAS 286-99-7: this compound. CymitQuimica. --INVALID-LINK--
-
OXIDATION OF ALKENYLAROMATIC AND MACROCYCLIC UNSATURATED HYDROCARBONS IN THE PRESENCE OF NEW CATALYTIC SYSTEMS. Azerbaijan National Academy of Sciences. --INVALID-LINK--
-
epoxycyclododecane, 286-99-7. The Good Scents Company. --INVALID-LINK--
-
Ring Expansions of Oxetanes. ResearchGate. --INVALID-LINK--
-
Challenges of scaling up chemical processes (based on real life experiences). Digital Commons @ Michigan Tech. --INVALID-LINK--
-
Effect of various solvents on the epoxidation of cyclooctene with H2O2... ResearchGate. --INVALID-LINK--
-
Effect of solvent on epoxidation of cyclohexene with heterogeneous catalyst. ResearchGate. --INVALID-LINK--
-
1,5,9-trimethylcyclododecatriene derivatives. Google Patents. --INVALID-LINK--
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. LinkedIn. --INVALID-LINK--
-
Process for the production of 13-oxabicyclo(10.3.0)pentadecane and... Google Patents. --INVALID-LINK--
-
Compositions containing 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol or its esters or ethers and their use as aroma chemicals. Google Patents. --INVALID-LINK--
-
This compound 1,2-Epoxycyclododecane. BlD Pharmatech. --INVALID-LINK--
-
1,2-EPOXYCYCLODODECANE. LookChem. --INVALID-LINK--
-
Sustainability by extraction of bioactive compounds from onion seeds. Comptes Rendus de l'Académie des Sciences. --INVALID-LINK--
-
Synthesis of epoxides. Organic Chemistry Portal. --INVALID-LINK--
-
Alkene epoxidation. Visualize Organic Chemistry. --INVALID-LINK--
-
Effect of solvents on the rate of epoxidation of α-pinene and Δ3-carene with peroxydecanoic acid. ResearchGate. --INVALID-LINK--
-
Epoxidation of Alkenes. Chemistry Steps. --INVALID-LINK--
-
Effects of reaction solvents on the epoxidation of cyclooctene. ResearchGate. --INVALID-LINK--
-
This compound, 1-ethenyl-. ChemicalBook. --INVALID-LINK--
-
Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl. YouTube. --INVALID-LINK--
-
Mastering Alkene Epoxidation in 30 minutes!. YouTube. --INVALID-LINK--
-
Epoxidation and Hydroxylation of Alkenes. YouTube. --INVALID-LINK--
-
Alkene Epoxidation and anti dihydroxylation Reaction Mechanism. YouTube. --INVALID-LINK--
-
Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. MDPI. --INVALID-LINK--
-
Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst. Royal Society of Chemistry. --INVALID-LINK--
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 3. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US7235676B2 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. US3845078A - 1,5,9-trimethylcyclododecatriene derivatives - Google Patents [patents.google.com]
Analytical methods for monitoring the progress of 13-Oxabicyclo[10.1.0]tridecane reactions.
Technical Support Center: Monitoring Reactions of 13-Oxabicyclo[10.1.0]tridecane
Welcome to the technical support guide for analytical methods related to this compound, also known as 1,2-Epoxycyclododecane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to help you select the appropriate analytical method, troubleshoot common issues, and interpret your data with confidence.
The reactivity of this compound is dominated by its strained three-membered epoxide ring, making it a valuable intermediate for synthesizing more complex molecules through reactions like oxidation, reduction, and nucleophilic substitution.[1] Effective reaction monitoring is paramount to achieving desired yields, controlling purity, and understanding reaction kinetics.
Part 1: Selecting the Right Analytical Tool
Choosing the correct analytical technique is the first critical step. The choice depends on the specific question you are asking: Are you performing a quick qualitative check for reaction completion, quantifying conversion, or seeking detailed structural information on an unexpected byproduct?
The following workflow provides a decision-making framework for selecting the most appropriate method.
Caption: Decision workflow for selecting an analytical method.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter with each technique in a direct question-and-answer format.
A. Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[2] It allows you to visualize the consumption of the starting epoxide and the formation of more polar products, such as diols from ring-opening.
Troubleshooting Q&A:
-
Q1: My spots are streaking or "tailing" up the plate. What is causing this?
-
A: This is typically due to overloading the sample or using a solvent system in which your compound is too soluble. Try diluting your reaction sample significantly before spotting it on the plate. If streaking persists, your compound may be too polar for the silica gel. Consider using a more polar eluent or a different stationary phase like alumina.
-
-
Q2: My starting epoxide and ring-opened product have very similar Rf values. How can I improve separation?
-
A: This is a common challenge. First, try adjusting the polarity of your mobile phase. A small change, like going from 10% Ethyl Acetate/Hexane to 15%, can make a difference. If that fails, using a "cospot" is crucial.[3] A cospot, where the reaction mixture is spotted directly on top of the starting material spot, helps confirm if the spots are truly identical or just very close.[3] If they are still inseparable, a different analytical method like GC or HPLC will be necessary.
-
-
Q3: I can't see any spots after developing and staining the plate. What should I do?
-
A: this compound and its corresponding diol product are often not UV-active. You must use a chemical stain. Ceric sulfate or potassium permanganate are excellent choices for visualizing epoxides and alcohols.[2] If you still see nothing, it's possible your product is volatile and evaporated from the plate during drying. In this case, GC analysis is a better choice.
-
B. Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
GC is a powerful quantitative technique for compounds that are volatile and thermally stable. For this compound, it is excellent for monitoring the disappearance of the starting material. However, the common ring-opened product, 1,2-cyclododecanediol, can present challenges.
Troubleshooting Q&A:
-
Q1: I'm seeing significant peak tailing, especially for my diol product. Why?
-
A: Peak tailing for polar compounds like diols is often caused by interaction with "active sites" in the GC system, such as silanol groups in the inlet liner or on the column itself.[4] To fix this, first ensure you are using a clean, deactivated inlet liner. If tailing persists, you may need to derivatize your sample (e.g., silylation with BSTFA) to convert the polar -OH groups into less polar -OSi(CH₃)₃ groups, which chromatograph much better.
-
-
Q2: My retention times are shifting from one run to the next. What's the problem?
-
A: Retention time instability points to issues with the system's flow or temperature control.[5] The most common culprits are:
-
-
Q3: I see "ghost peaks" in my chromatogram that aren't in my sample. Where are they from?
-
A: Ghost peaks are typically caused by contamination.[5] Common sources include carryover from a previous, more concentrated injection, or "septum bleed" from the injector.[7] To troubleshoot, run a solvent blank. If the peaks persist, try baking out the column at a high temperature (within its limit) or replacing the injector septum and cleaning the inlet liner.[6][7]
-
C. High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for analyzing non-volatile or thermally sensitive compounds, making it a strong choice for monitoring the formation of diol products from this compound ring-opening reactions.
Troubleshooting Q&A:
-
Q1: My epoxide starting material doesn't have a UV chromophore. How can I detect it with HPLC?
-
A: This is a key limitation of UV detection for aliphatic compounds. You have two primary options:
-
Universal Detectors: Use a detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore.
-
Derivatization: A pre-column or post-column derivatization can be employed to attach a UV-active tag to your molecule. For epoxides, derivatization with reagents like N,N-diethyldithiocarbamate has been shown to be effective, allowing for sensitive UV detection.[8][9]
-
-
-
Q2: I'm getting poor resolution between two peaks. How can I improve the separation?
-
A: Improving HPLC resolution involves manipulating the three factors in the resolution equation: efficiency, selectivity, and retention.[10]
-
Change Mobile Phase: The easiest variable to change. Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[11] Switching from an isocratic method to a gradient can often resolve overlapping peaks.
-
Change Stationary Phase: If mobile phase changes don't work, the chemical interaction is not selective enough. Switching from a standard C18 column to a different chemistry (e.g., Phenyl-Hexyl or Cyano) can alter the selectivity and improve separation.[10]
-
Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes change selectivity.[10]
-
-
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and can provide unambiguous confirmation of reaction progress. It is non-destructive and can also be used for quantitative analysis (qNMR).[1]
Troubleshooting Q&A:
-
Q1: How can I use ¹H NMR to confirm the epoxide ring has opened?
-
A: You will look for two key changes. First, the disappearance of the characteristic proton signals of the epoxide ring on this compound. Second, the appearance of new signals corresponding to the ring-opened product. For a 1,2-diol product, you would see new signals for the protons on the carbon atoms bearing the hydroxyl groups (CH-OH) and the signals for the hydroxyl protons (-OH) themselves. The chemical shifts and coupling constants of these new signals provide definitive proof of the new structure.[12]
-
-
Q2: My NMR peaks are broad, making interpretation difficult. What could be the cause?
-
A: Broad peaks can arise from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Always re-shim the spectrometer for your specific sample.
-
Sample Viscosity/Aggregation: Highly concentrated or viscous samples can lead to broad lines. Try diluting your sample.
-
Chemical Exchange: If your product is in equilibrium with other species or undergoing dynamic conformational changes, you may see broadened peaks. Acquiring the spectrum at a different temperature (Variable-Temperature NMR) can sometimes resolve this.[1]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
-
Part 3: Key Experimental Protocols
Protocol 1: Monitoring a Ring-Opening Reaction by TLC
This protocol outlines the standard procedure for a quick qualitative check of your reaction.
-
Prepare the TLC Chamber: Add your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) to a depth of about 0.5 cm in a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction).[3]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "CO" lanes.
-
Using a fresh capillary tube, take an aliquot from your reaction mixture and spot it onto the "RXN" and "CO" lanes (directly on top of the SM spot).[3]
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate completely. Dip the plate into a potassium permanganate or ceric sulfate staining solution, then gently heat it with a heat gun until spots appear. The disappearance of the SM spot in the "RXN" lane indicates the reaction is progressing.
Protocol 2: Preparing a Sample for GC-MS Analysis
This protocol ensures a clean injection and reliable data.
-
Quench the Reaction: Take a small aliquot (e.g., 0.1 mL) of your reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acid-catalyzed reaction).
-
Extraction: Add an organic solvent in which your compounds are soluble (e.g., diethyl ether or ethyl acetate). Vortex the vial thoroughly, then allow the layers to separate.
-
Isolate and Dry: Carefully transfer the organic layer to a new, clean vial. Dry the organic layer over a small amount of a drying agent like anhydrous sodium sulfate.
-
Dilution: Filter or decant the dried organic solution into a new vial. Dilute the sample to an appropriate concentration for GC analysis (typically in the low ppm range). A high concentration can overload the column, leading to poor peak shape.[6]
-
Transfer: Transfer the final diluted sample to a 2 mL autosampler vial for analysis.
Part 4: Data Summary Tables
Table 1: Comparison of Analytical Methods for this compound Reactions
| Method | Primary Use | Pros | Cons |
| TLC | Qualitative progress check | Fast, inexpensive, simple setup | Not quantitative, poor resolution for similar compounds |
| GC/GC-MS | Quantitative analysis, product ID | High resolution, quantitative, identifies byproducts via MS | Requires volatile & thermally stable analytes, polar products may require derivatization[4] |
| HPLC | Quantitative analysis | Good for non-volatile/thermally labile products (diols) | Requires a chromophore or specialized detector (ELSD/CAD)[8], can be slower |
| NMR | Structural elucidation | Definitive structural information, non-destructive, can be quantitative (qNMR) | Lower sensitivity, more expensive instrumentation, requires pure samples for clarity |
Table 2: Representative ¹H-NMR Chemical Shifts for Epoxide vs. Diol
| Functional Group | Typical ¹H-NMR Shift (δ, ppm) | Key Observation for Monitoring |
| Epoxide C-H | ~2.9 - 3.1 | Disappearance of this signal indicates consumption of starting material.[13] |
| Diol H O-C-C-OH | 1.5 - 4.0 (variable, can exchange) | Appearance of a new, often broad, signal. Can be confirmed by D₂O exchange. |
| Diol HO-C-H | ~3.4 - 4.0 | Appearance of new signals in this region confirms product formation. |
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mechanism of Separation of Components by HPLC | Pharmaguideline [pharmaguideline.com]
- 12. Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to 13-Oxabicyclo[10.1.0]tridecane
Welcome to the comprehensive technical support guide for 13-Oxabicyclo[10.1.0]tridecane. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile epoxide in their synthetic endeavors. Within this guide, we will dissect the common challenges associated with the stability of this compound, offering detailed troubleshooting protocols and frequently asked questions to fortify the integrity of your experimental outcomes.
Introduction to this compound
This compound, also recognized as cyclododecene oxide, is a pivotal intermediate in the field of organic synthesis.[1][2] Its structure, featuring a strained epoxide ring fused to a twelve-membered carbocycle, renders it a highly reactive species.[3][4] This inherent reactivity is a double-edged sword; it provides significant synthetic utility while necessitating meticulous handling to circumvent undesirable decomposition and side reactions.[3] This guide is engineered to provide you with the expertise to adeptly navigate these challenges.
Troubleshooting Guide: Mitigating Decomposition and Side Reactions
This section is dedicated to addressing the specific issues you may encounter during the storage, handling, and application of this compound.
Issue 1: Rapid Decomposition Observed During Storage
Question: My sample of this compound underwent significant degradation when stored at room temperature. What are the appropriate storage procedures?
Answer:
The principal catalysts for the degradation of this compound during storage are exposure to acidic contaminants, moisture, and elevated temperatures. The epoxide ring is particularly susceptible to acid-catalyzed hydrolysis and polymerization.[3]
Root Cause Analysis and Preventative Measures:
-
Acid Sensitivity: Even trace amounts of acidic impurities on glassware or within the storage environment can catalyze the opening of the epoxide ring, culminating in the formation of diols or polymers.[3]
-
Moisture: In the presence of acid or at elevated temperatures, water can function as a nucleophile, leading to the formation of trans-1,2-cyclododecanediol.[5]
-
Temperature: Increased temperatures accelerate the kinetics of decomposition reactions.[6]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | To diminish the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To avert exposure to atmospheric moisture and CO2 (which can form carbonic acid). |
| Container | Utilize a clean, dry, amber glass bottle with a hermetically sealed cap. | To shield from light and prevent contamination. |
| Purity | Ascertain that the material is of high purity prior to long-term storage. | Impurities can serve as catalysts for decomposition. |
Experimental Workflow: Inert Atmosphere Storage
Caption: Workflow for the storage of this compound under an inert atmosphere.
Issue 2: Emergence of Unwanted Side Products in Nucleophilic Ring-Opening Reactions
Question: During a nucleophilic ring-opening reaction with this compound, I am observing the formation of multiple products, including the diol. How can I enhance the selectivity of my reaction?
Answer:
The generation of side products in nucleophilic ring-opening reactions of epoxides is frequently a result of inadequately controlled reaction conditions. The key to success lies in favoring the desired nucleophilic attack over competing pathways such as hydrolysis or rearrangement.[5][7][8]
Mechanistic Considerations and Strategic Solutions:
-
Lewis Acid Catalysis: While Lewis acids can activate the epoxide, they can also augment the electrophilicity of the epoxide oxygen, rendering it more susceptible to attack by weaker nucleophiles, including water. The judicious selection and stoichiometry of the Lewis acid are of paramount importance.
-
Solvent Effects: Protic solvents (e.g., water, alcohols) can participate in the reaction, yielding solvolysis products. The use of aprotic solvents is generally advocated.
-
Temperature Control: Exothermic reactions can precipitate a rise in temperature, thereby promoting side reactions. The maintenance of a low and constant temperature is imperative.
Optimized Protocol for Nucleophilic Ring-Opening:
| Parameter | Recommendation | Rationale |
| Solvent | Employ a dry, aprotic solvent (e.g., THF, Dichloromethane). | To minimize the risk of solvolysis-derived side products. |
| Reagents | Ensure all reagents, including the nucleophile and any additives, are anhydrous. | To preclude the hydrolysis of the epoxide to the corresponding diol. |
| Temperature | Execute the reaction at low temperatures (e.g., 0 °C to -78 °C), with the slow addition of reagents. | To control the reaction rate and minimize exothermic events that can instigate side reactions. |
| pH Control | Where applicable, maintain neutral or slightly basic conditions to obviate acid-catalyzed side reactions. | The epoxide ring exhibits high sensitivity to acidic conditions.[5][9] |
Logical Flowchart: A Decision-Making Framework for Reaction Optimization
Caption: A troubleshooting flowchart for the optimization of nucleophilic ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: The most prevalent decomposition products emanate from the opening of the epoxide ring. Under acidic conditions or in the presence of water, the principal product is trans-1,2-cyclododecanediol.[5] Polymerization can also transpire, particularly in the presence of potent acids or Lewis acids, leading to the formation of polyether structures.[3]
Q2: How can I effectively monitor the purity and decomposition of my this compound sample?
A2: A suite of analytical techniques can be employed for this purpose:
-
Gas Chromatography (GC): GC is an exemplary method for appraising the purity of the volatile epoxide and for the detection of lower-boiling point impurities.
-
Thin-Layer Chromatography (TLC): TLC can be utilized for swift qualitative analysis. The epoxide will exhibit a distinct Rf value in comparison to the more polar diol decomposition product. A common visualization agent is a potassium permanganate stain, which reacts with the diol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can furnish detailed structural information and aid in the quantification of the remaining epoxide relative to its decomposition products. The characteristic signals of the epoxide protons can be monitored for their diminution.
Q3: Is this compound sensitive to light?
A3: While thermal and acid/base-catalyzed decomposition pathways are more common, it is a tenet of good laboratory practice to store all reactive chemical intermediates, including epoxides, in amber or opaque containers to preclude any potential photochemical side reactions.
Q4: Is it permissible to use a metal spatula for handling this compound?
A4: The use of metal spatulas is strongly discouraged. Certain metals can function as Lewis acids and catalyze the decomposition of the epoxide. It is best practice to employ glass, Teflon, or polypropylene spatulas and syringes for all handling procedures.
References
- 1. This compound | CAS 286-99-7 [matrix-fine-chemicals.com]
- 2. This compound [stenutz.eu]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. This compound | 286-99-7 | Benchchem [benchchem.com]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. jsynthchem.com [jsynthchem.com]
Validation & Comparative
Spectroscopic characterization (1H NMR, 13C NMR, MS) of 13-Oxabicyclo[10.1.0]tridecane.
This guide provides an in-depth spectroscopic analysis of 13-Oxabicyclo[10.1.0]tridecane (also known as 1,2-Epoxycyclododecane), a pivotal intermediate in organic synthesis. For researchers and professionals in drug development, precise structural elucidation is non-negotiable. Here, we present a comprehensive characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). To provide a richer context, we will objectively compare its spectral data against two key alternatives: its parent alkane, cyclododecane, to isolate the epoxide's influence, and a smaller analog, cyclohexene oxide, to highlight the effects of macrocyclic ring size and strain.
The Imperative of Spectroscopic Verification
In the synthesis of complex molecules, verifying the structure of each intermediate is a critical control point. For this compound, formed via the epoxidation of cyclododecene, spectroscopic analysis serves two primary functions. First, it confirms the successful and complete conversion of the alkene to the desired epoxide. Second, it provides detailed structural information that is crucial for predicting the molecule's reactivity in subsequent synthetic steps. The inherent flexibility and large number of similar methylene groups in the twelve-membered ring present unique characterization challenges, which this guide aims to deconstruct.[1][2]
Molecular Structure and Spectroscopic Assignment
To facilitate a clear discussion, the following standardized numbering is used for this compound. The key atoms are the epoxide carbons (C1, C12) and the attached oxygen (O13).
Figure 1. Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum provides the most direct evidence of epoxidation. The key diagnostic signals are the protons attached to the epoxide carbons, which are significantly shifted compared to other protons in the molecule.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Epoxide CH | ~2.9 | Multiplet |
| Ring CH₂ | ~1.3 - 1.6 | Broad Multiplet | |
| Cyclododecane | Ring CH₂ | ~1.37 | Singlet |
| Cyclohexene Oxide | Epoxide CH | ~3.11 | Multiplet |
| Ring CH₂ | ~1.2 - 2.0 | Multiplet |
Data compiled from various sources and typical values.[3][4][5][6][7]
Expert Analysis: The causality for the downfield shift of the epoxide protons (~2.9 ppm) in this compound is the strong deshielding effect of the adjacent electronegative oxygen atom.[8] This signal is clearly distinct from the large, complex multiplet between 1.3-1.6 ppm, which represents the twenty methylene protons of the macrocyclic ring.
-
Comparison with Cyclododecane: The parent alkane, cyclododecane, displays a single, sharp peak around 1.37 ppm.[5] This is because all 24 of its protons are chemically equivalent due to conformational averaging. The appearance of the distinct ~2.9 ppm signal and the increased complexity of the aliphatic region in our target molecule are definitive proof of the epoxide's presence.
-
Comparison with Cyclohexene Oxide: The epoxide protons in the smaller, more rigid cyclohexene oxide appear slightly further downfield (~3.11 ppm).[7] The greater ring strain in the six-membered ring can influence the hybridization and electronic environment of these protons. The larger and more flexible 12-membered ring in this compound allows for a more relaxed geometry, leading to the slightly upfield shift.
¹³C NMR Spectroscopy: Mapping the Carbon Backbone
¹³C NMR spectroscopy complements the proton data by providing a clear signal for the carbon atoms of the epoxide ring.
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Carbons | Chemical Shift (δ, ppm) |
| This compound | Epoxide C-O | ~56-60 |
| Ring CH₂ | ~22 - 28 | |
| Cyclododecane | Ring CH₂ | ~24.5 |
| Cyclohexene Oxide | Epoxide C-O | ~52.6 |
| Ring CH₂ | ~19.8, 24.9 |
Data compiled from various sources and typical values.[8][9][10][11]
Expert Analysis: The carbons bonded to the epoxide oxygen in this compound are found significantly downfield (in the 56-60 ppm range) compared to the other methylene carbons of the ring.[8] This deshielding is a classic and reliable indicator of a C-O bond. The remaining ten methylene carbons appear as a cluster of peaks between 22-28 ppm; their slight non-equivalence arises from their varying proximity to the epoxide functional group.
-
Comparison with Cyclododecane: As with its ¹H NMR, cyclododecane shows a single peak in its ¹³C NMR spectrum at ~24.5 ppm, confirming the equivalence of all twelve carbon atoms.[10]
-
Comparison with Cyclohexene Oxide: The epoxide carbons of cyclohexene oxide are observed at ~52.6 ppm.[11] The downfield shift in the larger ring of this compound may be attributed to the different substitution pattern and subtle electronic effects related to the macrocyclic structure.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the molecular formula of the synthesized compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for C₁₂H₂₂O
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 183.1743 | 183.1741 |
| [M+Na]⁺ | 205.1563 | 205.1560 |
Data is representative for ESI-MS analysis.
Expert Analysis: The molecular weight of this compound is 182.30 g/mol .[12][13] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule [M+H]⁺ and often a sodium adduct [M+Na]⁺. The excellent agreement between the calculated and observed mass-to-charge (m/z) ratios to four decimal places provides unambiguous confirmation of the elemental composition, C₁₂H₂₂O, validating the successful synthesis. Fragmentation studies (MS/MS) could further probe the structure but are often unnecessary for routine confirmation of this particular molecule.[14][15]
Self-Validating Experimental Protocols
The following protocols represent standard, robust methodologies for acquiring the data discussed in this guide.
Workflow for NMR Data Acquisition & Processing
Figure 2. A standard workflow for preparing and analyzing an NMR sample.
Workflow for ESI-MS Data Acquisition
Figure 3. A typical workflow for analysis by Electrospray Ionization Mass Spectrometry.
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. The diagnostic epoxide signals in NMR (~2.9 ppm for ¹H, ~56-60 ppm for ¹³C) and the accurate mass confirmation by MS provide an unambiguous and robust characterization. By comparing these results with the simpler spectra of cyclododecane and the related spectra of cyclohexene oxide, we gain a deeper understanding of the specific spectral features imparted by the epoxide functionality within a large, flexible macrocyclic system. These data and protocols provide a solid foundation for any researcher utilizing this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. marinelipids.ca [marinelipids.ca]
- 4. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYCLODODECANE(294-62-2) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 7. Solved The 1H NMR spectrum of cyclohexene oxide is shown | Chegg.com [chegg.com]
- 8. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cyclododecane | C12H24 | CID 9268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 286-99-7 | Benchchem [benchchem.com]
- 13. This compound [stenutz.eu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. jpbs.in [jpbs.in]
A Comparative Analysis of Epoxide Reactivity: The Case of 13-Oxabicyclo[10.1.0]tridecane
This guide provides an in-depth comparison of the chemical reactivity of 13-Oxabicyclo[10.1.0]tridecane (also known as cyclododecene oxide) with other common epoxides. We will explore the structural and electronic factors that govern their ring-opening reactions under both acidic and basic conditions, supported by mechanistic principles and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize epoxides as versatile synthetic intermediates.
The Fundamental Reactivity of Epoxides
Epoxides, or oxiranes, are three-membered cyclic ethers. Their significance in organic synthesis stems from a unique combination of stability and reactivity. The primary driver for their reactivity is the substantial ring strain—a combination of angle strain due to the deviation from the ideal 109.5° sp³ bond angle and torsional strain from eclipsed C-H bonds.[1][2] This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, making the epoxide carbons highly electrophilic and susceptible to nucleophilic attack.[3]
Ring-opening reactions can be broadly categorized into two mechanistic pathways, largely dictated by the reaction conditions:
-
Base-Catalyzed (SN2) Pathway: Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons.[4] This reaction proceeds via a classic SN2 mechanism, resulting in a backside attack and inversion of stereochemistry at the reaction center.[2] The regioselectivity is governed primarily by sterics; the nucleophile preferentially attacks the less sterically hindered carbon atom.[5][6]
-
Acid-Catalyzed (SN1/SN2-like) Pathway: In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol versus an alkoxide anion).[1][7] This activation allows even weak nucleophiles to open the ring.[3] The regiochemistry of this pathway is more complex. The transition state has significant carbocationic character.[8] Consequently, if one carbon is tertiary, the nucleophile will preferentially attack that carbon, which can better stabilize the developing positive charge (an SN1-like character).[5][9] If the carbons are primary or secondary, the attack still favors the less substituted carbon, following an SN2-like pathway.[5]
Structural Comparison of Selected Epoxides
To understand the specific reactivity of this compound, we will compare it against a panel of epoxides with varying substitution patterns and structural constraints.
| Epoxide | IUPAC Name | Structure | Carbon Substitution | Key Structural Features |
| This compound | 1,2-Epoxycyclododecane | C₁₂H₂₂O | Secondary, Secondary | Epoxide fused to a large, flexible 12-membered ring.[10] |
| Ethylene Oxide | Oxirane | C₂H₄O | Primary, Primary | The simplest epoxide; serves as a baseline for reactivity. |
| Propylene Oxide | 2-Methyloxirane | C₃H₆O | Primary, Secondary | Simple acyclic, unsymmetrical epoxide. |
| Isobutylene Oxide | 2,2-Dimethyloxirane | C₄H₈O | Primary, Tertiary | Contains a tertiary carbon, highlighting electronic effects. |
| Cyclohexene Oxide | 7-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | Secondary, Secondary | Epoxide fused to a conformationally rigid 6-membered ring.[11] |
A Head-to-Head Reactivity Analysis
The reactivity of an epoxide is a delicate interplay between ring strain, steric hindrance, and electronic effects. While the inherent ring strain is the primary driving force for all epoxides, the substitution pattern dictates the rate and regioselectivity of the ring-opening.
Regioselectivity
The outcome of ring-opening an unsymmetrical epoxide is a critical consideration in synthesis.
-
This compound & Cyclohexene Oxide: Both epoxide carbons are secondary. Therefore, under both acidic and basic conditions, nucleophilic attack does not show a strong regiochemical preference based on substitution alone. The stereochemical outcome, particularly the trans-diaxial opening in cyclohexene oxide, becomes the more defining feature.
-
Propylene Oxide: Under basic conditions (SN2), attack occurs at the less-hindered primary carbon.[2][5] Under acidic conditions (SN2-like), attack still predominantly occurs at the primary carbon, as the electronic stabilization of a partial positive charge on the secondary carbon is not sufficient to overcome steric factors.[5]
-
Isobutylene Oxide: This is the classic example of divergent regioselectivity. Under basic conditions, the nucleophile attacks the sterically accessible primary carbon.[12] However, under acidic conditions, the reaction has significant SN1 character. The protonated epoxide opens to form a transition state resembling the more stable tertiary carbocation, leading to nucleophilic attack at the tertiary carbon.[7][12]
The following table summarizes these predictable outcomes.
| Epoxide | Dominant Site of Attack (Basic Conditions) | Dominant Site of Attack (Acidic Conditions) |
| This compound | Either secondary carbon (sterically driven) | Either secondary carbon (SN2-like) |
| Propylene Oxide | Primary (less substituted) | Primary (less substituted) |
| Isobutylene Oxide | Primary (less substituted) | Tertiary (more substituted) |
| Cyclohexene Oxide | Either secondary carbon (sterically driven) | Either secondary carbon (SN2-like) |
Steric Effects and Reaction Rate
For a symmetrically substituted epoxide like this compound, the reaction rate, as dictated by steric hindrance, is the most important comparative metric.
The key difference between This compound and cyclohexene oxide lies in the nature of the fused ring. The cyclohexane ring is relatively rigid, which can limit the trajectories from which a nucleophile can approach. In contrast, the 12-membered cyclododecane ring is highly flexible.[10] This flexibility has two competing effects:
-
Increased Accessibility: The ring can adopt conformations that expose the epoxide carbons, potentially increasing the reaction rate compared to the more rigid cyclohexene oxide.
-
Potential for Steric Shielding: The large, floppy ring could also fold back on itself, creating transient steric bulk that shields the epoxide from the incoming nucleophile, potentially slowing the reaction rate compared to a small, acyclic epoxide like propylene oxide.
Therefore, the reactivity of this compound is expected to be intermediate. It is likely more reactive than highly hindered epoxides but may be slower to react than simple, unhindered epoxides like propylene oxide due to the sheer size of the appended hydrocarbon ring.
Experimental Protocols & Methodologies
The following protocols are generalized procedures for the ring-opening of epoxides. They should be adapted based on the specific substrate, nucleophile, and scale of the reaction.
Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide
This protocol describes the SN2 ring-opening of an epoxide using a strong nucleophile.
Caption: Workflow for a base-catalyzed epoxide ring-opening.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the epoxide (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Reaction: Cool the solution to 0 °C using an ice-water bath. Add a solution of sodium methoxide in methanol (1.1 eq) dropwise over 10 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol
This protocol describes the acid-catalyzed ring-opening using a weak nucleophile.
Caption: Workflow for an acid-catalyzed epoxide ring-opening.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the epoxide (1.0 eq) in methanol (solvent and nucleophile, approx. 0.2 M).
-
Reaction: Cool the solution to 0 °C. Carefully add concentrated sulfuric acid (0.05 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature while monitoring by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction & Purification: Extract the product with diethyl ether or another suitable solvent. Dry the organic layers, concentrate, and purify via flash chromatography as described in the previous protocol.
Mechanistic Visualizations
Understanding the flow of electrons is key to predicting reaction outcomes.
Caption: SN2 attack under basic conditions.
Caption: Activation and attack under acidic conditions.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity profile is analogous to other disubstituted, non-activated epoxides like cyclohexene oxide. Its key distinguishing feature is the large, flexible cyclododecane ring. While it lacks the strong regiochemical bias of unsymmetrical epoxides like propylene oxide or isobutylene oxide, its reaction rate is subtly influenced by the steric factors imposed by the C12 ring. This flexibility can be exploited in complex molecule synthesis where conformational freedom is a design parameter. Understanding these nuances allows for the rational selection of reaction conditions to achieve desired synthetic outcomes.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. In Chapter 13, we learned that epoxide opening can give different... | Study Prep in Pearson+ [pearson.com]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 10. This compound | 286-99-7 | Benchchem [benchchem.com]
- 11. Cyclohexene oxide | C6H10O | CID 9246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Computational and Theoretical Analysis of 13-Oxabicyclo[10.1.0]tridecane's Structure
Welcome to a comprehensive guide on the computational and theoretical exploration of 13-Oxabicyclo[10.1.0]tridecane's three-dimensional structure. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding the conformational landscape of this unique bicyclic ether. Here, we will delve into the methodologies used to probe its structure, compare the insights gained from different computational approaches, and provide the experimental context necessary for a thorough analysis.
This compound, also known as 1,2-epoxycyclododecane or cyclododecene oxide, is a molecule of interest due to its presence in various natural products and its potential applications in organic synthesis.[1][2] Its structure, characterized by a twelve-membered carbon ring fused to a highly strained three-membered epoxide ring, presents a fascinating conformational challenge.[3] The flexibility of the large carbocyclic ring, coupled with the rigidity of the oxirane, gives rise to a complex potential energy surface with numerous possible conformers. Understanding the preferred conformations and the energetic barriers between them is crucial for predicting the molecule's reactivity, its interaction with biological targets, and its physical properties.
The Rationale Behind a Multi-faceted Approach: Combining Computational and Experimental Techniques
A purely experimental approach to characterizing the complete conformational space of a molecule like this compound can be challenging. While techniques like NMR spectroscopy provide valuable information about the time-averaged structure in solution, and X-ray crystallography can offer a precise snapshot of the molecule in the solid state, these methods often do not reveal the full picture of its dynamic nature.[3] Computational modeling, therefore, becomes an indispensable tool. By employing methods ranging from rapid molecular mechanics to more accurate but computationally intensive quantum mechanical calculations, we can map out the potential energy surface, identify stable conformers, and analyze their geometric and energetic properties.
This guide will compare two of the most prevalent computational methods used for such analyses: Molecular Mechanics (MM) and Density Functional Theory (DFT). We will discuss the theoretical underpinnings of each, their strengths and weaknesses in the context of this specific molecule, and how they can be used in a complementary fashion to build a robust structural model.
Comparative Analysis of Computational Methods
The choice of computational method is a critical decision in any theoretical study and is often a trade-off between accuracy and computational cost. For a molecule with the conformational flexibility of this compound, a hierarchical approach is often the most efficient.
| Computational Method | Theoretical Basis | Strengths for this compound | Weaknesses for this compound |
| Molecular Mechanics (MM) | Based on classical mechanics, treating atoms as balls and bonds as springs. The potential energy is calculated using a force field. | Computationally inexpensive, allowing for the rapid exploration of a vast conformational space to identify a large number of potential energy minima. | The accuracy is entirely dependent on the quality of the force field parameters. Standard force fields may not be well-parameterized for the strained epoxide ring fused to a large carbocycle. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. | Provides a more accurate description of the electronic effects, especially within the strained epoxide ring. Can accurately predict geometries and relative energies of different conformers.[4] | Computationally demanding, making it less suitable for an exhaustive initial conformational search of a large and flexible molecule. |
The synergy between these methods is key. A typical workflow, as outlined below, involves an initial broad search using a less computationally expensive method, followed by a refinement of the most promising candidates using a more accurate one.
Caption: A typical hierarchical workflow for the conformational analysis of flexible molecules.
Experimental Protocols for Computational Structural Elucidation
The following outlines a detailed, step-by-step methodology for the computational analysis of this compound's structure. This protocol is designed to be self-validating by incorporating checks for convergence and comparison with available experimental data.
Part 1: Initial Conformational Search with Molecular Mechanics
-
Structure Preparation: Build the 3D structure of both cis and trans isomers of this compound using a molecular modeling software. The parent cyclododecane ring is known to adopt a chiral[5] conformation with D₄ symmetry in its most stable state.[6] This can serve as a starting point for building the initial structures.
-
Force Field Selection: Choose a suitable force field. Common choices include MMFF94, OPLS3e, or AMBER. It is advisable to test multiple force fields to assess the sensitivity of the results to the chosen parameters.
-
Conformational Search: Perform a comprehensive conformational search for each isomer. Methods like Monte Carlo multiple minimum (MCMM) or low-mode conformational search are effective for flexible rings. The goal is to generate a diverse set of low-energy conformers.
-
Geometry Minimization and Filtering: Minimize the energy of all generated conformers using the selected force field. Filter the resulting structures to keep only the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
Part 2: Refinement with Density Functional Theory (DFT)
-
Selection of DFT Method and Basis Set: Choose a DFT functional and basis set. A good starting point is the B3LYP functional with the 6-31G(d,p) basis set. For more accurate energies, a larger basis set like 6-311+G(d,p) is recommended for single-point energy calculations on the optimized geometries.
-
Geometry Optimization: Take the low-energy conformers identified from the MM search and perform a full geometry optimization using the chosen DFT method.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries. This is a crucial step to:
-
Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy to obtain the Gibbs free energy.
-
-
Single-Point Energy Calculations: For the final set of stable conformers, perform single-point energy calculations using a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Analysis of Results: Analyze the geometries (bond lengths, bond angles, dihedral angles) and relative energies of the stable conformers. Visualize the structures to understand the conformational preferences.
Benchmarking Against Experimental Data
The ultimate validation of any computational model comes from its comparison with experimental data. For this compound, the primary sources of experimental structural information are NMR spectroscopy and chromatographic methods.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are available in public databases.[1] The chemical shifts and coupling constants in these spectra are sensitive to the molecule's conformation. For instance, the coupling constants between protons on the epoxide ring and the adjacent methylene groups can provide insights into the dihedral angles and thus the local conformation. Computational methods can be used to predict NMR parameters for the calculated low-energy conformers, which can then be compared to the experimental spectrum. A good match between the calculated and experimental spectra provides strong evidence for the predicted conformational ensemble.
Chromatographic Separation of Isomers
The existence of cis and trans isomers of this compound has been established, and these can be separated using techniques like gas chromatography (GC) with chiral columns.[3] The relative abundance of the isomers under thermodynamic equilibrium can be determined experimentally. This provides a direct point of comparison for the relative energies of the cis and trans global minima calculated using DFT. The isomer ratio is related to the difference in Gibbs free energy (ΔG) by the equation:
ΔG = -RT ln(K_eq)
where K_eq is the equilibrium constant (ratio of isomers), R is the gas constant, and T is the temperature.
Logical Framework for Structural Analysis
The following diagram illustrates the logical flow of a comprehensive structural study of this compound, integrating both computational and experimental approaches.
Caption: A logical framework for the integrated structural analysis of this compound.
Concluding Remarks and Future Directions
The structural analysis of this compound is a prime example of how computational and experimental techniques can be synergistically employed to unravel the complexities of a flexible molecule. While molecular mechanics provides a broad overview of the conformational landscape, DFT delivers the accuracy needed to make reliable predictions about the relative stabilities and geometries of the most important conformers. The available NMR and chromatographic data offer crucial benchmarks for validating these computational models.
A significant gap in the current knowledge is the absence of a single-crystal X-ray structure for this compound. Obtaining such a structure would provide the ultimate experimental reference for the solid-state conformation and would be invaluable for further refining computational models. Future studies could also explore the conformational dynamics of this molecule using molecular dynamics simulations, providing insights into the transitions between different conformers and their timescales. A deeper understanding of the structure of this intriguing molecule will undoubtedly pave the way for a more informed exploration of its chemical and biological properties.
References
- 1. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound | 286-99-7 | Benchchem [benchchem.com]
- 4. 1,5,9-Trimethylcyclododeca-1,5,9-triene|C15H24 [benchchem.com]
- 5. Cyclododecane - Wikipedia [en.wikipedia.org]
- 6. pcbiochemres.com [pcbiochemres.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 13-Oxabicyclo[10.1.0]tridecane Derivatives
This guide provides an in-depth, objective comparison of X-ray crystallography against alternative analytical techniques for the structural characterization of 13-Oxabicyclo[10.1.0]tridecane derivatives. It is designed for researchers, scientists, and drug development professionals who require unambiguous molecular structure determination for this important class of macrocyclic epoxides.
Introduction: The Structural Challenge of a Flexible Macrocycle
This compound, also known as 1,2-Epoxycyclododecane, and its derivatives are significant building blocks in organic synthesis and have applications in various chemical industries.[1][2] Their structure, featuring a twelve-membered ring fused with a reactive epoxide, presents a considerable analytical challenge.[1] The conformational flexibility of the macrocycle means that these molecules can adopt numerous shapes in solution, making definitive structural elucidation by indirect methods difficult. For applications in drug discovery and materials science, where precise three-dimensional structure dictates function, an unambiguous analytical method is not just preferred, but essential.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. It provides a complete picture of the molecule's constitution, including bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of all chiral centers. For a molecule like a this compound derivative, SC-XRD can unequivocally establish the cis or trans nature of the ring fusion and the conformation of the macrocycle in the solid state.
The power of SC-XRD lies in its ability to generate a precise 3D electron density map of the molecule, from which an atomic model can be built and refined. This provides an unparalleled level of detail, revealing subtle intramolecular and intermolecular interactions, such as hydrogen bonds and crystal packing forces, that govern the solid-state behavior of the material.[3]
The SC-XRD Experimental Workflow
The path from a synthesized compound to a solved crystal structure is a multi-step process that demands precision and patience. The causality behind each step is critical for success.
Caption: The workflow for single-crystal X-ray crystallographic analysis.
Part 2: A Comparative Analysis with Alternative Techniques
While SC-XRD provides the ultimate structural answer, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck.[4] Therefore, it is essential to understand how other common analytical techniques compare and where they can be used synergistically.
| Technique | Information Provided | Advantages | Limitations for this compound Derivatives |
| Single-Crystal X-ray Crystallography (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous, definitive structural data.[3] | Requires high-quality single crystals, which can be difficult to obtain.[4] Provides solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation (via NOE, coupling constants). | Provides data on the molecule's behavior in solution; non-destructive. | Ambiguities in assigning absolute stereochemistry, especially for complex macrocycles.[5][6] Signal overlap can be an issue. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS). | High sensitivity, requires very little sample. | Provides no direct information on 3D structure or stereochemistry. |
| Computational Modeling | Theoretical low-energy conformations, bond parameters, reaction pathways. | Can explore conformational space not seen in the crystal.[7][8] Guides experimental design. | Accuracy is highly dependent on the method used.[9][10] Results must be validated by experimental data. |
Decision Logic for Method Selection
The choice of analytical technique is often dictated by the research question. For instance, if the goal is to understand how a molecule behaves in a biological system (i.e., in solution), NMR and computational methods are invaluable. However, to definitively prove the structure of a new derivative, SC-XRD is the only recourse.
Caption: Decision tree for selecting an appropriate structural analysis method.
Part 3: Experimental Protocols & Data
Protocol 1: Crystallization of a this compound Derivative
The successful growth of a single crystal is an empirical science, often requiring the screening of numerous conditions.[11] The choice of solvent is paramount; it must dissolve the compound, but not so well that the solution cannot become supersaturated. For macrocyclic compounds, which can be conformationally flexible, a solvent system that encourages a single, stable conformation to pack into a lattice is ideal. Vapor diffusion is a highly effective method for this purpose.[11]
Objective: To grow X-ray quality single crystals of a representative derivative.
Method: Hanging Drop Vapor Diffusion
-
Preparation of the Reservoir Solution: In the outer well of a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., 20% PEG 3350 in 0.2 M potassium formate). The precipitant is a solvent in which the compound is less soluble.
-
Preparation of the Compound Solution: Dissolve the purified this compound derivative in a suitable solvent (e.g., isopropanol) to a concentration of 10-20 mg/mL.[4] This "good" solvent must be more volatile than the reservoir solvent.
-
Setting the Drop: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of the reservoir solution.
-
Sealing and Incubation: Invert the coverslip and place it over the reservoir well, sealing it with grease. The system is now closed.
-
Mechanism of Crystallization: The more volatile solvent from the drop (isopropanol) will slowly vaporize and diffuse into the reservoir. This gradually increases the concentration of both the compound and the precipitant within the drop, slowly pushing it towards supersaturation and inducing nucleation and crystal growth.
-
Monitoring: Incubate the plate in a vibration-free environment at a constant temperature (e.g., 18°C) and monitor for crystal growth over several days to weeks.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Using a micromanipulator and a nylon loop, carefully extract a suitable single crystal (typically 0.1-0.3 mm in each dimension) from the drop.
-
Cryoprotection: Briefly immerse the crystal in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.
-
Data Collection: Mount the loop on the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Collect a full sphere of diffraction data using either Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., SHELX). Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Build the molecular model into the map and refine it against the experimental data until convergence is reached.
Representative Crystallographic Data
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₂₂O | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 1025 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the final refined model. |
Conclusion
For the unambiguous structural characterization of this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail that cannot be matched by spectroscopic or computational methods alone. However, a holistic analytical approach is most powerful. NMR spectroscopy provides essential information on solution-state behavior, mass spectrometry confirms molecular identity, and computational modeling offers insights into conformational dynamics.[7][8][12] By understanding the strengths and limitations of each technique, researchers can design a comprehensive characterization strategy that leverages the definitive power of X-ray crystallography while embracing the complementary insights offered by other methods.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 13-Oxabicyclo[10.1.0]tridecane: A Comparative Review of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the precise quantification of reactive intermediates like 13-Oxabicyclo[10.1.0]tridecane, also known as 1,2-epoxycyclododecane, is of paramount importance.[1][2][3] This bicyclic ether, with its strained epoxide ring, is a versatile building block in organic synthesis but also a potential source of impurities or degradation products that require careful monitoring.[2] This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of GC-MS in Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile compounds such as this compound.[4][5] Its strength lies in the synergistic combination of the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
A Proposed GC-MS Methodology for this compound
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the quantitative analysis of this compound by GC-MS.
Detailed Experimental Protocol:
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure reproducibility and to protect the analytical instrumentation. The goal is to have the analyte in a clean, volatile solvent at a concentration suitable for the instrument's linear range.
-
Procedure:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or hexane.
-
Add a known concentration of an internal standard (IS). A suitable IS would be a compound with similar chemical properties and retention time that does not co-elute with the analyte or other matrix components. n-Tridecane is a potential candidate.[6]
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of GC column and temperature program is crucial for achieving good separation of the analyte from any impurities or matrix components. The mass spectrometer settings determine the sensitivity and selectivity of the analysis.
-
Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar column such as an Agilent J&W HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended due to the non-polar nature of the analyte.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on analyte concentration).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[7]
-
Rationale for SIM: Instead of scanning a wide mass range, SIM focuses on specific ions characteristic of the analyte and internal standard. This significantly improves the signal-to-noise ratio, which is crucial for trace-level quantification.
-
Proposed Ions for this compound (MW: 182.3 g/mol ): Based on common fragmentation patterns of cyclic ethers, potential ions to monitor would include the molecular ion (m/z 182) and key fragment ions (e.g., m/z 153, 139, 125, 111, 97, 83, 69, 55). The most abundant and specific ions would be selected as the quantifier and qualifier ions after initial full-scan experiments.
-
-
3. Method Validation:
-
Rationale: Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose, as mandated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH).[7]
-
Key Validation Parameters:
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A typical acceptance criterion is a correlation coefficient (R²) of ≥ 0.99.[8][9][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is often determined at a signal-to-noise ratio of 3, and LOQ at a ratio of 10.[11][12][13]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Expected Performance of the GC-MS Method
Based on similar validated methods for trace analysis of volatile organic compounds, the following performance characteristics can be anticipated for the quantitative analysis of this compound by GC-MS in SIM mode:
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Linear Range | 0.1 - 100 µg/mL |
| LOD | 0.01 - 0.05 µg/mL |
| LOQ | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS is a powerful tool, alternative techniques may be suitable depending on the specific analytical challenge, available instrumentation, and sample matrix.
Logical Comparison of Analytical Techniques
Caption: A logical comparison of the primary strengths and weaknesses of GC-MS, HPLC, and FTIR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[14] For a compound like this compound which lacks a strong UV chromophore, HPLC analysis presents a challenge for standard UV detection.
-
Derivatization for UV Detection: One approach is to derivatize the epoxide with a UV-active reagent. For instance, epoxides can be reacted with N,N-diethyldithiocarbamate to form a product that can be detected by UV at 278 nm.[15][16] This method can achieve good sensitivity, with a linear response in the micromolar concentration range.[15][16]
-
Universal Detectors: Alternatively, HPLC can be coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).[17] LC-MS, in particular, would offer high sensitivity and selectivity comparable to GC-MS, with the advantage of not requiring the analyte to be volatile.
Comparative Performance of HPLC:
| Parameter | HPLC with Derivatization (UV) | HPLC-ELSD/MS |
| Applicability | Requires a chemical reaction step | Broader applicability |
| Sensitivity | Good (µM range) | Excellent (ng/mL to pg/mL for MS) |
| Selectivity | Moderate to Good | Excellent (for MS) |
| Complexity | Higher due to derivatization | Moderate to High |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying functional groups. The epoxide ring of this compound exhibits a characteristic C-O-C stretching vibration, typically observed around 915 cm⁻¹.[18][19]
While primarily a qualitative tool, FTIR can be used for quantitative analysis by measuring the absorbance of this characteristic peak and correlating it to concentration using a calibration curve.[20][21] However, for trace-level quantification, FTIR generally lacks the sensitivity and is more prone to interference from the sample matrix compared to chromatographic methods.[22]
Comparative Performance of FTIR:
| Parameter | FTIR |
| Speed | Very Fast |
| Sample Preparation | Minimal |
| Sensitivity | Lower compared to GC-MS and HPLC-MS |
| Selectivity | Lower, susceptible to overlapping absorbances |
| Primary Use | Qualitative identification, process monitoring |
Conclusion and Recommendations
For the robust and sensitive quantification of this compound, GC-MS with Selected Ion Monitoring (SIM) is the recommended methodology. Its inherent selectivity and sensitivity make it ideal for trace-level analysis in complex matrices, which is often a requirement in pharmaceutical development and quality control. The proposed GC-MS method, when fully validated, will provide a reliable and defensible analytical procedure.
HPLC-MS serves as a powerful alternative, particularly if the analyte is in a non-volatile matrix or if there are concerns about thermal degradation. While requiring different instrumentation, it can achieve comparable performance to GC-MS.
FTIR spectroscopy is best utilized as a rapid screening tool for the presence of the epoxide functional group or for monitoring reaction kinetics where concentrations are relatively high. Its utility for trace quantitative analysis is limited.
The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. By understanding the principles and comparative performance of these techniques, researchers can make informed decisions to ensure the quality and integrity of their work.
References
- 1. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 286-99-7 | Benchchem [benchchem.com]
- 3. CAS 286-99-7: this compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. article.sapub.org [article.sapub.org]
- 21. Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00688B [pubs.rsc.org]
- 22. files.core.ac.uk [files.core.ac.uk]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 13-Oxabicyclo[10.1.0]tridecane (Cyclododecene Oxide)
Introduction
13-Oxabicyclo[10.1.0]tridecane, more commonly known as cyclododecene oxide, is a pivotal chemical intermediate. Its epoxide ring is highly reactive, making it a valuable precursor in the synthesis of polymers, fragrances, and pharmaceuticals. The accurate determination of its concentration and purity is not merely an academic exercise; it is a critical quality control parameter that directly impacts the safety, efficacy, and yield of subsequent manufacturing processes.[1] An unvalidated analytical method can lead to inconsistent product quality, process failures, and regulatory non-compliance.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the determination of cyclododecene oxide. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles and rationale for experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating an analytical method that is truly "suitable for its intended purpose," the cornerstone principle of method validation.[2]
Chapter 1: The Bedrock of Trust: Foundational Principles of Analytical Method Validation
Before delving into specific techniques, we must establish the "why" behind method validation. An analytical method is a system, and like any system, its performance must be rigorously characterized to be trustworthy. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework for this process, outlining key validation parameters that ensure a method is reliable and fit for purpose.[3][4][5][6]
The core validation characteristics include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
These parameters are not a checklist to be completed but an interconnected system that, when properly evaluated, provides a comprehensive performance profile of the analytical method.
Figure 1: Interconnectivity of ICH Q2(R1) validation parameters.
Chapter 2: The Workhorse Method: Validation of Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale for Selection
For a volatile, thermally stable compound like cyclododecene oxide, Gas Chromatography (GC) is an exceptionally powerful analytical tool.[7] The compound readily transitions into the gas phase without degradation, allowing for efficient separation. We select Flame Ionization Detection (FID) due to its universal response to hydrocarbons and high sensitivity, making it an ideal "workhorse" detector for quantifying organic molecules. Several studies have successfully used GC-MS to identify this compound in various matrices, confirming its suitability for GC analysis.[8][9][10][11]
Detailed Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenylmethylsiloxane capillary column.[8]
-
Injector: Split/Splitless injector.
-
-
Reagents and Standards:
-
Diluent: n-Hexane or a suitable non-interfering solvent.
-
Cyclododecene Oxide Standard: Certified reference material (>99% purity).
-
Stock Solution: Accurately weigh ~100 mg of the standard into a 100 mL volumetric flask and dissolve with diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10 µg/mL to 500 µg/mL).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.[9]
-
Injection Volume: 1 µL in split mode (e.g., 20:1 ratio).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
FID Gases: Hydrogen and Air at manufacturer-recommended flow rates.
-
Validation Parameter Walkthrough & Data
The following table summarizes the experimental approach and acceptance criteria for validating the GC-FID method.
| Parameter | Experimental Procedure | Acceptance Criteria | Example Result |
| Specificity | Inject diluent, a placebo (matrix without analyte), and a spiked sample. Assess for interfering peaks at the analyte's retention time. | No significant interference at the retention time of cyclododecene oxide. Peak purity analysis (if using MS detector) should pass. | Pass |
| Linearity | Analyze the five calibration standards in triplicate. Plot a curve of mean peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | The range is established by the linearity data, confirming that it meets the required levels of accuracy and precision. | As per linearity, accuracy, and precision requirements. | 10 - 500 µg/mL |
| Accuracy | Analyze samples spiked with known concentrations of analyte at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[6] | 99.5% - 101.2% |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability test on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. | Repeatability RSD = 0.8%; Intermediate RSD = 1.2% |
| LOD / LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. | LOD = 2 µg/mL; LOQ = 7 µg/mL |
| Robustness | Systematically vary critical parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and analyze a standard. | RSD of results between normal and varied conditions should be ≤ 5.0%. | Pass |
Chapter 3: A Comparative Analysis of Alternative Methods
While GC-FID is a robust primary choice, specific analytical challenges may necessitate alternative approaches. Here, we compare it with two common alternatives: classical titration and High-Performance Liquid Chromatography (HPLC).
Alternative 1: Titrimetric Determination
-
Principle: Titration is a classic chemical analysis method for determining epoxide content, often expressed as the epoxy equivalent weight (EEW).[12] The method typically involves the ring-opening of the epoxide by a hydrohalogen acid (like HBr), which is generated in situ from the reaction of a quaternary ammonium bromide salt with a strong acid like perchloric acid.[1][13] The consumption of the acid is monitored potentiometrically to find the endpoint.
-
Protocol Snapshot:
-
Accurately weigh the sample into a beaker.
-
Dissolve in a suitable solvent like chloroform or methylene chloride.[1]
-
Add a solution of tetraethylammonium bromide (TEABr) in acetic acid.[13]
-
Titrate with a standardized 0.1 M solution of perchloric acid in glacial acetic acid.[7][13]
-
Determine the endpoint using a potentiometric electrode.
-
-
Causality: This method is advantageous due to its low cost and minimal instrumentation requirements. It directly measures the reactive epoxide functionality. However, its primary drawback is a lack of specificity; any substance that reacts with the acid under these conditions will interfere, leading to artificially high results. It also has significantly lower sensitivity compared to chromatographic techniques.
Alternative 2: High-Performance Liquid Chromatography (HPLC)
-
Principle: Cyclododecene oxide lacks a strong UV chromophore, making direct detection by standard HPLC-UV challenging.[14] Therefore, analysis requires either a universal detector like a Refractive Index Detector (RID) or derivatization to attach a UV-active label to the molecule.[14] A pre-column derivatization method using N,N-diethyldithiocarbamate (DTC) has been shown to be effective for epoxides, allowing for sensitive UV detection.[15][16]
-
Protocol Snapshot (with Derivatization):
-
Causality: HPLC is ideal for less volatile or thermally labile compounds. The derivatization approach can yield very low detection limits.[16] However, the derivatization step itself adds complexity, time, and potential for variability and side reactions, which must be carefully controlled and validated. Using an RID detector avoids derivatization but offers poor sensitivity and is incompatible with gradient elution, limiting its utility.[14]
Comparative Summary
| Parameter | GC-FID | Titration | HPLC (with Derivatization) |
| Specificity | High (Separation-based) | Low (Functional group-based) | High (Separation-based) |
| Sensitivity (LOQ) | Low µg/mL | High µg/mL to mg/mL | High ng/mL to low µg/mL |
| Throughput | High | Low to Medium | Low (due to derivatization) |
| Cost per Sample | Medium | Low | High |
| Robustness | High | High | Medium (derivatization can be sensitive) |
| Primary Application | Routine QC, purity testing, trace analysis | Bulk material assay, process control | Trace analysis, complex matrices |
Decision-Making Workflow
The choice of method is dictated by the analytical objective. The following workflow can guide the selection process.
Figure 2: Decision workflow for selecting an analytical method.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures data integrity and product quality. For most applications requiring high specificity and sensitivity, such as purity testing and impurity determination, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the superior, most reliable method. Its performance is robust, throughput is high, and the validation process is straightforward.
While titrimetry offers a low-cost alternative for bulk assays where specificity is not a primary concern, its limitations must be well understood. HPLC , particularly with a derivatization step, provides the highest sensitivity and is the method of choice for trace-level quantification, albeit at the cost of increased complexity and lower throughput.
Ultimately, the responsibility lies with the scientist to choose the validation procedure and protocol most suitable for their product, always remembering that the primary objective is to demonstrate that the procedure is unequivocally fit for its intended purpose.[2]
References
- 1. lcms.cz [lcms.cz]
- 2. fda.gov [fda.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 (R1) (2005) Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical and Biological Screening of Leaf, Bark and Fruit Extracts from Ilex dipyrena Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. jpbs.in [jpbs.in]
- 11. journals.directresearchpublisher.org [journals.directresearchpublisher.org]
- 12. Epoxy value - Wikipedia [en.wikipedia.org]
- 13. hiranuma.com [hiranuma.com]
- 14. veeprho.com [veeprho.com]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mechanistic studies of reactions involving 13-Oxabicyclo[10.1.0]tridecane.
A Senior Application Scientist's Guide to the Mechanistic Landscape of 13-Oxabicyclo[10.1.0]tridecane
Introduction: The Unique Chemistry of a Strained Macrocyclic Epoxide
This compound, more commonly known as cyclododecene oxide, is a bicyclic ether that presents a fascinating case study in chemical reactivity.[1] Its structure is characterized by a three-membered epoxide (oxirane) ring fused to a large, twelve-membered carbon macrocycle.[1] This fusion imparts significant ring strain, making the molecule far more reactive than typical acyclic or larger-ring ethers.[1][2] The inherent strain is the driving force behind its primary mode of reaction: epoxide ring-opening. This reactivity makes this compound a valuable and versatile intermediate in organic synthesis, serving as a precursor for complex molecular architectures found in pharmaceuticals and natural products.[1][3] This guide provides an in-depth comparison of the mechanistic pathways governing its reactions, supported by experimental data and protocols for researchers in drug development and chemical synthesis.
Core Mechanistic Pathways: A Tale of Two Catalysts
The chemical behavior of this compound is dominated by the cleavage of its strained epoxide ring. The specific mechanism of this ring-opening, and consequently the regiochemical and stereochemical outcome, is dictated by the catalytic conditions—primarily whether the reaction is conducted in the presence of an acid or a base.[1]
Acid-Catalyzed Ring-Opening: A Hybrid Mechanism
Under acidic conditions, the ring-opening of this compound proceeds through a mechanism that has both SN1 and SN2 characteristics.[4]
The Mechanism:
-
Protonation: The reaction is initiated by the protonation of the epoxide's oxygen atom by an acid catalyst (e.g., H₂SO₄). This converts the poor hydroxyl leaving group into a good oxonium ion leaving group, activating the epoxide for nucleophilic attack.[2][4]
-
Nucleophilic Attack: A nucleophile (such as water, an alcohol, or a halide ion) then attacks one of the two electrophilic carbons of the epoxide.[5] While the reaction proceeds via an SN2-like backside attack, there is also significant carbocation character development on the more substituted carbon, a hallmark of an SN1 pathway.[4][6] For a symmetrical epoxide like cyclododecene oxide, the attack can occur at either carbon. The result of hydrolysis with aqueous acid is the formation of a trans-1,2-diol.[4][5]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening: A Classic SN2 Pathway
In contrast to the acid-catalyzed route, ring-opening under basic conditions follows a more straightforward SN2 mechanism.[5]
The Mechanism:
-
Nucleophilic Attack: A strong nucleophile (e.g., OH⁻, RO⁻) directly attacks one of the epoxide carbons. Because there is no prior activation of the leaving group, this reaction requires a potent nucleophile and often elevated temperatures.[5]
-
Ring-Opening: The attack occurs from the backside, leading to inversion of stereochemistry at the site of attack. The carbon-oxygen bond breaks, and an alkoxide intermediate is formed.
-
Protonation: A subsequent protonation step, typically from the solvent or during workup, yields the final product. For an asymmetrical epoxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom.[5]
Caption: Base-catalyzed ring-opening of this compound.
Comparative Performance and Experimental Data
The choice of reaction conditions is critical and depends on the desired outcome and the nature of the nucleophile. While direct kinetic comparisons for this compound are sparse in the literature, we can infer its reactivity relative to other epoxides based on established chemical principles.
Comparison with Other Epoxides
-
Acyclic Epoxides (e.g., Propylene Oxide): The macrocyclic ring of this compound introduces conformational constraints not present in simple acyclic epoxides. However, the fundamental reactivity of the epoxide ring itself, driven by strain, is similar.[7][8] The large, flexible cyclododecane ring may offer less steric hindrance than highly substituted acyclic epoxides.
-
Smaller Cyclic Epoxides (e.g., Cyclohexene Oxide): Cyclohexene oxide is a more rigid system.[9] While both are strained three-membered rings, the reactivity can be influenced by the overall ring system's ability to accommodate the transition state geometry of the ring-opening reaction. Studies on cyclohexene oxide show it has a lower activation energy for some reactions compared to propylene oxide, suggesting greater reactivity.[7] The larger, more flexible 12-membered ring in this compound may lead to different stereoelectronic effects compared to the rigid 6-membered ring of cyclohexene oxide.
Quantitative Data for Key Reactions
The following table summarizes experimental data for the synthesis and a key reaction of this compound.
| Reaction | Reagents & Conditions | Product | Yield | Reference |
| Epoxidation | Cyclododecene, 2,2,2-trifluoroacetophenone (catalyst), H₂O₂, tert-Butyl alcohol, 1 hr | This compound | 92% | [10] |
| Hydrogenation | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, 2 moles H₂ | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]tridecane | N/A | [11] |
| Acid-Catalyzed Hydrolysis | This compound, Dilute aqueous acid (e.g., H₂SO₄), Room Temperature | trans-1,2-Cyclododecanediol | Typically high | [1][5] |
Experimental Protocols
A self-validating system requires clear, reproducible protocols. Below is a representative procedure for the acid-catalyzed hydrolysis of this compound.
Protocol: Acid-Catalyzed Hydrolysis to trans-1,2-Cyclododecanediol
Objective: To perform a ring-opening hydrolysis of this compound to synthesize trans-1,2-Cyclododecanediol, a key diol intermediate.
Materials:
-
This compound (1.0 eq)
-
Acetone (as solvent)
-
Deionized Water
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Rotary Evaporator
-
Separatory Funnel
-
Standard Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 27.4 mmol) in a 1:1 mixture of acetone and water (40 mL).
-
Catalyst Addition: While stirring, add 3-4 drops of concentrated sulfuric acid to the solution. The causality here is that the acid acts as a catalyst to protonate the epoxide, making it susceptible to nucleophilic attack by water.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step is crucial to stop the reaction and prevent potential side reactions during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Validation: The resulting crude product, trans-1,2-Cyclododecanediol, can be purified by recrystallization or column chromatography. The structure and purity should be confirmed by NMR spectroscopy and melting point analysis, validating the outcome of the protocol.
Caption: Workflow for the synthesis of trans-1,2-Cyclododecanediol.
Conclusion
The reactivity of this compound is a prime example of strain-driven chemistry. Its ring-opening reactions, readily controlled by the choice of acidic or basic catalysis, provide reliable pathways to functionalized 12-membered ring structures. Understanding these mechanistic dichotomies allows researchers to strategically employ this versatile building block in the synthesis of complex target molecules, from novel polymers to potential therapeutic agents. The protocols and comparative data presented herein serve as a foundational guide for leveraging the unique chemical properties of this important macrocyclic epoxide.
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. byjus.com [byjus.com]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3845078A - 1,5,9-trimethylcyclododecatriene derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Isomerization of 13-Oxabicyclo[10.1.0]tridecane to Allylic Alcohols
Abstract
The isomerization of epoxides to allylic alcohols is a cornerstone transformation in organic synthesis, providing access to versatile building blocks for pharmaceuticals and natural products. This guide offers an in-depth comparison of key methodologies for the isomerization of 13-Oxabicyclo[10.1.0]tridecane, also known as cyclododecene oxide, to its corresponding allylic alcohol, cyclododecenol. We will dissect and contrast stoichiometric base-promoted eliminations with modern catalytic approaches, providing field-proven insights, detailed experimental protocols, and comparative performance data to guide researchers in selecting the optimal method for their synthetic goals.
Introduction: The Synthetic Value of a Strained Ring
This compound is a bicyclic ether featuring a strained three-membered epoxide ring fused to a large twelve-membered carbon ring. This inherent ring strain makes it a reactive intermediate, susceptible to various ring-opening transformations. One of the most synthetically valuable transformations is its isomerization to allylic alcohols.[1] These products, primarily cyclododecenols, are pivotal precursors for fine chemicals, macrocyclic drugs, and complex molecular architectures where the hydroxyl group can direct subsequent stereocontrolled reactions.[2]
The conversion of an epoxide to an allylic alcohol is fundamentally a deprotonation-elimination process. The choice of reagent or catalyst dictates the reaction's efficiency, regioselectivity, and scalability. This guide will compare four distinct approaches: traditional lithium amide bases, refined organoaluminum reagents, proton-accelerated Lewis acid catalysis, and heterogeneous gold nanoparticle catalysis.
Mechanistic Foundations of Epoxide Isomerization
Understanding the underlying mechanisms is critical to predicting reaction outcomes and troubleshooting experiments. The isomerization of epoxides to allylic alcohols primarily proceeds through two distinct pathways: a base-promoted β-elimination and an acid-catalyzed rearrangement.
Base-Promoted β-Elimination
In the presence of a strong, non-nucleophilic base like a lithium amide, the reaction proceeds via a concerted β-elimination mechanism.[3][4] The process is initiated by the coordination of the lithium cation to the epoxide oxygen, which enhances the acidity of the adjacent protons. The amide base then abstracts a proton from the carbon adjacent (beta) to the epoxide ring, triggering a concerted opening of the epoxide to form a double bond. This occurs through a syn-periplanar transition state, and subsequent aqueous workup protonates the resulting alkoxide to yield the allylic alcohol.[3] The regioselectivity is governed by a combination of proton acidity and steric accessibility.
Caption: General mechanism for base-promoted epoxide isomerization.
Comparative Analysis of Synthetic Methodologies
Here, we compare prominent methods for the isomerization of this compound, offering detailed protocols and performance data.
Stoichiometric Strong Base-Promoted Isomerization
Lithium amides, such as lithium diisopropylamide (LDA) or lithium diethylamide (LDEA), are powerful, non-nucleophilic bases widely used for this transformation. While effective, they require stoichiometric amounts, cryogenic temperatures to prevent side reactions, and strictly anhydrous conditions. The primary drawback is their strong basicity, which can be incompatible with sensitive functional groups.
Experimental Protocol (Lithium Diethylamide)
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous diethyl ether.
-
Cool the flask to 0°C and add diethylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. Stir the solution at 0°C for 30 minutes to generate the lithium diethylamide solution.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the freshly prepared LDEA solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To improve selectivity, organoaluminum reagents, such as those derived from diethylaluminum chloride and a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP), have been developed. These reagents are bulkier and often provide higher regioselectivity compared to lithium amides, favoring abstraction of the least sterically hindered proton.[3] They can be used in less polar solvents like benzene at moderate temperatures.
Experimental Protocol (Diethylaluminum 2,2,6,6-tetramethylpiperidide)
-
In a flame-dried, argon-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equivalents) in anhydrous benzene.
-
Cool the solution to 0°C and add n-butyllithium (2.2 equivalents) dropwise. Stir for 20 minutes at room temperature.
-
Re-cool the solution to 0°C and add a solution of diethylaluminum chloride (2.0 equivalents) in hexane dropwise. Stir for 1 hour at room temperature.
-
Add a solution of this compound (1.0 equivalent) in benzene to the prepared aluminum amide reagent.
-
Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring by TLC.
-
Cool the reaction to 0°C and slowly add 1 M HCl for quenching.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue via silica gel chromatography.
Catalytic Isomerization Methods
The need for stoichiometric amounts of strong base presents significant drawbacks for large-scale synthesis and substrate compatibility. Catalytic methods offer a more atom-economical and milder alternative.
Recently, a system using a catalytic amount of a Lewis acid, such as Lanthanum(III) triflate (La(OTf)₃), accelerated by a proton source like tert-butanol (tBuOH), has been developed.[5] This method avoids strong bases and proceeds under relatively mild conditions. The Lewis acid activates the epoxide by coordinating to the oxygen, while the alcohol facilitates proton transfer and catalyst turnover. This approach shows excellent selectivity for converting trisubstituted epoxides into secondary allylic alcohols.[5]
Caption: Experimental workflow for Lewis acid-catalyzed isomerization.
Experimental Protocol (La(OTf)₃ / tBuOH)
-
To a screw-cap vial, add this compound (1.0 equivalent), La(OTf)₃ (0.01 equivalents), and tert-butanol (1.5 equivalents).
-
Add anhydrous toluene as the solvent under an argon atmosphere.
-
Seal the vial and heat the mixture in an oil bath at 100°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting oil by flash chromatography on silica gel to afford the pure allylic alcohol.
Summary of Performance and Data
The choice of method depends critically on the desired outcome, scale, and substrate tolerance. The following table summarizes the performance of the discussed methods for the isomerization of cyclododecene oxide and structurally related epoxides.
| Method | Reagent/Catalyst | Type | Typical Yield | Selectivity | Pros | Cons | Ref. |
| A: Lithium Amide | Lithium Diethylamide (LDEA) | Stoichiometric | ~70-85% | Good, favors thermodynamically stable alkene | Well-established, reliable | Requires strong base, cryogenic conditions, stoichiometric waste | |
| B: Organoaluminum | Et₂Al-TMP | Stoichiometric | ~80-95% | Excellent, favors kinetically accessible proton | High selectivity and yield, milder temps than Li-amides | Requires pyrophoric reagents, stoichiometric waste | [3] |
| C: Lewis Acid | La(OTf)₃ / tBuOH | Catalytic (1 mol%) | ~87% | High for secondary allylic alcohols | Catalytic, mild, avoids strong bases, good for scale-up | May not be suitable for all substitution patterns | |
| D: Gold Catalysis | Au/TiO₂ | Heterogeneous Cat. | Good to Excellent | Dependent on substrate, proceeds via concerted mechanism | Heterogeneous, recyclable catalyst, mild conditions | Catalyst preparation required, mechanism still under study | [6][7] |
Conclusion and Recommendations
For researchers working on the isomerization of this compound, the choice of methodology is a balance between established reliability and modern efficiency.
-
For Reliability and High Selectivity on a Lab Scale: Organoaluminum amides (Method B) often provide the best combination of high yield and excellent regioselectivity, particularly when steric factors can be exploited to direct the deprotonation.
-
For Scalability, Process Safety, and Functional Group Tolerance: The proton-accelerated Lewis acid catalysis (Method C) is a superior choice. Its catalytic nature, avoidance of cryogenic and strongly basic conditions, and reduced waste make it highly attractive for drug development and process chemistry.[5]
-
For Green Chemistry and Novel Approaches: Heterogeneous gold catalysis (Method D) represents the cutting edge. While requiring more initial setup for catalyst preparation, its potential for recyclability and operation under mild conditions aligns with the principles of sustainable chemistry.[7][8]
Ultimately, the optimal protocol will depend on the specific constraints and goals of the synthetic campaign. This guide provides the foundational data and procedural knowledge to make an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Proton-accelerated Lewis acid catalysis for stereo- and regioselective isomerization of epoxides to allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of gold nanoparticles on titanium dioxide for the catalytic photodegradation of 2,4-dichlorophenoxyacetic acid [redalyc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 13-Oxabicyclo[10.1.0]tridecane
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 13-Oxabicyclo[10.1.0]tridecane (also known as 1,2-Epoxycyclododecane), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in the fundamental principles of chemical reactivity and waste management regulations.
Essential Chemical Profile & Hazards
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a bicyclic ether containing a reactive epoxide ring fused to a twelve-membered carbon ring.[1] This epoxide functionality is the primary determinant of its chemical behavior and dictates the necessary disposal procedures.[1]
While the toxicological properties of this specific compound have not been fully investigated, the available data indicates potential hazards.[2] It may cause irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 286-99-7 | [4][5] |
| Molecular Formula | C₁₂H₂₂O | [4] |
| Molecular Weight | ~182.31 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Aromatic | [2] |
| Synonyms | 1,2-Epoxycyclododecane, Cyclododecane epoxide | [2][4][5] |
The Core Principle of Epoxide Disposal: Inactivation via Curing
The central strategy for the safe disposal of epoxides like this compound is to convert the reactive, hazardous liquid into a non-hazardous, inert solid.[6][7] Uncured epoxides are considered hazardous waste under regulations such as the Resource Conservation & Recovery Act (RCRA) in the United States.[6][8]
The key is to facilitate a complete chemical reaction that consumes the epoxide ring. This is typically achieved by mixing the epoxide (often referred to as the "resin" or "Part A") with a suitable curing agent or "hardener" (often an amine-based compound, or "Part B"). The reaction opens the strained epoxide ring and creates a stable, cross-linked polymer matrix—a solid, inert plastic.[6] Once fully cured and solidified, this material is generally not considered hazardous and can be disposed of as regular solid waste.[8][9][10]
Step-by-Step Disposal Protocol for Unused this compound
This protocol provides a general procedure for curing unused quantities of this compound.
Important: If this compound is part of a two-component kit, always follow the manufacturer's specific instructions for the resin-to-hardener ratio. If you are using a generic hardener, a stoichiometric calculation or a small-scale test may be necessary to determine the optimal ratio for a complete cure.
Materials:
-
Unused this compound.
-
Appropriate hardener (e.g., an amine-based curing agent).
-
A disposable mixing container (e.g., a plastic beaker or paper cup) of a suitable size.
-
A disposable stirring rod (e.g., a wooden tongue depressor).
-
A designated, well-ventilated area for curing, away from ignition sources.[11]
Procedure:
-
Preparation: In a chemical fume hood, carefully measure the amount of unused this compound you intend to dispose of and place it in the mixing container.
-
Adding Hardener: Consult the appropriate Safety Data Sheet (SDS) or technical guide to determine the correct mix ratio. Add the corresponding amount of hardener to the container with the epoxide.
-
Mixing: Thoroughly mix the two components with the stirring rod for the manufacturer-recommended time (typically 2-3 minutes). Ensure the mixture is homogenous, scraping the sides and bottom of the container to incorporate all material.
-
Curing: Place the container in the designated curing area. Be aware that the curing reaction is exothermic and can generate significant heat, especially with larger volumes.[7] A mass of epoxy the size of a cup can become hot enough to melt a plastic container.[7] If disposing of a large quantity, consider dividing it into smaller batches or spreading it in a thin layer to dissipate heat.[7]
-
Solidification and Verification: Allow the mixture to cure completely. This can take anywhere from several hours to a few days, depending on the specific system and ambient temperature. The final product should be a hard, inert solid. Verify that it is fully solidified with no remaining liquid or tacky surfaces.
-
Final Disposal: Once fully cured and cooled, the solid block of inert polymer can be disposed of in the regular, non-hazardous solid waste stream.[8][10]
Disposal of Contaminated Materials & Empty Containers
Contaminated Lab Waste: Items such as gloves, paper towels, and absorbent pads that are contaminated with uncured this compound must be treated as hazardous waste. They should be collected in a designated, sealed hazardous waste container for professional disposal.
Empty Containers: According to EPA regulations, a chemical container can be considered "empty" and disposed of as non-hazardous waste if specific conditions are met:
-
Every reasonable effort has been made to drain the container.[8][9] Warming the container slightly can help drain the contents more completely.[10]
-
No more than 3% by weight of the container's total capacity remains.[8][9]
Once these conditions are met, the container can be disposed of in the regular solid waste.
Decision Workflow for Disposal
The following diagram illustrates the logical process for determining the correct disposal path for this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Regulatory Compliance
It is imperative to recognize that all waste disposal is subject to local, state, and federal regulations.[8] The procedures described here are based on common best practices but do not supersede legal requirements. Always consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with all applicable laws. When in doubt, always err on the side of caution and manage waste as hazardous.[8]
References
- 1. This compound | 286-99-7 | Benchchem [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C12H22O | CID 9248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 286-99-7 [matrix-fine-chemicals.com]
- 6. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 7. quora.com [quora.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. eu.westsystem.com [eu.westsystem.com]
- 10. epoxycraft.com [epoxycraft.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 13-Oxabicyclo[10.1.0]tridecane
This document provides essential safety and handling protocols for 13-Oxabicyclo[10.1.0]tridecane (CAS No. 286-99-7), also known as 1,2-Epoxycyclododecane. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and validated practice within the laboratory.
The Central Hazard: Understanding the Epoxide Ring
At the heart of this compound's chemical personality is the epoxide (or oxirane) ring—a three-membered ring containing two carbon atoms and one oxygen atom. This structure is fused to a larger twelve-membered carbon ring.[1] The significant angle strain within this small ring makes it highly reactive, particularly towards nucleophiles.[2] Unlike more stable ethers, epoxides can undergo ring-opening reactions under both acidic and basic conditions.[3][4][5] This inherent reactivity is the primary driver of its potential hazards and dictates the stringent handling protocols required.
While comprehensive toxicological data for this specific molecule is limited, the available information and data from structurally related compounds point towards several key hazards.[6]
| Hazard ID | Description | Primary Sources |
| Skin Irritation | Causes skin irritation (GHS Hazard H315). Prolonged contact may lead to redness, itching, or inflammation. | [7][8][9] |
| Eye Irritation | May cause eye irritation upon contact. A vinyl-substituted analogue causes serious eye irritation (H319). | [6][10] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled ( vapors or aerosols). A vinyl-substituted analogue may cause respiratory irritation (H335). | [6][10] |
| Unknown Toxicity | The toxicological properties have not been fully investigated. This lack of data necessitates a conservative approach, treating the compound as potentially harmful via all routes of exposure. | [6] |
A Risk-Based Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The appropriate level of protection depends on the quantity of material being handled, the nature of the operation, and the potential for exposure. The following recommendations are based on a tiered approach.
Core Directive: The Hierarchy of Controls
Before relying on PPE, we must implement more effective safety controls. PPE is the last line of defense.
1. Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Facilities must be equipped with an operational eyewash station and safety shower.[6] 2. Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling and disposal. Ensure all personnel are trained on the specific hazards of this compound. 3. Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard.
PPE Selection by Task Scale
| Task Scale | Minimum Hand Protection | Minimum Eye/Face Protection | Minimum Body Protection |
| Micro-scale (< 1 g, non-aerosol) | Nitrile gloves (double-gloved recommended) | ANSI Z87.1-rated safety glasses with side shields | Standard laboratory coat |
| Bench-scale (1 g - 50 g) | Neoprene or Butyl rubber gloves | Chemical splash goggles | Chemical-resistant lab coat or apron over lab coat |
| Prep-scale (> 50 g or risk of splash) | Heavy-duty Butyl rubber or laminate film gloves (e.g., Silver Shield®) | Chemical splash goggles and a full-face shield | Chemical-resistant coveralls |
In-Depth PPE Rationale
-
Hand Protection: The choice of glove material is critical. While nitrile gloves offer sufficient splash protection for very brief, incidental contact, their resistance to ethers and epoxides can be limited.[7] For any task involving more than incidental contact, more robust gloves are necessary.
-
Nitrile: Good for minor splash protection. If splashed, remove and replace the glove immediately.[7]
-
Neoprene: Offers good resistance to a range of chemicals including oils, acids, and some solvents, providing a higher level of protection than standard nitrile.[8]
-
Butyl Rubber: Provides excellent resistance to ketones, esters, and epoxides, making it a superior choice for prolonged handling.[8][10]
-
Laminate Films (e.g., Silver Shield®): These materials resist permeation from a very broad spectrum of chemicals and are recommended for handling highly hazardous substances or large quantities.
-
-
Eye and Face Protection: Because this compound is a liquid irritant, protection against splashes is paramount.
-
Safety Glasses: Only suitable for the smallest scale of work where splash risk is negligible.
-
Chemical Splash Goggles: The required minimum for most bench-scale work. They form a seal around the eyes, protecting from splashes from all angles.
-
Face Shield: Must be worn in addition to goggles when handling larger volumes or during procedures with a high risk of splashing (e.g., transfers, reactions under pressure).
-
-
Body Protection: A standard lab coat is insufficient for anything beyond micro-scale work. A chemical-resistant apron or coat prevents corrosive liquids from soaking through to your personal clothing and skin.
-
Respiratory Protection: Not typically required when working within a properly functioning chemical fume hood. However, if there is a potential for generating aerosols (e.g., via sonication, vigorous stirring) or if a fume hood is not available (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[10]
Operational and Disposal Plan
A safe experiment is one that is planned from start to finish, including the final disposition of all materials.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE and inspect it for defects (e.g., cracks, pinholes in gloves).
-
Prepare a designated hazardous waste container, properly labeled for "this compound" waste.
-
-
During Operation:
-
Don all required PPE before handling the primary container.
-
Conduct all transfers and manipulations within the fume hood sash, keeping the sash as low as is practical.
-
Keep the container of this compound sealed when not in active use.
-
Use compatible equipment (e.g., glass, PTFE). Avoid strong oxidizing agents.[10]
-
-
Post-Operation & Decontamination:
-
Carefully clean the work area.
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, then lab coat. Always wash hands thoroughly with soap and water after removing PPE.[6]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station if available. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Spill:
-
Small Spill (<100 mL): Absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent). Place the contaminated material into the designated hazardous waste container.
-
Large Spill (>100 mL): Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Plan
As a reactive chemical, this compound must be disposed of as hazardous chemical waste. It is not a two-part epoxy system that can be cured to an inert solid.
-
Segregation: All materials contaminated with this compound, including unused chemical, reaction mixtures, contaminated labware (pipettes, etc.), and spill cleanup materials, must be collected in a dedicated hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal at an approved facility.[10]
-
Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. nrc.gov [nrc.gov]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. reddit.com [reddit.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. safeopedia.com [safeopedia.com]
- 7. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
